C5 Lenalidomide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(6-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6,14H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUIQUZGNPAKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191732-70-4 | |
| Record name | 3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
C5-Lenalidomide Induced Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism, key components, and downstream effects of C5-lenalidomide-induced targeted protein degradation. It includes quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for research and development applications.
Core Mechanism of Action: The "Molecular Glue" Paradigm
Lenalidomide (B1683929), a thalidomide (B1683933) analogue, functions as a "molecular glue" to induce the degradation of specific proteins, termed neosubstrates.[1][2][3] This is not achieved by inhibiting a protein's function directly, but by hijacking the cell's own protein disposal machinery. The central player in this process is the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4) associated with its substrate receptor, Cereblon (CRBN).[4][5]
Lenalidomide binds directly to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[6] This binding event does not inhibit the E3 ligase; instead, it confers a neomorphic activity, altering the surface of CRBN to create a novel binding interface.[4] This new surface selectively recruits proteins that do not normally interact with CRBN.[7][8] Once recruited, the neosubstrate is polyubiquitinated by the CRL4^CRBN^ complex, marking it for degradation by the 26S proteasome.[4][5][9] This targeted degradation of key cellular proteins is the basis for lenalidomide's therapeutic effects in hematological malignancies like multiple myeloma (MM) and del(5q) myelodysplastic syndrome (MDS).[4][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. targeted-protein-degradation | Ebert Lab at Dana-Farber Cancer Institute at Dana-Farber Cancer Institute [labs.dana-farber.org]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of C5 Lenalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of C5-functionalized lenalidomide (B1683929) derivatives. These compounds are critical components in the development of Proteolysis-Targeting Chimeras (PROTACs), serving as potent E3 ubiquitin ligase ligands. This document details the synthetic pathways to the core lenalidomide structure and its C5 analogues, summarizes key chemical properties, provides detailed experimental protocols, and illustrates the underlying mechanism of action.
Introduction to C5 Lenalidomide
Lenalidomide is a second-generation immunomodulatory imide drug (IMiD) derived from thalidomide. It is a cornerstone therapy for multiple myeloma and other hematologic malignancies.[1] Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the transcription factors IKZF1 and IKZF3.[2]
The term "this compound" in the context of drug discovery and chemical biology typically refers to a derivative of lenalidomide that has been functionalized at the C5 position of its isoindolinone ring system. This position serves as a strategic "exit vector" for the attachment of a chemical linker, which in turn is connected to a ligand for a target protein of interest. The resulting bifunctional molecule is a PROTAC, which hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.
This guide will focus on the synthesis of these crucial building blocks and the inherent chemical properties of the lenalidomide core that enable their function.
Synthesis of this compound Derivatives
The synthesis of a this compound derivative can be approached in two main stages: the construction of the core lenalidomide scaffold and the introduction of functionality at the C5 position.
Synthesis of the Core Lenalidomide Scaffold
The foundational synthesis of lenalidomide has been well-established in patent literature. A common and efficient route begins with the bromination of methyl 2-methyl-3-nitrobenzoate, followed by a condensation reaction with 3-aminopiperidine-2,6-dione, and concludes with the reduction of the nitro group to form the final 4-amino group.
The overall synthetic workflow is depicted below.
Synthesis of C5-Functionalized Derivatives
To create this compound derivatives suitable for PROTAC synthesis, a functional group must be introduced at the C5 position of the isoindolinone ring. This is typically achieved by starting with a precursor that already contains the desired functionality (or a protected version thereof) prior to the cyclization step. A key intermediate for this purpose is 5-hydroxy lenalidomide .
The synthesis of 5-hydroxy lenalidomide follows a logic similar to the parent compound, but would begin with a starting material like methyl 5-hydroxy-2-methyl-3-nitrobenzoate (with the hydroxyl group likely protected, e.g., as a methoxy (B1213986) or benzyloxy ether). After the three-step sequence of bromination, condensation, and reduction, a final deprotection step would yield the 5-hydroxy derivative. This hydroxyl group can then be used as a handle for attaching various linkers via ether or ester linkages.
Alternatively, functionalization can be achieved by derivatizing the 4-amino group, which provides a different exit vector but is a common strategy for creating lenalidomide-based PROTACs. This involves the direct alkylation or acylation of the lenalidomide product.
Chemical and Physical Properties
The chemical properties of the lenalidomide core are essential for its biological function and behavior as a drug molecule. The data below pertains to the parent lenalidomide molecule, but the core characteristics are retained in its C5 derivatives.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₃N₃O₃ | [1] |
| Molecular Weight | 259.26 g/mol | [1] |
| Appearance | Off-white to pale-yellow solid powder | [3] |
| Solubility | - Water: Very slightly soluble (<1 mg/mL) | [4] |
| - Organic Solvents: Soluble in DMSO (≥50 mg/mL), DMF. | [4][5] | |
| - Aqueous Buffers: More soluble in low pH solutions (e.g., 0.1N HCl). Solubility is lower in less acidic buffers (0.4-0.5 mg/mL). | [3][6] | |
| pKa (Predicted) | - Strongest Acidic: 11.61 | [7] |
| - Strongest Basic: 2.31 | [7] | |
| LogP (Predicted) | -0.4 to -0.71 | [7] |
| Stability | Stable as a solid for ≥4 years at -20°C. Stable in hot water (55°C) for 24 hours. Aqueous solutions are not recommended for storage more than one day. | [5] |
| Melting Point | 265-270 °C |
Mechanism of Action in PROTACs
As an E3 ligase ligand, the this compound moiety of a PROTAC serves to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The PROTAC molecule acts as a bridge, inducing the formation of a ternary complex between the target protein (recruited by the other end of the PROTAC) and CRBN. This proximity enables the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.
References
- 1. Lenalidomide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
C5-Lenalidomide as a Molecular Glue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenalidomide (B1683929), a thalidomide (B1683933) analog, has emerged as a cornerstone therapy for multiple myeloma and del(5q) myelodysplastic syndrome. Its mechanism of action, initially enigmatic, is now understood to be a paradigm of targeted protein degradation, functioning as a "molecular glue." This technical guide provides an in-depth exploration of the core mechanisms, quantitative parameters, and experimental methodologies related to C5-Lenalidomide's function. By binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), Lenalidomide induces a conformational change that expands CRBN's substrate repertoire to include "neosubstrates" critical for cancer cell survival, such as the lymphoid transcription factors IKZF1 and IKZF3, and the casein kinase 1A1 (CK1α). This guide is intended to be a comprehensive resource for researchers and drug development professionals working in the field of targeted protein degradation.
Mechanism of Action: The Molecular Glue Concept
Lenalidomide's therapeutic efficacy stems from its ability to hijack the ubiquitin-proteasome system. It acts as a molecular glue, fostering a novel protein-protein interaction between CRBN and specific target proteins that are not endogenous substrates of this E3 ligase.[1]
The core mechanism can be dissected into the following key steps:
-
Binding to Cereblon (CRBN): Lenalidomide binds to the thalidomide-binding domain of CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][3] This binding event is a prerequisite for its molecular glue activity.
-
Ternary Complex Formation: The Lenalidomide-CRBN binary complex presents a new composite surface that can specifically recruit neosubstrates.[4] This leads to the formation of a stable ternary complex, comprising CRBN, Lenalidomide, and the target protein.[5][6]
-
Ubiquitination of Neosubstrates: Within the CRL4^CRBN^ complex, the recruited neosubstrate is brought into close proximity to the E2 ubiquitin-conjugating enzyme. This facilitates the polyubiquitination of the neosubstrate, marking it for degradation.[2][7]
-
Proteasomal Degradation: The polyubiquitinated neosubstrate is recognized and subsequently degraded by the 26S proteasome, leading to its clearance from the cell.[2][7][8]
This targeted degradation of key cellular proteins underpins the anti-neoplastic and immunomodulatory effects of Lenalidomide.
Quantitative Data
The efficacy of Lenalidomide as a molecular glue is underpinned by specific binding affinities and degradation efficiencies. The following tables summarize key quantitative data from published literature.
Table 1: Binding Affinities
| Interacting Molecules | Assay Type | Affinity Constant (Kd / IC50) | Reference |
| Lenalidomide - CRBN-DDB1 complex | Isothermal Titration Calorimetry (ITC) | Kd: ~2.9 µM | [9] |
| Lenalidomide - CRBN (Thalidomide Binding Domain) | Isothermal Titration Calorimetry (ITC) | Kd: 19 µM | [9] |
| Lenalidomide - CRBN (in U266 cell extracts) | Competitive Binding Assay | IC50: ~2 µM | [10] |
| CRBN - CK1α (in presence of Lenalidomide) | Not Specified | ~30-fold enhancement of binding | [11] |
Table 2: Neosubstrate Degradation
| Neosubstrate | Cell Line | Assay Type | Degradation Parameter | Concentration | Reference |
| IKZF1 | MM.1S | Western Blot | Dose-dependent degradation | 0.1 - 10 µM | [2][12] |
| IKZF3 | MM.1S | Western Blot | Dose-dependent degradation | 0.1 - 10 µM | [2][12] |
| CK1α | H929 | Western Blot | Dose- and time-dependent degradation | 1 - 10 µM | [13] |
| IKZF1 | H929 (IKZF1-luciferase) | Luciferase Reporter Assay | ED50 | 10.2 nM | [14] |
Experimental Protocols
The characterization of molecular glues like Lenalidomide involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is designed to demonstrate the Lenalidomide-dependent interaction between CRBN and its neosubstrates.
Materials:
-
Cell line expressing endogenous or tagged CRBN and neosubstrate (e.g., MM.1S)
-
Lenalidomide (and DMSO as vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against CRBN or the neosubstrate for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Antibodies for Western blot detection of CRBN and the neosubstrate
Procedure:
-
Cell Treatment: Culture cells to the desired density and treat with Lenalidomide or DMSO for the specified time (e.g., 4-8 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Pre-clearing: (Optional) Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending in elution buffer and heating.
-
Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against CRBN and the neosubstrate to detect the co-immunoprecipitated proteins.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the CRL4^CRBN^ complex to ubiquitinate a neosubstrate in a Lenalidomide-dependent manner.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and ubiquitin
-
Recombinant CRL4^CRBN^ complex
-
Recombinant neosubstrate (e.g., IKZF1)
-
Lenalidomide (and DMSO control)
-
Ubiquitination reaction buffer
-
ATP
-
SDS-PAGE and Western blot reagents
-
Antibody against the neosubstrate or a ubiquitin tag
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, CRL4^CRBN^ complex, neosubstrate, and ATP in the ubiquitination reaction buffer.
-
Drug Addition: Add Lenalidomide or DMSO to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating.
-
Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blotting using an antibody against the neosubstrate. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate should be observed in the presence of Lenalidomide.
Quantitative Proteomics using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method to quantify changes in protein abundance upon drug treatment.
Materials:
-
Cell line amenable to SILAC labeling (e.g., MM.1S)
-
SILAC-compatible cell culture medium
-
"Light" (e.g., ¹²C₆, ¹⁴N₂-Lysine and ¹²C₆, ¹⁴N₄-Arginine) and "heavy" (e.g., ¹³C₆, ¹⁵N₂-Lysine and ¹³C₆, ¹⁵N₄-Arginine) amino acids
-
Lenalidomide (and DMSO control)
-
Cell lysis and protein digestion reagents
-
LC-MS/MS instrumentation and analysis software
Procedure:
-
Cell Labeling: Culture cells for several passages in either "light" or "heavy" SILAC medium to achieve complete incorporation of the labeled amino acids.
-
Drug Treatment: Treat the "heavy"-labeled cells with Lenalidomide and the "light"-labeled cells with DMSO.
-
Cell Lysis and Protein Mixing: Lyse the cells and combine equal amounts of protein from the "light" and "heavy" populations.
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the "light" and "heavy" peptide pairs. A decrease in the heavy/light ratio for peptides derived from a specific protein indicates its degradation upon Lenalidomide treatment.
Signaling Pathways and Logical Relationships
The degradation of specific neosubstrates by Lenalidomide has distinct downstream consequences in different cancer types.
Multiple Myeloma: Targeting IKZF1 and IKZF3
In multiple myeloma, the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a key driver of Lenalidomide's anti-cancer activity.[7]
-
Downregulation of MYC: IKZF1 and IKZF3 are essential for the expression of Interferon Regulatory Factor 4 (IRF4), which in turn is a critical transcription factor for MYC, a potent oncogene in multiple myeloma. Degradation of IKZF1/3 leads to reduced IRF4 and MYC levels, resulting in cell cycle arrest and apoptosis.[7]
-
Immunomodulatory Effects: In T cells, IKZF1 and IKZF3 act as repressors of Interleukin-2 (IL-2) expression. Their degradation by Lenalidomide leads to increased IL-2 production, which enhances T cell-mediated anti-tumor immunity.[7][15]
Del(5q) Myelodysplastic Syndrome: Targeting CK1α
In del(5q) MDS, a specific chromosomal deletion leads to haploinsufficiency of the CSNK1A1 gene, which encodes CK1α.[3][8][16][17]
-
Synthetic Lethality: Lenalidomide-induced degradation of the remaining CK1α protein in these haploinsufficient cells creates a synthetic lethal state, leading to p53 activation and selective apoptosis of the malignant clone.[1][18] Normal hematopoietic cells with two copies of CSNK1A1 are less sensitive to this effect.[18]
Conclusion
C5-Lenalidomide exemplifies the therapeutic potential of molecular glues in targeting previously "undruggable" proteins. By coopting the cellular protein degradation machinery, Lenalidomide achieves remarkable efficacy in specific hematological malignancies. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for the rational design of next-generation molecular glues with improved potency and selectivity. This guide provides a foundational resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beyondspringpharma.com [beyondspringpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
The Stereospecific World of Lenalidomide: An In-Depth Guide to the Biological Activity of its C5 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a cornerstone in the treatment of multiple myeloma and other hematological malignancies, is a chiral molecule with its therapeutic efficacy primarily attributed to one of its enantiomers. This technical guide delves into the core of lenalidomide's mechanism, focusing on the distinct biological activities of its (S)- and (R)-enantiomers, with a particular interest in C5-functionalized analogs often utilized in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). Understanding the stereospecific interactions of these enantiomers is paramount for the rational design of next-generation immunomodulatory drugs (IMiDs) and targeted protein degraders.
Lenalidomide exerts its therapeutic effects by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), thereby hijacking the ubiquitin-proteasome system to induce the degradation of specific neo-substrates.[1][2] This guide will provide a comprehensive overview of the differential binding affinities, substrate degradation potencies, and downstream signaling consequences of the C5 lenalidomide enantiomers. All quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.
Core Mechanism of Action: A Tale of Two Enantiomers
The biological activity of lenalidomide is critically dependent on its stereochemistry. The (S)-enantiomer is widely recognized as the eutomer, possessing significantly greater potency in binding to CRBN and inducing the subsequent degradation of target proteins compared to its (R)-enantiomer counterpart.[3][4] This stereospecificity is the foundation of its therapeutic action.
Differential Binding to Cereblon (CRBN)
The initial and pivotal step in lenalidomide's mechanism of action is its binding to CRBN. This interaction is highly stereoselective, with the (S)-enantiomer fitting more snugly into the binding pocket of CRBN. This superior fit translates into a higher binding affinity. While specific binding data for C5-lenalidomide enantiomers is not extensively published, the trend observed with lenalidomide and its analogs is consistently in favor of the (S)-form.
Table 1: Binding Affinity of Lenalidomide Enantiomers and Analogs to CRBN
| Compound | Assay Type | Target | Kd (nM) | IC50 (nM) | Reference |
| (S)-Lenalidomide-d3 | TR-FRET | His6-CRBN/DDB1 | 25 | [5] | |
| (R)-Lenalidomide-d3 | TR-FRET | His6-CRBN/DDB1 | 240 | [5] | |
| Lenalidomide (racemic) | ITC | CRBN-DDB1 | 640 | [6] | |
| Lenalidomide (racemic) | Fluorescence Polarization | hsDDB1-hsCRBN | 177.80 | [7] | |
| (-)-Lenalidomide | Molecular Docking | Pg-Protein (CRBN) | -6.7 kcal/mol (Binding Energy) | [8] | |
| (+)-Lenalidomide | Molecular Docking | Pg-Protein (CRBN) | -7.2 kcal/mol (Binding Energy) | [8] |
Note: Deuterated lenalidomide (Len-d3) is used to prevent in situ racemization during experiments.[5] The negative and positive signs for lenalidomide in the molecular docking study correspond to the S and R enantiomers, respectively.
Neo-Substrate Degradation: Ikaros (IKZF1) and Aiolos (IKZF3)
Upon binding to CRBN, lenalidomide alters the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][9][10] The degradation of these proteins is a key driver of lenalidomide's anti-myeloma and immunomodulatory effects. Consistent with its stronger CRBN binding, the (S)-enantiomer is significantly more potent at inducing the degradation of IKZF1 and IKZF3.
Table 2: Potency of Lenalidomide Enantiomers in Inducing Neo-Substrate Degradation
| Compound | Assay Type | Target Cell Line | Target Protein | DC50 (nM) | Reference |
| (S)-Lenalidomide-d3 | Flow Cytometry (GFP-tagged) | HEK293T | IKZF1 ZF2-GFP | 18 | [5] |
| (R)-Lenalidomide-d3 | Flow Cytometry (GFP-tagged) | HEK293T | IKZF1 ZF2-GFP | 1100 | [5] |
DC50 represents the concentration required to induce 50% of the maximal degradation of the target protein.
Downstream Signaling Pathways
The degradation of Ikaros and Aiolos by lenalidomide initiates a cascade of downstream signaling events that collectively contribute to its therapeutic effects. These include direct anti-proliferative and pro-apoptotic effects on myeloma cells, as well as immunomodulatory effects on T cells and other immune cells.
Anti-Proliferative and Pro-Apoptotic Signaling
In multiple myeloma cells, Ikaros and Aiolos act as critical survival factors. Their degradation leads to the downregulation of key oncogenic pathways, including the interferon regulatory factor 4 (IRF4) and MYC signaling axes.[2] This ultimately results in cell cycle arrest and apoptosis. Studies have shown that the (S)-enantiomer of lenalidomide is more potent in reducing the metabolic activity and inducing morphological changes characteristic of apoptosis in multiple myeloma cell lines.[11]
Immunomodulatory Signaling
The degradation of Ikaros and Aiolos in T cells has a profound immunomodulatory effect. These transcription factors are repressors of interleukin-2 (B1167480) (IL-2) expression.[2][9] Their degradation by lenalidomide leads to increased IL-2 production, which in turn enhances T cell proliferation and activation, as well as the cytotoxic activity of Natural Killer (NK) cells. This contributes to the overall anti-tumor immune response.
References
- 1. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Simulation of Lenalidomide Interaction with CRBN Protein: A target for immunomodulatory Drugs [scielo.org.za]
- 4. Development and validation of a novel chiral chromatographic method for separation of lenalidomide enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Analysis of Lenalidomide and Pomalidomide Enantiomers’ Binding Interactions With Prostaglandin (PG)-Protein: Implications for Inflammatory Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PB2083: IN-VITRO EVALUATION OF LENALIDOMIDE ENANTIOMERS AGAINST HUMAN MULTIPLE MYELOMA CELL LINE - PMC [pmc.ncbi.nlm.nih.gov]
C5 Lenalidomide: A Deep Dive into its Molecular Targets and Mechanisms in Hematopoietic Cells
Abstract
Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is a cornerstone in the treatment of various hematopoietic malignancies, including multiple myeloma (MM) and myelodysplastic syndromes (MDS).[1][2] Its therapeutic efficacy stems from a multifaceted mechanism of action that includes direct anti-tumor effects and potent immunomodulation.[3] This technical guide provides a comprehensive overview of the core molecular targets of Lenalidomide in hematopoietic cells. It details the drug's interaction with the Cereblon E3 ubiquitin ligase complex, the subsequent degradation of key transcription factors, and the downstream signaling cascades that mediate its pleiotropic effects. This document synthesizes key quantitative data, outlines relevant experimental protocols, and visualizes complex pathways to serve as a critical resource for the scientific community.
Core Mechanism of Action: The CRL4-CRBN E3 Ligase Complex
The central mechanism of Lenalidomide's action is its function as a molecular glue, modulating the activity of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[4][5] Lenalidomide binds directly to Cereblon (CRBN), a substrate receptor protein within this complex.[4][5] This binding event allosterically alters the substrate-binding surface of CRBN, inducing the recruitment of specific proteins, termed "neosubstrates," that are not typically targeted by this E3 ligase.[6][7] The CRL4-CRBN complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome.[8] This targeted protein degradation is the primary event that initiates the downstream anti-neoplastic and immunomodulatory effects of the drug.
Primary Neosubstrate Targets in Hematopoietic Cells
In hematopoietic cells, particularly those of B-cell lineage, the most critical neosubstrates of the Lenalidomide-bound CRL4-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9][10]
-
IKZF1 (Ikaros) & IKZF3 (Aiolos): These zinc-finger transcription factors are essential for lymphocyte development and are critical for the survival of multiple myeloma cells.[8][11] Lenalidomide treatment leads to their rapid and selective ubiquitination and subsequent proteasomal degradation.[9][12] The degradation of IKZF1 and IKZF3 is a necessary and sufficient condition for the drug's direct anti-myeloma activity.[11]
-
Casein Kinase 1A1 (CK1α): In the context of myelodysplastic syndrome (MDS) with a deletion on chromosome 5q (del(5q)), Lenalidomide also induces the degradation of CK1α.[6] Cells in del(5q) MDS are haploinsufficient for the CSNK1A1 gene, which encodes CK1α. The further reduction of this protein by Lenalidomide-induced degradation leads to p53 activation and selective apoptosis of the malignant clone.[6]
Downstream Cellular Effects
The degradation of these primary targets triggers a cascade of downstream events that contribute to Lenalidomide's therapeutic effects.
Direct Anti-Tumor Activity
The degradation of IKZF1 and IKZF3 in myeloma cells leads to the downregulation of key survival factors, including Interferon Regulatory Factor 4 (IRF4) and the oncogene c-MYC.[8] This disruption of the myeloma transcriptional network results in:
-
Cell Cycle Arrest: Lenalidomide can induce a G0/G1 cell cycle arrest in malignant plasma cells.[1][13]
-
Apoptosis: The drug promotes apoptosis by activating pro-apoptotic caspase-8 and downregulating anti-apoptotic proteins like NF-κB.[3][13]
-
Targeting Cancer Stem-like Cells: Studies have shown that Lenalidomide can significantly decrease the percentage and clonogenicity of the side population (SP) in multiple myeloma, which is enriched for cancer-initiating cells.[14][15]
Immunomodulatory Effects
Lenalidomide profoundly reshapes the immune response, converting an immunosuppressive tumor microenvironment into one that supports anti-tumor immunity.[16][17] This is achieved through multiple mechanisms:
-
T-Cell Co-stimulation: Lenalidomide acts as a T-cell co-stimulatory molecule.[3] By degrading IKZF1/IKZF3, which are transcriptional repressors of the IL-2 gene, it leads to increased production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[8][18] This enhances the proliferation and functional capacity of both CD4+ and CD8+ T-cells.[16][18] It has been shown to be 100-1000 times more potent than thalidomide in stimulating T-cell proliferation.[3]
-
NK Cell Activation: The increased IL-2 production from T-cells indirectly boosts the cytotoxic activity of Natural Killer (NK) cells.[18][19][20] Lenalidomide also enhances NK cell-mediated antibody-dependent cell-mediated cytotoxicity (ADCC), providing a strong rationale for its combination with monoclonal antibodies like rituximab.[3][21]
-
Inhibition of Regulatory T-cells (Tregs): The drug can inhibit the proliferation and suppressive function of Tregs, which are often overabundant in hematological malignancies.[3][17]
Effects on the Tumor Microenvironment
Lenalidomide also targets the supportive bone marrow microenvironment:
-
Anti-Angiogenesis: It inhibits the formation of new blood vessels by blocking growth factors like VEGF.[3][13]
-
Disruption of Cell Adhesion: The drug suppresses surface adhesion molecules, preventing the interaction between myeloma cells and bone marrow stromal cells (BMSCs).[13][14] This interaction is crucial for tumor cell survival and proliferation.
-
Cytokine Modulation: Lenalidomide inhibits the production of pro-inflammatory and pro-tumorigenic cytokines such as TNF-α and IL-6, while increasing the production of the anti-inflammatory cytokine IL-10.[1][3]
Quantitative Data Summary
The pleiotropic effects of Lenalidomide have been quantified in numerous pre-clinical and clinical studies.
Table 1: Immunomodulatory Potency and Effects
| Parameter | Observation | Reference |
|---|---|---|
| T-Cell Proliferation | 100-1000x more potent than thalidomide | [3] |
| NK Cell Numbers (MM Patients) | Increased from 2.20 x 10⁵/mL to 3.90 x 10⁵/mL over 6 cycles | [19] |
| NK Cytotoxicity (in vitro) | Increased from 38.5% to 53.3% (abrogated by dexamethasone) | [19] |
| Cytokine Production | Increases IL-2 and IFN-γ; Decreases TNF-α, IL-1, IL-6, IL-12 |[3] |
Table 2: Clinical Efficacy in Hematopoietic Malignancies | Malignancy | Context | Response Rate | Reference | | :--- | :--- | :--- | | Higher-Risk MDS (del(5q)) | Monotherapy | 27% achieved hematologic response |[2] | | Follicular Lymphoma (R/R) | + Rituximab (R²) vs R² alone | Overall Response: 95.1% vs 79.2% |[22] | | Multiple Myeloma (RRMM) | + Dexamethasone | Significant extension in overall survival |[16] |
Key Experimental Protocols
The elucidation of Lenalidomide's mechanism of action has relied on a suite of advanced molecular and cellular biology techniques.
Protocol: Target Identification via Affinity-Based Proteomics
This protocol describes a general workflow for identifying the direct protein target of a small molecule like Lenalidomide.
-
Probe Synthesis: Synthesize a Lenalidomide analogue functionalized with a linker and covalently attach it to solid-phase beads (e.g., sepharose beads), creating an affinity matrix.
-
Cell Lysis: Culture hematopoietic cells (e.g., MM.1S cell line) and prepare a native total cell lysate to preserve protein complexes.
-
Affinity Pulldown: Incubate the cell lysate with the Lenalidomide-conjugated beads. A control incubation with unconjugated beads is run in parallel.
-
Washing: Wash the beads extensively with buffer to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer or by competitive elution with excess free Lenalidomide.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE followed by in-gel digestion and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the Lenalidomide-bead pulldown compared to the control beads. This approach led to the identification of Cereblon (CRBN) as the direct target.[16]
Protocol: Validation of Neosubstrate Degradation via Western Blot
This protocol is used to confirm the drug-induced degradation of a specific target protein.
-
Cell Culture and Treatment: Plate hematopoietic cells (e.g., MM.1S) at a defined density. Treat cells with a dose-response or time-course of Lenalidomide (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 4-24 hours). Include a vehicle-only (DMSO) control.
-
Protein Extraction: Harvest the cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with a primary antibody specific for the target protein (e.g., anti-IKZF1 or anti-IKZF3). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to confirm equal loading.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: A decrease in the band intensity of the target protein in Lenalidomide-treated samples relative to the control, while the loading control remains constant, confirms protein degradation.[8]
Conclusion
Lenalidomide's therapeutic action in hematopoietic cells is a paradigm of targeted protein degradation. By acting as a molecular glue between the E3 ligase substrate receptor CRBN and specific neosubstrates like IKZF1, IKZF3, and CK1α, it triggers their destruction.[8][9] This single upstream event initiates a powerful dual cascade of direct anti-tumor cytotoxicity and broad-based immune activation. Understanding these precise molecular targets and their downstream consequences is critical for optimizing current therapeutic strategies, overcoming resistance, and designing the next generation of immunomodulatory agents for hematopoietic malignancies.
References
- 1. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding role of lenalidomide in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beyondspringpharma.com [beyondspringpharma.com]
- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Lenalidomide targets clonogenic side population in multiple myeloma: pathophysiologic and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lenalidomide enhances anti-myeloma cellular immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]
- 19. ashpublications.org [ashpublications.org]
- 20. Lenalidomide induces immunomodulation in chronic lymphocytic leukemia and enhances antitumor immune responses mediated by NK and CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Studies Point to a Growing Role for New Therapies and Immunotherapies in Treating Blood Cancers [prnewswire.com]
An In-depth Technical Guide to the Downstream Signaling Pathways Affected by C5 Lenalidomide
Prepared for: Researchers, scientists, and drug development professionals.
Abstract: Lenalidomide (B1683929), an immunomodulatory drug (IMiD), and its derivatives like C5 Lenalidomide, exert pleiotropic effects across a range of hematological malignancies. The core mechanism of action is initiated by its function as a "molecular glue," binding to the Cereblon (CRBN) protein, a substrate receptor within the Cullin-Ring E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event neomorphically alters the ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). The term "this compound" often refers to a derivative of lenalidomide modified at the C5 position of the phthaloyl ring, commonly used as a CRBN-recruiting ligand in the development of Proteolysis Targeting Chimeras (PROTACs). While used to induce degradation of other targets via PROTACs, its intrinsic activity remains rooted in the canonical lenalidomide pathways. This guide delineates the primary downstream signaling cascades affected by this targeted degradation, focusing on its dual tumoricidal and immunomodulatory activities. Key pathways modulated include the IKZF1/3-IRF4-MYC axis, crucial for myeloma cell survival, and T-cell co-stimulation via the CD28-PI3K-NFAT pathway, which underpins its immune-enhancing effects. Further impacts on NF-κB, JAK/STAT, and immune checkpoint signaling are also explored.
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
Lenalidomide's primary mechanism of action is not inhibition but rather the hijacking of the cellular protein disposal machinery. It binds to a specific pocket in the Cereblon (CRBN) protein, which is a component of the CRL4 E3 ubiquitin ligase complex.[1][2][3][4] This binding event creates a novel surface on CRBN that has a high affinity for specific proteins, most notably the Ikaros family zinc finger transcription factors 1 and 3 (IKZF1 and IKZF3).[1][5][6][7][8] These proteins are then brought into close proximity to the E3 ligase machinery, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[3][7] This targeted degradation of key transcription factors is the initiating event for the majority of lenalidomide's downstream effects.
Primary Downstream Effectors of Degradation
The alteration of the CRL4^CRBN^ substrate specificity by lenalidomide leads to the highly selective degradation of a few key proteins.
| Target Protein | Primary Cell Type(s) | Consequence of Degradation | References |
| IKZF1 (Ikaros) | Multiple Myeloma, B-cells, T-cells | Downregulation of MYC & IRF4, apoptosis (in MM). Increased IL-2 production (in T-cells). | [1][3][5][6][7] |
| IKZF3 (Aiolos) | Multiple Myeloma, B-cells, T-cells | Downregulation of MYC & IRF4, apoptosis (in MM). Increased IL-2 production (in T-cells). | [1][3][5][6][7] |
| Casein Kinase 1α (CK1α) | del(5q) MDS cells | Apoptosis and cell cycle arrest in haploinsufficient del(5q) cells. | [3] |
| MEIS2 | Various | Blockade of endogenous substrate binding; full biological consequence under investigation. | [9] |
Signaling Pathways in Malignant Cells
The degradation of IKZF1 and IKZF3 triggers a cascade of events within malignant B-cells, most notably in multiple myeloma (MM).
The IKZF1/3-IRF4-MYC Axis
In multiple myeloma cells, IKZF1 and IKZF3 are critical transcription factors that sustain the expression of Interferon Regulatory Factor 4 (IRF4).[2][7] IRF4, in turn, is a master regulator required for the expression of the oncogene c-MYC.[7] This forms a transcriptional network essential for MM cell survival. Lenalidomide-induced degradation of IKZF1/3 breaks this chain, leading to the downregulation of IRF4 and subsequently c-MYC, which results in cell cycle arrest and apoptosis.[7][10]
Modulation of NF-κB and PI3K/Akt Signaling
Lenalidomide's effect on NF-κB and PI3K/Akt signaling is highly context-dependent.
-
Inhibition in Malignant Cells: In activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), lenalidomide-induced downregulation of IRF4 subsequently inhibits B-cell receptor (BCR)-dependent NF-κB activity.[10] It has also been shown to inhibit growth factor-induced Akt phosphorylation in endothelial and ovarian cancer cells, contributing to its anti-angiogenic effects.[11][12] Furthermore, activation of the PI3K/AKT pathway has been identified as a mechanism of lenalidomide resistance in MM.[13]
-
Activation in Immune Cells: Conversely, in T-cells, lenalidomide promotes NF-κB activation downstream of CD28 co-stimulation, which is critical for its immunomodulatory effects.[10][14] It also activates the PI3K signaling pathway in T-cells, leading to enhanced IL-2 production.[10][12][15]
Quantitative Effects on Signaling Proteins
| Pathway Component | Cell Type | Effect | Magnitude | References |
| p-Akt (S308) | Ovarian Cancer Cells | Inhibition | Dose-dependent | [11] |
| HIF-1α | Endothelial, Tumor Cells | Inhibition of hypoxia-induced expression | - | [11] |
| IRF4 | MM, ABC-DLBCL Cells | Downregulation | Required for activity | [2][10][16] |
| c-MYC | MM Cells | Downregulation | Downstream of IRF4 | [7] |
| p21 (CDK Inhibitor) | MM Cells | Upregulation | - | [12][17] |
Immunomodulatory Signaling Pathways
A major component of lenalidomide's efficacy comes from its ability to enhance anti-tumor immunity.
T-Cell Co-stimulation and IL-2 Production
In T-cells, IKZF1 and IKZF3 act as repressors at the IL-2 gene locus.[7] Their degradation by lenalidomide removes this repression. Concurrently, lenalidomide provides a co-stimulatory signal by inducing the tyrosine phosphorylation of the CD28 receptor, even in the absence of its natural B7 ligand.[15][17] This dual action—de-repression of the IL-2 gene and co-stimulation via the CD28 pathway—leads to robust activation of downstream signaling, including PI3K and the translocation of transcription factors like AP-1 and NFAT-2 to the nucleus.[10][12][15] The result is a significant increase in the transcription and secretion of Interleukin-2 (IL-2).[5][6][7][15]
NK Cell Activation and Cytokine Modulation
The increased IL-2 produced by T-cells acts as a potent activator of Natural Killer (NK) cells.[15] This enhances the innate immune system's ability to recognize and kill tumor cells through both natural cytotoxicity and antibody-dependent cellular cytotoxicity (ADCC).[15][17][18] Furthermore, lenalidomide modulates the cytokine signaling environment by downregulating the expression of Suppressor of Cytokine Signaling 1 (SOCS1) in immune effector cells.[14] SOCS1 is a negative regulator of the JAK/STAT pathway; its reduction by lenalidomide leads to enhanced phosphorylation of STAT1, amplifying cytokine signaling.[14]
Immune Checkpoint Regulation
Lenalidomide has been shown to downregulate the expression of the immune checkpoint inhibitor PD-L1 on tumor cells and its receptor PD-1 on T-cells and NK cells.[10][19][20] This action helps to overcome tumor-induced immune suppression and can enhance the efficacy of immune checkpoint blockade therapies.[20]
Key Experimental Protocols
The elucidation of these pathways has relied on a variety of advanced molecular and cellular biology techniques.
-
Identification of Protein Binding and Degradation:
-
Methodology: Co-immunoprecipitation (Co-IP) followed by Western Blotting, or quantitative proteomics (e.g., SILAC-based mass spectrometry).[6][7] Affinity chromatography using lenalidomide-conjugated beads is also used to pull down binding partners like CRBN.[21]
-
Protocol Outline:
-
Lyse cells treated with lenalidomide or a vehicle control.
-
Incubate cell lysates with an antibody against the protein of interest (e.g., CRBN) conjugated to magnetic beads.
-
Wash beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluate for the presence of interacting partners (e.g., IKZF1, DDB1) via Western Blot or mass spectrometry. An increase in the co-precipitated neo-substrate in the lenalidomide-treated sample indicates drug-dependent interaction.
-
-
-
Assessment of Signaling Pathway Activation:
-
Methodology: Phospho-specific Western Blotting or flow cytometry.
-
Protocol Outline: Cells are treated with lenalidomide for various time points. Lysates are prepared and subjected to SDS-PAGE and Western blotting using antibodies specific for the phosphorylated forms of signaling proteins (e.g., anti-phospho-Akt, anti-phospho-STAT1). An increase in signal compared to total protein levels indicates pathway activation.
-
-
Measurement of Gene and Cytokine Expression:
-
Methodology: Quantitative Real-Time PCR (qRT-PCR) for mRNA levels and ELISA or multiplex bead arrays for secreted cytokine protein levels.
-
Protocol Outline (ELISA):
-
Culture T-cells with or without lenalidomide.
-
Collect the cell culture supernatant at specified time points.
-
Add supernatant to a 96-well plate pre-coated with a capture antibody for the cytokine of interest (e.g., IL-2).
-
Add a detection antibody, followed by a substrate.
-
Measure the colorimetric change using a plate reader and quantify the concentration against a standard curve.
-
-
-
Functional Cellular Assays:
-
Methodology: Cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), and cytotoxicity assays (e.g., Calcein-AM release assay).
-
Protocol Outline (NK Cell Cytotoxicity):
-
Label target tumor cells with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture NK cells (effector cells) with the labeled tumor cells (target cells) at various effector-to-target ratios.
-
Include conditions where NK cells have been pre-treated with IL-2 derived from lenalidomide-stimulated T-cells.
-
After incubation, measure the release of the fluorescent dye into the supernatant, which is proportional to the number of target cells lysed by NK cells.
-
-
Conclusion
This compound, and lenalidomide more broadly, represents a paradigm of targeted protein degradation. Its mechanism of action is elegant and multifaceted, initiating a cascade of downstream signaling events that are profoundly different in malignant versus immune cells. By inducing the degradation of the transcription factors IKZF1 and IKZF3, it simultaneously dismantles the critical IRF4-MYC survival pathway in myeloma cells while unleashing the immunomodulatory potential of T-cells and NK cells through IL-2 production and checkpoint downregulation. A thorough understanding of these divergent downstream pathways is essential for optimizing its clinical use, developing rational combination therapies, and designing the next generation of molecular glue degraders.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beyondspringpharma.com [beyondspringpharma.com]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SETDB1 induces lenalidomide resistance in multiple myeloma cells via epithelial‑mesenchymal transition and PI3K/AKT pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. dovepress.com [dovepress.com]
- 20. Lenalidomide Enhances Immune Checkpoint Blockade Induced Immune Response in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for C5 Lenalidomide in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a thalidomide (B1683933) derivative, is a potent immunomodulatory agent with established anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1] Its clinical significance in treating hematological malignancies such as multiple myeloma and myelodysplastic syndromes is well-documented.[1][2][3] The multifaceted mechanism of action of Lenalidomide makes it a valuable tool for in vitro research to explore fundamental cellular processes and to evaluate novel therapeutic combinations.[4]
The primary mechanism of Lenalidomide involves its function as a molecular glue, modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^).[2] This leads to the ubiquitination and subsequent proteasomal degradation of specific zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[2][3] Beyond this direct anti-tumor effect, Lenalidomide also exerts its influence by modulating the tumor microenvironment through several key pathways:
-
Immunomodulation: Lenalidomide enhances host immunity by stimulating T-cell proliferation and increasing the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), which in turn boosts the cytotoxic activity of Natural Killer (NK) cells.[1][4] It also inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-12, while increasing the anti-inflammatory cytokine IL-10.[1]
-
Anti-angiogenesis: It inhibits the formation of new blood vessels, crucial for tumor growth and metastasis, by downregulating angiogenic factors such as vascular endothelial growth factor (VEGF).[1][4]
-
Direct Anti-tumor Effects: Apart from inducing degradation of key transcription factors, Lenalidomide can directly induce apoptosis and inhibit the proliferation of hematopoietic tumor cells.[1][4]
These diverse mechanisms make C5 Lenalidomide a critical compound for in vitro studies in cancer biology, immunology, and drug discovery. This document provides detailed application notes and protocols for utilizing this compound in various cell culture assays.
Data Presentation: In Vitro Efficacy of Lenalidomide
The following table summarizes the effective concentrations and observed effects of Lenalidomide in various in vitro assays across different cancer cell lines.
| Cell Line | Assay Type | Concentration Range | Key Findings | Reference |
| HCT-116 (CRC) | ADCC Assay | 10 µM | Increased tumor cell killing from 19% to 39%. | [5] |
| HT-29 (CRC) | ADCC Assay | 1 µM | Increased tumor cell killing from 32% to 50%. | [5] |
| Lu-99, H1299, H460, EBC1, A549 (NSCLC) | Cell Viability Assay | Increasing concentrations | Reduced cell viability in a concentration-dependent manner. | [6] |
| A549 (NSCLC) | Gene Expression Analysis | 10 µM | Upregulation of pro-apoptotic genes (BID, FOS) and downregulation of NSCLC marker (NKX2-1). | [6] |
| H929 (Multiple Myeloma) | Apoptosis Assay | 10 and 20 µg/mL | (S)-Lenalidomide enantiomer showed significant reduction in metabolic activity and morphological changes indicative of apoptosis at 48 hours. | [7] |
| CLL B cells | Co-culture with CD154-expressing cells | 3 µM | Inhibition of CLL cell proliferation. | [8] |
| MM.1S (Multiple Myeloma) | Cell Viability Assay | 3 µM (in combination with NPI-0052) | Synergistic cytotoxicity when combined with a proteasome inhibitor. | [9] |
| AMO1, RPMI-8226 (Multiple Myeloma) | Cell Viability Assay | 10 µM | Increased miR-22 expression, which sensitizes MM cells to Lenalidomide. | [10] |
Experimental Protocols
Cell Proliferation Assay (WST-1 Method)
This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Target cancer cell line (e.g., NSCLC cell lines like A549, H1299)[6]
-
RPMI-1640 medium with 10% FBS
-
96-well cell culture plates
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. A DMSO-only control should be included.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Lenalidomide or DMSO control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.[6]
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 2 hours at 37°C.[6]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 620 nm.[6]
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol determines the ability of this compound to induce apoptosis in cancer cells.
Materials:
-
This compound
-
Target cancer cell line (e.g., Multiple Myeloma cell line H929)[7]
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 24 to 72 hours. Include a DMSO control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry within 1 hour.
-
Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.
Cytokine Release Assay (Luminex/ELISA)
This protocol measures the effect of this compound on cytokine production in a co-culture system.
Materials:
-
This compound
-
SK-BR-3 breast cancer cells (or other target cell line)
-
Natural Killer (NK) cells
-
Trastuzumab (or other relevant antibody)
-
IL-2
-
96-well flat-bottomed culture plates
-
Luminex or ELISA kits for specific cytokines (e.g., IFN-γ, TNF-α, IL-2)
Procedure:
-
Target Cell Seeding: Seed SK-BR-3 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.[5]
-
Antibody Treatment: Treat the target cells with an appropriate antibody (e.g., trastuzumab at 20 µg/ml) for 1 hour at 37°C.[5]
-
Co-culture Setup: Wash the wells and add NK cells (2 x 10⁵ cells/well) in a medium containing IL-2 (10 ng/ml) and different concentrations of this compound.[5]
-
Incubation: Incubate the co-culture for 48 hours.[5]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.
-
Cytokine Analysis: Analyze the supernatants for cytokine levels using Luminex or ELISA kits according to the manufacturer's protocols.[5]
Visualizations
Signaling Pathway of Lenalidomide's Anti-Myeloma Activity
Caption: Lenalidomide binds to CRBN, leading to the ubiquitination and degradation of IKZF1/3, causing myeloma cell death.
Experimental Workflow for In Vitro Cell Proliferation Assay
Caption: Workflow for assessing cell proliferation in response to this compound treatment using the WST-1 assay.
Logical Relationship of Lenalidomide's Immunomodulatory Effects
Caption: Lenalidomide's immunomodulatory actions leading to enhanced anti-tumor immunity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. Lenalidomide enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide induces apoptosis and alters gene expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PB2083: IN-VITRO EVALUATION OF LENALIDOMIDE ENANTIOMERS AGAINST HUMAN MULTIPLE MYELOMA CELL LINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide inhibits the proliferation of CLL cells via a cereblon/p21WAF1/Cip1-dependent mechanism independent of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes: Protocol for Dissolving Lenalidomide for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lenalidomide (B1683929) (also known as CC-5013) is an immunomodulatory drug derived from thalidomide (B1683933) with potent anti-tumor, anti-angiogenic, and anti-inflammatory properties.[1][2] It is widely used in research and is clinically approved for treating multiple myeloma and myelodysplastic syndromes.[3][4] The primary mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This binding event selectively induces the ubiquitination and subsequent proteasomal degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] Proper dissolution and preparation of Lenalidomide are critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for dissolving Lenalidomide for both in vitro and in vivo applications.
Data Presentation: Solubility and Stability
Lenalidomide is a crystalline solid that is sparingly soluble in aqueous solutions but shows high solubility in organic solvents.[6][7]
Table 1: Solubility of Lenalidomide in Common Solvents
| Solvent | Solubility | Concentration (Molar)¹ | Notes | Source |
|---|---|---|---|---|
| DMSO | ≥ 100 mg/mL | ~386 mM | Ultrasonic assistance may be required. | [5][8] |
| Dimethylformamide (DMF) | ~16 mg/mL | ~62 mM | - | [6] |
| Ethanol | Extremely poorly soluble | - | - | [8] |
| Water / Aqueous Buffers | ~0.4 - 0.5 mg/mL | ~1.5 - 1.9 mM | Solubility is pH-dependent; higher in low pH solutions. | [2][6][7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | ~1.9 mM | Achieved by first dissolving in DMF, then diluting with PBS. |[6] |
¹Molar concentrations calculated based on a molecular weight of 259.26 g/mol .
Stability and Storage:
-
Solid Form: Stable for at least 4 years when stored at -20°C.[6]
-
DMSO Stock Solution: Stable for up to 3 months when stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]
-
Aqueous Solutions: Sparingly soluble and not recommended for storage for more than one day.[6]
Experimental Protocols
Safety Precautions: Lenalidomide is a thalidomide analogue and is considered teratogenic. It may cause harm to an unborn child.[4] Always handle the compound in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and any contact with skin or eyes.
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol is suitable for preparing a concentrated stock solution for use in cell culture experiments. DMSO is the recommended solvent.
Materials:
-
Lenalidomide powder (MW: 259.26 g/mol )
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Method:
-
Calculate Required Mass: Determine the mass of Lenalidomide needed for your desired stock concentration and volume. For a 100 mM stock solution in 1 mL of DMSO: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass = 0.1 mol/L × 0.001 L × 259.26 g/mol × 1000 mg/g = 25.93 mg
-
Weigh Compound: In a chemical fume hood, carefully weigh the calculated amount of Lenalidomide powder and place it into a sterile vial.
-
Dissolution: Add the calculated volume of fresh DMSO to the vial. For example, add 1 mL of DMSO to 25.93 mg of Lenalidomide.
-
Mixing: Cap the vial securely and vortex thoroughly. If the compound does not dissolve completely, use an ultrasonic water bath for 10-15 minutes until the solution is clear.[5]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles. Store aliquots at -20°C for up to 3 months.[4]
-
Preparation of Working Solution: When ready to use, thaw an aliquot of the stock solution. Dilute it to the final desired concentration using cell culture medium. For example, to achieve a 10 µM final concentration in 10 mL of medium, add 1 µL of the 100 mM stock solution.
-
Note: The final concentration of DMSO in the culture medium should be kept low (preferably ≤0.1%) to avoid solvent-induced cytotoxicity.[9]
-
Protocol 2: Preparation of Dosing Solution for In Vivo Use
This protocol describes the preparation of a Lenalidomide suspension suitable for oral gavage or other administration routes in animal models. This formulation enhances solubility and stability in an aqueous vehicle.
Materials:
-
Lenalidomide powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile conical tubes
Method:
-
Vehicle Preparation: This protocol uses a common vehicle formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Dissolution in DMSO: In a sterile conical tube, dissolve the required amount of Lenalidomide powder in DMSO first. For a final desired concentration of 2.5 mg/mL in a total volume of 10 mL, you would need 25 mg of Lenalidomide dissolved in 1 mL of DMSO.[5]
-
Sequential Addition of Solvents: Add the remaining vehicle components sequentially while mixing continuously to maintain a clear solution.[5] a. To the Lenalidomide/DMSO solution, add 4 mL of PEG300. Vortex until the solution is homogeneous. b. Add 0.5 mL of Tween-80. Vortex until homogeneous. c. Slowly add 4.5 mL of sterile saline to reach the final volume of 10 mL. Vortex thoroughly.
-
Final Solution: The resulting clear solution will have a Lenalidomide concentration of 2.5 mg/mL.[5] This solution should be prepared fresh before each use. If storage is necessary, keep it at 4°C and use within 24 hours, ensuring it is warmed to room temperature and mixed well before administration.
Mandatory Visualization
Lenalidomide Mechanism of Action
Lenalidomide exerts its therapeutic effects by binding to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event redirects the ligase to ubiquitinate and mark specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), for proteasomal degradation.[3][10] The depletion of these factors leads to downstream anti-tumor and immunomodulatory effects, including apoptosis of myeloma cells and enhanced T-cell activity.[1][10]
Caption: Lenalidomide binds to CRBN, inducing degradation of IKZF1/3 and downstream effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide | Cell Signaling Technology [cellsignal.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. CN110664761A - Lenalidomide pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]
- 9. emulatebio.com [emulatebio.com]
- 10. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C5 Lenalidomide in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of lenalidomide (B1683929) dosage and administration for preclinical animal studies, based on findings from various research models. The protocols outlined below are intended to serve as a guide for designing and executing in vivo experiments involving lenalidomide.
Data Summary of Lenalidomide Dosage in Animal Studies
The following tables summarize the quantitative data on lenalidomide dosage from pharmacokinetic, toxicity, and efficacy studies in different animal models.
Table 1: Pharmacokinetic and Toxicity Data of Lenalidomide in Various Animal Models
| Animal Model | Administration Route | Dosage Range | Key Findings | Reference(s) |
| Mouse | Intravenous (IV) | 0.5 - 15 mg/kg | Dose-dependent kinetics observed. Detectable in the brain at 5 and 10 mg/kg. A 15 mg/kg bolus was fatal in one mouse. | [1][2][3] |
| Intraperitoneal (IP) | 0.5 - 22.5 mg/kg | Systemic bioavailability of 90-105%. No observable toxicity up to 22.5 mg/kg. | [1][2][3] | |
| Oral Gavage (PO) | 0.5 - 45 mg/kg | Systemic bioavailability of 60-75%. No observable toxicity up to 45 mg/kg. | [1][2][3] | |
| Rat | Oral (PO) | 450 - 1800 mg/m²/day (26 weeks) | Reduced body weight gain at the high dose. Reversible pelvic mineralization in the kidney. | [4] |
| Rabbit | Oral (by stomach tube) | 3, 10, 20 mg/kg/day (Gestation days 7-19) | Maternal and developmental NOAEL is 3 mg/kg/day. Maternally toxic at 10 and 20 mg/kg/day, with reduced fetal body weights and increased postimplantation losses. No fetal malformations attributed to lenalidomide. | [5] |
| Cynomolgus Monkey | Oral (PO) | 0.5, 1, 2, 4 mg/kg/day (Gestation days 20-50) | Fetal malformations observed at all dosages, similar to thalidomide. No-observed-adverse-effect level (NOAEL) was not identified. | [6] |
| Oral (PO) | 12, 24, 48, 72 mg/m²/day (52 weeks) | Hemorrhage, gastrointestinal inflammation, lymphoid and bone marrow atrophy. Dosing at 48 and 72 mg/m²/day was discontinued (B1498344) due to toxicity. | [4] |
Table 2: Efficacy Data of Lenalidomide in Mouse Cancer Models
| Cancer Model | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference(s) |
| Mantle Cell Lymphoma (Xenograft) | NSG | Intraperitoneal (IP) | 50 mg/kg | Daily for 4 or 21 days | Significant growth retardation of xenografts. Reduced lymphatic vessel density. | [7] |
| Blastic NK Cell Lymphoma (Xenograft) | NSG | Oral Gavage (PO) | 50 mg/kg/day | Daily | Significant reduction in tumor cells in peripheral blood, bone marrow, and spleen. Prolonged survival. | [8] |
| Melanoma & Colon Carcinoma (Syngeneic) | Not Specified | Intraperitoneal (IP) | 1 mg/mouse | Daily for 3 weeks | Enhances the abscopal effect of hypofractionated radiotherapy. | [9] |
Experimental Protocols
Protocol 1: Preparation of Lenalidomide for In Vivo Administration
Materials:
-
Lenalidomide powder (e.g., C5 Lenalidomide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
0.5% Carboxymethylcellulose
-
0.25% Tween-80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure for Intraperitoneal (IP) Injection (based on a 50 mg/kg dose): [7]
-
Prepare a stock solution of lenalidomide in DMSO at a concentration of 250 mg/mL.
-
For injection, dilute the stock solution in PBS containing 1% DMSO to a final concentration of 2.5 mg/mL.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
Administer the solution intraperitoneally to the mice at a volume of 200 µL per 20g mouse to achieve a 50 mg/kg dose.
Procedure for Oral Gavage (PO) Administration (based on a 50 mg/kg/day dose): [8]
-
Prepare a fresh daily suspension of lenalidomide in a vehicle consisting of 0.5% carboxymethylcellulose and 0.25% Tween-80.
-
The concentration should be calculated based on the average weight of the mice to deliver 50 mg/kg in a standard gavage volume (e.g., 100-200 µL).
-
Ensure the suspension is homogenous by vortexing before each administration.
-
Administer the suspension using a proper oral gavage needle.
Protocol 2: Pharmacokinetic Study in Mice
This protocol is based on the methodology described by Rozewski et al.[1][2][3]
Animal Model:
-
ICR mice (or other suitable strain)
Dosing Groups:
-
Intravenous (IV): 0.5, 1.5, 5, and 10 mg/kg
-
Intraperitoneal (IP): 0.5 and 10 mg/kg
-
Oral Gavage (PO): 0.5 and 10 mg/kg
Procedure:
-
Drug Preparation: Prepare dosing solutions in an appropriate vehicle (e.g., PBS).
-
Administration: Administer lenalidomide via the respective routes.
-
Sample Collection: Collect blood samples via a suitable method (e.g., tail vein, cardiac puncture) at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.
-
Tissue Collection (Optional): At the final time point, euthanize the animals and collect tissues of interest (e.g., brain, liver, spleen, kidney).
-
Sample Processing: Process blood to obtain plasma. Homogenize tissue samples.
-
Analysis: Quantify lenalidomide concentrations in plasma and tissue homogenates using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Estimate pharmacokinetic parameters (e.g., bioavailability, half-life, Cmax, AUC) using appropriate software.
Visualizations
Lenalidomide's Core Mechanism of Action
Caption: Lenalidomide's mechanism via Cereblon-mediated protein degradation.
General Workflow for an In Vivo Efficacy Study
References
- 1. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue disposition of lenalidomide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice | Semantic Scholar [semanticscholar.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Evaluation of the developmental toxicity of lenalidomide in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Embryo-fetal exposure and developmental outcome of lenalidomide following oral administration to pregnant cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lenalidomide inhibits lymphangiogenesis in preclinical models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Hypofractionated radiotherapy combined with lenalidomide improves systemic antitumor activity in mouse solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Lenalidomide in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Lenalidomide (B1683929) (C5), a derivative of thalidomide (B1683933) with potent immunomodulatory, anti-angiogenic, and direct anti-tumor properties, in various xenograft mouse models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of Lenalidomide.
Introduction to Lenalidomide in Oncology Research
Lenalidomide is an immunomodulatory drug (IMiD) with a multi-faceted mechanism of action, making it a valuable tool in cancer research.[1][2][3] Its primary molecular target is the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5][6][7][8] By binding to CRBN, Lenalidomide alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5] The degradation of these transcription factors is crucial for the cytotoxic and immunomodulatory effects of Lenalidomide.[5]
The key anti-cancer effects of Lenalidomide observed in xenograft models include:
-
Direct Anti-Tumor Activity: Lenalidomide can directly inhibit the proliferation of tumor cells and induce apoptosis.[1][9]
-
Immunomodulation: It enhances the activity of T cells and Natural Killer (NK) cells, promoting an anti-tumor immune response.[1][2][10] Lenalidomide can also modulate the production of cytokines, decreasing pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-12, while increasing the anti-inflammatory cytokine IL-10.[1][10]
-
Anti-Angiogenesis: Lenalidomide inhibits the formation of new blood vessels (angiogenesis) within the tumor microenvironment by downregulating key growth factors such as Vascular Endothelial Growth Factor (VEGF).[1][11][12] This effect can be mediated through the inhibition of the VEGF/VEGFR2 signaling pathway.[12][13]
Core Applications in Xenograft Models
Lenalidomide has been successfully employed in a variety of xenograft mouse models to study its efficacy against both hematological malignancies and solid tumors.
-
Hematological Malignancies: Extensive research has been conducted in models of Multiple Myeloma (MM), Mantle Cell Lymphoma (MCL), and Blastic Natural Killer (NK) Cell Lymphoma/Blastic Plasmacytoid Dendritic Cell Neoplasm (BNKL).[9][14][15][16][17]
-
Solid Tumors: Studies have also explored its potential in solid tumor models, including neuroblastoma and cholangiocarcinoma, often highlighting its anti-angiogenic properties.[18][19][20][21]
Quantitative Data Summary
The following tables summarize quantitative data from various xenograft studies investigating the effects of Lenalidomide.
Table 1: Lenalidomide Efficacy in Hematological Malignancy Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Lenalidomide Dose & Route | Key Findings | Reference |
| Mantle Cell Lymphoma | Mino | NSG | 50 mg/kg, i.p., daily | Significant tumor growth retardation; Reduced lymphatic vessel density. | [14] |
| Multiple Myeloma | MM1.S | SCID | 10 mg/kg, i.p., for 10 days (in combination) | Significantly reduced tumor burden when combined with AT-101 and dexamethasone. | [16] |
| Multiple Myeloma | 5TGM1 | C57BL/KaLwRij | 25 mg/kg/day, i.p., for 21 days | Inhibited tumor growth and prolonged survival. | [17] |
| BNKL | Primary patient cells | NOD/SCID IL2rγ-/- | 50 mg/kg/day, oral gavage | Significant reduction in peripheral blood, bone marrow, and spleen BNKL cells. | [9][15][22] |
Table 2: Lenalidomide Efficacy in Solid Tumor Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Lenalidomide Dose & Route | Key Findings | Reference |
| Cholangiocarcinoma | KKU-213 | Nude | 50 mg/kg/day, i.p. | Significant reduction in tumor weight (80.2±36.3 mg vs. 30.0±13.8 mg in control). | [18] |
| Neuroblastoma | - | - | - (as part of a nanomicellar formulation) | Significantly decreased tumor growth. | [19] |
| Melanoma | B16-F10 | - | - | >40% reduction in melanoma lung colony counts. | [11] |
Experimental Protocols
Protocol 1: General Xenograft Model Development
This protocol outlines the general steps for establishing a subcutaneous xenograft model. Specific cell lines, mouse strains, and implantation sites may vary depending on the tumor type.
-
Animal Models: Immunocompromised mice such as NOD/SCID, NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), or nude mice are commonly used to prevent graft rejection.[14][15][23] Mice are typically 6-8 weeks old at the time of implantation.[23]
-
Cell Culture: Tumor cells are cultured under standard conditions appropriate for the specific cell line.
-
Cell Implantation:
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium, such as PBS or Matrigel.
-
Inject a specific number of cells (e.g., 6 x 10^6 Mino cells) subcutaneously into the flank of the mouse.[14] For some tumor types, orthotopic implantation may be more relevant.
-
-
Tumor Growth Monitoring:
-
Randomization: When tumors reach a predetermined size (e.g., 70-300 mm³), randomize the mice into treatment and control groups.[23]
Protocol 2: Lenalidomide Preparation and Administration
-
Drug Preparation:
-
For oral gavage, Lenalidomide can be dissolved in a vehicle such as 0.5% carboxymethylcellulose and 0.25% Tween-80.[15]
-
For intraperitoneal (i.p.) injection, Lenalidomide can be dissolved in a vehicle like 1% DMSO in PBS.[14]
-
It is crucial to prepare the drug solution fresh daily to avoid hydrolysis.[15] A maximum dosing solution concentration of 3 mg/mL in PBS with 1% HCl has been reported due to solubility limitations.[24]
-
-
Dosing and Administration:
-
Doses in xenograft studies typically range from 10 mg/kg to 100 mg/kg.[16][17][25] The specific dose should be determined based on the tumor model and study objectives.
-
Administer the prepared Lenalidomide solution via the chosen route (e.g., oral gavage, i.p. injection) at the specified frequency (e.g., daily).[14][15]
-
The administration volume should be adjusted based on the mouse's body weight, typically between 100-250 µL.[24]
-
-
Pharmacokinetics: Lenalidomide exhibits high oral bioavailability in mice, which is consistent with humans.[24][26][27] It has dose-dependent pharmacokinetics, a factor to consider in translational studies.[24][26][27]
Protocol 3: Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often the inhibition of tumor growth in the treated group compared to the control group.
-
Survival Studies: In some studies, the endpoint may be survival, with treatment continuing until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit, or the animal shows signs of distress).
-
Biomarker Analysis: At the end of the study, tumors and other tissues can be harvested for biomarker analysis to investigate the mechanism of action.
-
Immunohistochemistry (IHC): To assess protein expression levels, such as markers of apoptosis (e.g., active caspase-3) or angiogenesis (e.g., CD31).[15][22]
-
Western Blotting: To quantify the levels of specific proteins in signaling pathways.
-
Flow Cytometry: To analyze immune cell populations within the tumor or peripheral blood.[15]
-
Visualizations
Signaling Pathway of Lenalidomide
Caption: Mechanism of action of Lenalidomide.
Experimental Workflow for a Xenograft Study
Caption: General experimental workflow for a Lenalidomide xenograft study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. lymphomation.org [lymphomation.org]
- 3. Novel lenalidomide-based combinations for treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [sciepub.com]
- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 8. The myeloma drug lenalidomide promotes the cereblon-dependent destruction of Ikaros proteins. | BioGRID [thebiogrid.org]
- 9. Therapeutic effect of lenalidomide in a novel xenograft mouse model of human blastic NK cell lymphoma/blastic plasmacytoid dendritic cell neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Lenalidomide restrains motility and overangiogenic potential of bone marrow endothelial cells in patients with active multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lenalidomide inhibits lymphangiogenesis in preclinical models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A Novel Nanomicellar Combination of Fenretinide and Lenalidomide Shows Marked Antitumor Activity in a Neuroblastoma Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lenalidomide in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lenalidomide Enhances CAR-T Cell Activity Against Solid Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 24. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lenalidomide (Revlimid®) administration at symptom onset is neuroprotective in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacokinetics and tissue disposition of lenalidomide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice | Semantic Scholar [semanticscholar.org]
Application Notes: C5 Lenalidomide as a Ligand for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality that enables the targeted degradation of specific proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein from the cell.[2] These heterobifunctional molecules consist of two key components connected by a linker: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.[2][3]
Lenalidomide (B1683929) and its analogs are widely used ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CRL4CRBN complex.[4][5] These molecules, also known as immunomodulatory imide drugs (IMiDs), function as "molecular glues" by inducing proximity between CRBN and its neosubstrates.[4][6] In PROTAC design, lenalidomide is commonly attached to the linker via the C5 position of its phthalimide (B116566) ring, creating a "C5 lenalidomide" E3 ligase ligand. This configuration allows the PROTAC to effectively recruit CRBN and induce the ubiquitination and subsequent proteasomal degradation of the target protein.[7]
This document provides detailed application notes on the use of this compound in PROTAC development, including quantitative data on binding and degradation, and detailed protocols for key validation experiments.
Mechanism of Action
A this compound-based PROTAC orchestrates a multi-step process to eliminate a target protein. The PROTAC molecule first simultaneously binds to the protein of interest (POI) and the CRBN E3 ligase. This event forms a crucial ternary complex (POI-PROTAC-CRBN).[8] The proximity induced by the PROTAC allows the E3 ligase complex to transfer ubiquitin (Ub) molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6] This polyubiquitination marks the POI for recognition by the 26S proteasome, the cell's primary protein degradation machinery.[2] The proteasome then unfolds and degrades the tagged protein into small peptides, while the PROTAC molecule is released and can engage in further catalytic cycles of degradation.
References
- 1. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: In Vitro Analysis of Lenalidomide and Dexamethasone Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lenalidomide (B1683929), an immunomodulatory agent, in combination with the corticosteroid dexamethasone (B1670325), is a cornerstone of treatment for multiple myeloma and other hematological malignancies.[1][2][3] This combination therapy has demonstrated synergistic effects in vitro, leading to enhanced anti-proliferative and pro-apoptotic activity in cancer cells.[4][5][6][7][8] These application notes provide a detailed overview of the in vitro effects of this combination and standardized protocols for its investigation.
The synergistic action of lenalidomide and dexamethasone involves multiple molecular mechanisms. These include the induction of cell cycle arrest, activation of apoptotic pathways, and modulation of the tumor microenvironment.[1][2] Lenalidomide itself has direct anti-tumor effects and also modulates the immune system, although some of these immunomodulatory effects can be antagonized by dexamethasone.[5][8][9][10]
Data Presentation
The following tables summarize the quantitative data on the synergistic effects of lenalidomide and dexamethasone on cancer cell lines as reported in preclinical studies.
Table 1: Synergistic Anti-Proliferative Effects of Lenalidomide and Dexamethasone
| Cell Line | Lenalidomide (µM) | Dexamethasone (µM) | Time (hours) | Cell Viability Reduction (%) | Citation |
| HT-29 | 1000 | 100 | 24 | 39% | [4] |
| HT-29 | 1000 | 100 | 48 | 65% | [4] |
| HT-29 | 1000 | 100 | 72 | 85% | [4] |
| Mantle Cell Lymphoma (MCL) | Varied | Varied | - | Synergistic Growth Inhibition | [7] |
| Multiple Myeloma (MM) | Varied | Varied | - | Enhanced Proliferation Inhibition | [5][8] |
Table 2: Modulation of Apoptosis-Related Gene Expression by Lenalidomide and Dexamethasone Combination
| Cell Line | Gene | Treatment | Fold Change in mRNA Expression | Citation |
| HT-29 | Fas | 1000 µM LEN + 100 µM DEX | ~1.8-fold increase | [4] |
| HT-29 | FasL | 1000 µM LEN + 100 µM DEX | ~0.07-fold decrease | [4] |
| HT-29 | Bax | 1000 µM LEN + 100 µM DEX | ~1.7-fold increase | [4] |
| HT-29 | Bcl-2 | 1000 µM LEN + 100 µM DEX | Upregulated | [4] |
| MM Cells | p15, p21, p27 | LEN + DEX | Synergistic Induction | [5] |
| MM Cells | Egr1, Egr2, Egr3 | LEN + DEX | Synergistic Induction | [5] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of lenalidomide in combination with dexamethasone.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic and anti-proliferative effects of lenalidomide and dexamethasone, alone and in combination.
Materials:
-
Cancer cell line (e.g., MM.1S, U266, RPMI 8226)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Lenalidomide (stock solution in DMSO)
-
Dexamethasone (stock solution in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of lenalidomide and dexamethasone in culture medium. Treat cells with various concentrations of lenalidomide, dexamethasone, or the combination. Include a vehicle control (DMSO or ethanol).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by lenalidomide and dexamethasone.
Materials:
-
Cancer cell line
-
Lenalidomide
-
Dexamethasone
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with lenalidomide, dexamethasone, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze the cells by flow cytometry within 1 hour.
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the changes in the expression of apoptosis-related genes.
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., BAX, BCL2, FAS, FASL) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, primers, and master mix. The cycling conditions are typically an initial denaturation at 95°C for 10-15 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.[4]
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalized to the housekeeping gene.
Visualizations
The following diagrams illustrate key pathways and workflows related to the in vitro analysis of lenalidomide and dexamethasone.
Caption: Synergistic effects of Lenalidomide and Dexamethasone.
Caption: Workflow for MTT-based cell viability assay.
Caption: Caspase activation cascade in response to combination therapy.
References
- 1. A review of lenalidomide in combination with dexamethasone for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of lenalidomide in combination with dexamethasone for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lenalidomide plus Dexamethasone Combination as First-Line Oral Therapy of Multiple Myeloma Patients: A Unicentric Real-Life Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Lenalidomide synergizes with dexamethasone to induce growth arrest and apoptosis of mantle cell lymphoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone synergizes with lenalidomide to inhibit multiple myeloma tumor growth, but reduces lenalidomide-induced immunomodulation of T and NK cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Cellular Assays to Measure C5 Lenalidomide Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a variety of cellular assays to characterize the biological activity of lenalidomide (B1683929) and its C5-modified derivatives, such as those used in Proteolysis Targeting Chimeras (PROTACs). The assays described herein are designed to assess the antiproliferative, immunomodulatory, and mechanism-based activities of these compounds.
Introduction to Lenalidomide's Mechanism of Action
Lenalidomide and its analogs exert their pleiotropic effects primarily by binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1][2][3] This binding event modulates the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[4][5] In multiple myeloma, key substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][6][7] The degradation of these factors is a critical event that leads to the direct anti-proliferative effects on malignant cells and the immunomodulatory activities of lenalidomide.[4][5]
The immunomodulatory functions of lenalidomide include the enhancement of T cell and Natural Killer (NK) cell activity, and the modulation of cytokine production.[8][9][10] Specifically, lenalidomide can co-stimulate T cells, leading to increased proliferation and production of cytokines like IL-2 and IFN-γ.[9][10] It also enhances NK cell-mediated cytotoxicity.[11][12]
C5-lenalidomide derivatives are frequently incorporated into PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ligase for degradation. In this context, the lenalidomide moiety serves as the E3 ligase binder. The cellular assays described below are essential for characterizing the efficacy and mechanism of action of such C5-lenalidomide containing molecules.
Signaling Pathway of Lenalidomide Action
The following diagram illustrates the core mechanism of action of lenalidomide, leading to the degradation of target proteins and subsequent downstream effects.
Caption: Lenalidomide binds to CRBN, recruiting target proteins for ubiquitination and proteasomal degradation.
Experimental Protocols
Antiproliferative and Cytotoxicity Assays
These assays are fundamental for determining the direct effect of C5-lenalidomide compounds on cancer cell viability.
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed tumor cells (e.g., multiple myeloma cell lines like MM.1S, OPM2, or H929) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.[13][14]
-
Compound Treatment: Prepare serial dilutions of the C5-lenalidomide compound and a positive control (e.g., lenalidomide). Add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[14][15]
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight. For CCK-8, no solubilization is needed. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the C5-lenalidomide compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Mechanism of Action Assays
These assays are crucial for confirming that the C5-lenalidomide compound functions through the intended CRBN-mediated degradation pathway.
Principle: This assay demonstrates the direct binding of the lenalidomide moiety to CRBN.
Protocol:
-
Cell Lysate Preparation: Prepare total protein extracts from a relevant cell line (e.g., U266 myeloma cells) using a suitable lysis buffer.[2]
-
Bead Preparation: Use thalidomide (B1683933) analog-coupled affinity beads.[2]
-
Competition Assay: Pre-incubate the cell lysate with an excess of free C5-lenalidomide compound or a control compound for 1-2 hours.
-
Pulldown: Add the affinity beads to the pre-incubated lysate and rotate for 2 hours at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an anti-CRBN antibody to detect the amount of CRBN pulled down. A decrease in pulled-down CRBN in the presence of the free compound indicates competitive binding.[2]
Principle: This assay measures the reduction in the levels of a specific target protein following compound treatment.
Protocol:
-
Cell Treatment: Treat cells with the C5-lenalidomide compound at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein (e.g., IKZF1 or a specific protein of interest for a PROTAC) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantification: Quantify the band intensities to determine the extent of target protein degradation relative to the loading control.
Immunomodulatory Assays
These assays evaluate the ability of C5-lenalidomide compounds to modulate the activity of immune cells.
Principle: This assay measures the production of key cytokines (e.g., IL-2, IFN-γ) by T cells upon stimulation in the presence of the compound.
Protocol:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in the presence of a T-cell stimulus (e.g., anti-CD3 antibody or phytohemagglutinin) with or without the C5-lenalidomide compound for 48-72 hours.
-
Cytokine Measurement (ELISA): Collect the culture supernatant and measure the concentration of IL-2 and IFN-γ using commercially available ELISA kits according to the manufacturer's instructions.[8]
-
Cytokine Measurement (ELISpot): For ELISpot, use plates pre-coated with capture antibodies for the cytokine of interest. Add the treated PBMCs and incubate. After incubation, wash the cells and add a detection antibody followed by a substrate to visualize the spots, which represent cytokine-secreting cells.[8]
Principle: This assay measures the ability of NK cells to lyse target tumor cells, and how this is affected by the compound.
Protocol:
-
Effector and Target Cell Preparation: Isolate NK cells from PBMCs (effector cells). Label a target cell line (e.g., K562) with a fluorescent dye like Calcein-AM.
-
Co-culture: Co-culture the NK cells with the labeled target cells at various effector-to-target ratios in the presence of the C5-lenalidomide compound for 4 hours.
-
Lysis Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM, which is proportional to the number of lysed target cells.
-
Data Analysis: Calculate the percentage of specific lysis based on spontaneous release (target cells alone) and maximum release (target cells lysed with detergent) controls.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Antiproliferative Activity of C5-Lenalidomide Compounds
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| C5-Lenalidomide-A | MM.1S | MTT | 72 | 1.5 |
| C5-Lenalidomide-B | OPM2 | CCK-8 | 72 | 2.8 |
| Lenalidomide | MM.1S | MTT | 72 | 0.9 |
| Lenalidomide | OPM2 | CCK-8 | 72 | 1.2 |
Table 2: Target Protein Degradation by C5-Lenalidomide Compounds
| Compound (1 µM) | Cell Line | Target Protein | Time (h) | % Degradation |
| C5-Lenalidomide-A | MM.1S | IKZF1 | 24 | 85 |
| C5-Lenalidomide-B | OPM2 | Target X | 24 | 70 |
| Lenalidomide | MM.1S | IKZF1 | 24 | 90 |
Table 3: Immunomodulatory Effects of C5-Lenalidomide Compounds
| Compound (1 µM) | Assay Type | Effector Cells | Cytokine/Parameter | Fold Increase vs. Vehicle |
| C5-Lenalidomide-A | ELISA | PBMCs + anti-CD3 | IL-2 | 3.2 |
| C5-Lenalidomide-B | ELISA | PBMCs + anti-CD3 | IFN-γ | 2.5 |
| Lenalidomide | ELISA | PBMCs + anti-CD3 | IL-2 | 4.1 |
Experimental Workflows
The following diagrams illustrate the workflows for key experimental protocols.
Caption: Workflow for the target protein degradation assay by Western Blot.
Caption: Workflow for the apoptosis assay using flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labs.dana-farber.org [labs.dana-farber.org]
- 8. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Immunomodulatory drugs Revlimid® (lenalidomide) and CC-4047 induce apoptosis of both hematological and solid tumor cells through NK cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. brieflands.com [brieflands.com]
- 15. mdpi.com [mdpi.com]
Application Note: Monitoring Ikaros Degradation by C5 Lenalidomide using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lenalidomide, an immunomodulatory agent, and its derivatives are crucial in the treatment of hematological malignancies, including multiple myeloma. A key mechanism of action for these compounds is the induced degradation of specific cellular proteins. Lenalidomide acts as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3] Two primary targets of Lenalidomide-induced degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][4] The degradation of these proteins is a critical event that underlies the anti-proliferative and immunomodulatory effects of Lenalidomide.[1] This application note provides a detailed protocol for monitoring the degradation of Ikaros in response to C5 Lenalidomide treatment in a multiple myeloma cell line using Western blot analysis.
Signaling Pathway of Lenalidomide-Induced Ikaros Degradation
Lenalidomide facilitates the interaction between Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, and the Ikaros family zinc finger proteins 1 (IKZF1/Ikaros) and 3 (IKZF3/Aiolos).[1][2] This induced proximity leads to the polyubiquitination of Ikaros and Aiolos, marking them for degradation by the 26S proteasome. The depletion of these transcription factors results in downstream effects, including the downregulation of c-Myc and IRF4, which are critical for myeloma cell survival.[1]
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing Ikaros degradation via Western blot.
Quantitative Data Summary
The following table summarizes representative quantitative data for Ikaros degradation in multiple myeloma cells treated with Lenalidomide.
| Cell Line | Treatment | Concentration (µM) | Time (hours) | Ikaros Protein Level (Normalized to Control) | Reference |
| MM.1S | Lenalidomide | 1 | 24 | ~50% reduction | [4] |
| MM.1S | Lenalidomide | 10 | 24 | ~80% reduction | [4] |
| U266 | Lenalidomide | 1 | 6 | ~20% reduction | [5] |
| U266 | Lenalidomide | 10 | 6 | ~40% reduction | [5] |
Detailed Experimental Protocol
This protocol is designed for assessing Ikaros degradation in a multiple myeloma cell line (e.g., MM.1S) treated with this compound.
Materials and Reagents
-
Cell Line: Multiple myeloma cell line (e.g., MM.1S, U266)
-
This compound: Stock solution in DMSO
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[6][7]
-
Protease Inhibitor Cocktail: (e.g., cOmplete™ Protease Inhibitor Cocktail, Roche)
-
Phosphatase Inhibitor Cocktail: (e.g., PhosSTOP™, Roche)
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer: with β-mercaptoethanol
-
Precast Polyacrylamide Gels: (e.g., 4-12% Bis-Tris)
-
Running Buffer: (e.g., MOPS or MES SDS Running Buffer)
-
Transfer Buffer: (e.g., NuPAGE™ Transfer Buffer)
-
PVDF Membrane
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit Anti-Ikaros (IKZF1) antibody (e.g., Cell Signaling Technology #5443, 1:1000 dilution)[8]
-
Mouse Anti-β-Actin antibody (loading control, 1:5000 dilution)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat Anti-Rabbit IgG (1:2000 dilution)
-
HRP-conjugated Goat Anti-Mouse IgG (1:2000 dilution)
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: (e.g., ChemiDoc Imaging System, Bio-Rad)
Procedure
-
Cell Culture and Treatment:
-
Culture multiple myeloma cells in complete RPMI-1640 medium.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with this compound at desired concentrations (e.g., 0.1, 1, 10 µM) and for various time points (e.g., 0, 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors. Use 100 µL of lysis buffer per 1-2 x 10^6 cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4x Laemmli Sample Buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against Ikaros (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control (β-Actin) on the same membrane after stripping or on a separate gel.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the Ikaros band intensity to the corresponding β-Actin band intensity for each sample.
-
This protocol provides a comprehensive framework for researchers to reliably detect and quantify the degradation of the transcription factor Ikaros following treatment with this compound. The successful implementation of this Western blot procedure will enable the characterization of the pharmacodynamic effects of Lenalidomide and its derivatives, aiding in the research and development of novel cancer therapeutics.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. Ikaros/IKZF1 Antibody (H00010320-B01P): Novus Biologicals [novusbio.com]
- 6. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Ikaros Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Lenalidomide for CAR-T Cell Therapy Research
Note: The topic specified "C5 Lenalidomide (B1683929)." Based on extensive research, this appears to be a typographical error, as the immunomodulatory agent widely studied in conjunction with CAR-T cell therapy is Lenalidomide . These application notes pertain to Lenalidomide.
Introduction
Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary immunotherapy for cancer, particularly hematological malignancies.[1] However, challenges such as T-cell exhaustion, an immunosuppressive tumor microenvironment, and insufficient CAR-T cell persistence can limit its efficacy, especially in solid tumors.[2][3] Lenalidomide, an immunomodulatory drug (IMiD), has emerged as a promising agent to combine with CAR-T cell therapy.[4][5] It has been shown to enhance CAR-T cell function, including proliferation, cytotoxicity, and cytokine secretion, thereby augmenting the overall anti-tumor response.[3][6][7] These notes provide an overview of the mechanism, quantitative effects, and experimental protocols for utilizing Lenalidomide in CAR-T cell research.
Mechanism of Action
Lenalidomide exerts its immunomodulatory effects on T-cells primarily through the E3 ubiquitin ligase complex containing Cereblon (CRBN).[2][8] By binding to CRBN, Lenalidomide induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][8] These transcription factors are known repressors of the Interleukin-2 (IL-2) gene.[2][9] Their degradation lifts this repression, leading to increased IL-2 transcription and secretion.[2] This T-cell co-stimulation enhances proliferation and effector functions.[9][10]
Quantitative Data Summary: Effects on CAR-T Cells
Lenalidomide has been shown to potentiate the function of CAR-T cells targeting various antigens across different cancer types. The tables below summarize key quantitative findings from preclinical studies.
Table 1: Effect of Lenalidomide on CAR-T Cell Cytotoxicity
| CAR Target | Target Cancer Cells | Lenalidomide Conc. (µM) | Effector:Target Ratio | Observation | Reference |
| CD133 | U251 (Glioblastoma) | 10 | 1:1 | Significantly promoted killing efficiency | [2] |
| HER2 | MDA-MB-453 (Breast Cancer) | 0.1, 1, 10 | 1:1, 1:3 | Enhanced cytotoxicity in a dose-dependent manner | [2] |
| CS1 | MM.1S, MM.1R, U266B (Multiple Myeloma) | 1, 10 | Not Specified | Enhanced effector function against multiple targets | [6] |
| CD23 | MEC1 (CLL) | 1 | Not Specified | Increased cytotoxic activity | [11] |
Table 2: Effect of Lenalidomide on CAR-T Cell Cytokine Secretion
| CAR Target | Target Cancer Cells | Lenalidomide Conc. (µM) | Cytokine | Observation | Reference |
| CD133 | U251 (Glioblastoma) | 10 | IL-2, TNF-α, IFN-γ | Significantly promoted secretion | [2] |
| HER2 | MDA-MB-453 (Breast Cancer) | 10 | IL-2, TNF-α, IFN-γ, GM-CSF | Significantly promoted secretion | [2] |
| CS1 | MM.1S (Multiple Myeloma) | 1, 10 | IFN-γ, TNF-α, IL-2 | Greatly elevated Th1 cytokine production | [6] |
| CS1 | MM.1S (Multiple Myeloma) | 1, 10 | IL-4, IL-5, IL-10 | Greatly reduced Th2 cytokine production | [6] |
| CAR19 | Ramos (Burkitt Lymphoma) | 1, 10 | IFN-γ | Enhanced production in a dose-dependent manner | [12][13] |
Table 3: Effect of Lenalidomide on CAR-T Cell Proliferation
| CAR Target | Target Cancer Cells | Lenalidomide Conc. (µM) | Observation | Reference |
| CD133 | U251 (Glioblastoma) | 0.1, 1, 10 | Significantly enhanced proliferation | [2] |
| HER2 | MDA-MB-453 (Breast Cancer) | 0.1, 1, 10 | No significant effect on proliferation | [2] |
| CS1 | N/A (in vitro expansion) | 1, 10 | Preferentially expanded the CD8+ CAR T-cell subset | [6] |
| Anti-CD19 | N/A (in vitro culture) | 10 | Faster growth compared to control | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols based on published studies for evaluating the effect of Lenalidomide on CAR-T cell function.
Protocol 4.1: In Vitro CAR-T Cell Cytotoxicity Assay
This protocol assesses the ability of Lenalidomide to enhance the tumor-killing capacity of CAR-T cells.
-
Cell Preparation:
-
Culture CAR-T cells in appropriate media (e.g., AIM V™ + 10% FBS) supplemented with IL-2 (e.g., 300 IU/ml).[2]
-
Culture target tumor cells (e.g., luciferase-expressing MDA-MB-453 luc) in their recommended media.[2]
-
Prepare a stock solution of Lenalidomide (e.g., 10 mM in DMSO) and corresponding vehicle controls.
-
-
Co-culture Setup:
-
Incubation and Measurement:
-
Co-culture the cells for 24 hours at 37°C, 5% CO2.[2]
-
For luciferase-based assays, add luciferin (B1168401) substrate and measure luminescence using a microplate reader.
-
Calculate killing efficiency: % Lysis = 100 × (1 - [Luminescence of experimental well / Luminescence of target cells only well]).
-
Protocol 4.2: Cytokine Release Assay
This protocol measures the impact of Lenalidomide on the secretion of key cytokines by CAR-T cells upon antigen recognition.
-
Co-culture Setup:
-
Supernatant Collection:
-
Incubate for 24 hours at 37°C, 5% CO2.[2]
-
After incubation, centrifuge the plates/tubes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet and store it at -80°C until analysis.
-
-
Cytokine Measurement:
-
Thaw the supernatant samples on ice.
-
Measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) using commercially available kits such as ELISA or multiplex bead assays (e.g., Luminex, AlphaLISA).[2]
-
Protocol 4.3: In Vitro CAR-T Cell Proliferation Assay
This protocol uses a dye dilution method to assess CAR-T cell proliferation in response to target cells and Lenalidomide.
-
Cell Preparation and Labeling:
-
Label CAR-T cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions (e.g., 0.5 µM).[2]
-
Prepare target cells. To ensure proliferation is solely from the effector cells, target cells can be irradiated (e.g., 70 Gy) to arrest their division.[2]
-
-
Co-culture Setup:
-
Incubation and Analysis:
-
Incubate the co-culture for 96 hours to allow for several rounds of cell division.[2]
-
Harvest the cells and stain with antibodies for T-cell markers (e.g., CD3, CD8) if needed.
-
Analyze the CFSE signal by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
-
Synergistic Anti-Tumor Effects
The combination of Lenalidomide with CAR-T cell therapy creates a multi-pronged attack on tumors. Lenalidomide not only directly boosts CAR-T cell effector functions but also modulates the tumor microenvironment to be less immunosuppressive.[4][11] This synergy leads to enhanced tumor clearance, improved CAR-T cell persistence, and a delay in the onset of T-cell exhaustion, a common failure point for immunotherapy.[1][4][6]
Conclusion
Lenalidomide significantly enhances the anti-tumor functions of CAR-T cells through a well-defined molecular mechanism.[2][6] Preclinical data consistently demonstrate its ability to increase cytotoxicity, Th1 cytokine production, and proliferation of CAR-T cells across a range of cancer models.[2][6] The protocols outlined here provide a framework for researchers to investigate and optimize the synergistic potential of combining Lenalidomide with novel CAR-T cell therapies. This combination strategy holds promise for improving therapeutic outcomes, overcoming resistance, and extending the applicability of CAR-T cell therapy.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Lenalidomide Enhances CAR-T Cell Activity Against Solid Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide Enhances CAR-T Cell Activity Against Solid Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Lenalidomide enhances CD23.CAR T cell therapy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Lenalidomide enhances antitumor functions of chimeric antigen receptor modified T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overall survival benefits provided by lenalidomide maintenance after chimeric antigen receptor T cell therapy in patients with refractory/relapsed diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lenalidomide enhances the efficacy of anti-BCMA CAR-T treatment in relapsed/refractory multiple myeloma: a case report and revies of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lenalidomide overcomes the resistance to third-generation CD19-CAR-T cell therapy in preclinical models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isotopically Labeled C5 Lenalidomide (¹³C₅, ¹⁵N) in Drug Development and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Isotopically labeled C5 Lenalidomide (B1683929) (¹³C₅, ¹⁵N) serves as a critical tool in the precise quantification of lenalidomide in biological matrices. Its primary application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The incorporation of five carbon-13 atoms and one nitrogen-15 (B135050) atom provides a significant mass shift from the unlabeled drug, ensuring clear differentiation in mass spectrometric analysis while maintaining identical physicochemical properties. This allows for accurate correction of variability during sample preparation and analysis, leading to robust and reliable pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
The use of a stable isotope-labeled internal standard like ¹³C₅, ¹⁵N-Lenalidomide is the gold standard in bioanalysis, as recommended by regulatory agencies such as the FDA and EMA. It co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, which results in superior accuracy and precision compared to using structurally analogous internal standards.
Quantitative Analysis of Lenalidomide in Human Plasma
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the quantification of lenalidomide in human plasma using an isotopically labeled internal standard. While specific data for ¹³C₅, ¹⁵N-Lenalidomide is synthesized from studies using deuterated lenalidomide (lenalidomide-d5), the performance is expected to be analogous.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.996 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 5 - 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.70% - 7.65% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.98% - 10.55% |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 94.45% - 101.10% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 93.95% - 98.48% |
| Recovery | Consistent and reproducible | ~50% - 60% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Pass |
| Stability (Freeze-thaw, Bench-top, Long-term) | % Change within ±15% | Stable |
Table 2: Pharmacokinetic Parameters of Lenalidomide in Human Plasma (Single Oral Dose)
| Parameter | Value (Mean ± SD) |
| Tmax (h) | 0.5 - 6 |
| Cmax (ng/mL) | Varies with dose (e.g., ~230-240 for 10 mg)[1] |
| AUC₀-t (ng·h/mL) | Varies with dose (e.g., ~830-860 for 10 mg)[1] |
| t₁/₂ (h) | ~3 |
| Oral Bioavailability | >90%[2] |
| Protein Binding | ~30% |
Experimental Protocols
Protocol 1: Quantification of Lenalidomide in Human Plasma by LC-MS/MS
1. Objective: To accurately determine the concentration of lenalidomide in human plasma samples using a validated LC-MS/MS method with ¹³C₅, ¹⁵N-Lenalidomide as the internal standard.
2. Materials:
-
Human plasma (K₂EDTA as anticoagulant)
-
Lenalidomide reference standard
-
¹³C₅, ¹⁵N-Lenalidomide internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
HPLC vials
3. Instrument and Conditions:
-
LC System: UHPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ESI
-
MRM Transitions:
-
Lenalidomide: Precursor ion > Product ion (e.g., m/z 260.1 > 149.1)
-
¹³C₅, ¹⁵N-Lenalidomide: Precursor ion > Product ion (e.g., m/z 266.1 > 154.1)
-
4. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of ¹³C₅, ¹⁵N-Lenalidomide working solution (e.g., 500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Lenalidomide/IS) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentration of lenalidomide in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Bioanalytical Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
-
Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous interferences at the retention times of lenalidomide and the IS.
-
Linearity and Range: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentrations covering the expected range of clinical samples.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates on three different days.
-
Recovery: Compare the peak areas of lenalidomide from extracted plasma samples to those of post-extraction spiked samples at three QC levels.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of post-extraction spiked samples with those of neat solutions at low and high QC concentrations from at least six different plasma lots.
-
Stability: Assess the stability of lenalidomide in plasma under various conditions:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Stored at -80°C for a period that covers the expected storage time of clinical samples.
-
Stock Solution Stability: At room temperature and refrigerated conditions.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for CRISPR Screening to Identify Lenalidomide Resistance Mechanisms
Topic: C5 Lenalidomide (B1683929) in CRISPR screening for resistance mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lenalidomide is an immunomodulatory drug with potent anti-neoplastic activity, particularly in multiple myeloma. Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[1][2][3] This binding event allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4] The degradation of these factors is cytotoxic to multiple myeloma cells.
Despite its efficacy, a significant portion of patients either have primary resistance or develop acquired resistance to lenalidomide.[5] Understanding the molecular mechanisms underlying this resistance is crucial for developing strategies to overcome it and for designing next-generation therapies. Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful, unbiased tool to identify genes whose loss confers resistance to lenalidomide.[6][7][8][9] These screens have consistently identified components of the CRL4^CRBN^ E3 ligase complex and associated pathways as key determinants of lenalidomide sensitivity.
The term "C5" in the context of lenalidomide is not standard nomenclature. However, it may refer to components of the COP9 Signalosome (CSN), such as CSN5 (also known as COPS5), which have been identified in CRISPR screens as regulators of CRL4^CRBN^ activity and, consequently, lenalidomide sensitivity.[8][10] This document provides a detailed overview of the application of CRISPR screening to elucidate lenalidomide resistance mechanisms, including protocols and data interpretation guidelines.
Data Presentation: Genes Conferring Lenalidomide Resistance Identified in CRISPR Screens
The following tables summarize genes whose inactivation has been shown to confer resistance to lenalidomide in various CRISPR-Cas9 screening studies.
Table 1: Core Components of the CRL4^CRBN^ E3 Ligase Complex
| Gene Symbol | Protein Name | Function in Complex | Representative Studies |
| CRBN | Cereblon | Substrate receptor; direct target of lenalidomide | [7][9][11] |
| CUL4A | Cullin 4A | Scaffold protein | [7] |
| CUL4B | Cullin 4B | Scaffold protein | [7][11] |
| DDB1 | DNA Damage-Binding Protein 1 | Adaptor protein linking CRBN to CUL4 | [11] |
| RBX1 | Ring-Box 1 | RING finger protein, recruits E2 conjugating enzyme | [2] |
Table 2: Regulators of CRL4^CRBN^ Activity
| Gene Symbol | Protein Name | Function | Representative Studies |
| UBE2M | Ubiquitin-Conjugating Enzyme E2 M | Nedd8-conjugating enzyme required for cullin neddylation | [9] |
| SENP8 | Sentrin-Specific Protease 8 | Nedd8-specific protease involved in cullin deneddylation | [7] |
| COPS5 (CSN5) | COP9 Signalosome Complex Subunit 5 | Component of the COP9 signalosome, which regulates cullin-RING ligase activity | [8][9][10] |
| FBXO7 | F-Box Protein 7 | Component of an alternative E3 ligase (SCF^Fbxo7^) that can target CRBN for degradation | [8][12] |
Table 3: Components of the Ubiquitination Cascade
| Gene Symbol | Protein Name | Function | Representative Studies |
| UBE2G1 | Ubiquitin-Conjugating Enzyme E2 G1 | E2 ubiquitin-conjugating enzyme | [7][9][13] |
| UBE2D3 | Ubiquitin-Conjugating Enzyme E2 D3 | E2 ubiquitin-conjugating enzyme that may prime substrates for polyubiquitination | [9] |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for Lenalidomide Resistance
This protocol outlines the steps for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to lenalidomide in a multiple myeloma cell line (e.g., MM.1S).
1. Cell Line Preparation and Lentivirus Production
-
1.1. Cas9-Expressing Cell Line Generation:
-
Transduce the target multiple myeloma cell line (e.g., MM.1S) with a lentiviral vector expressing Cas9 nuclease and a selection marker (e.g., blasticidin).
-
Select for a stable, high-Cas9-expressing polyclonal population by treating with the appropriate antibiotic (e.g., blasticidin).
-
Verify Cas9 activity using a functional assay (e.g., GFP-knockout assay).
-
-
1.2. Lentiviral sgRNA Library Production:
-
Amplify the pooled sgRNA library plasmid (e.g., GeCKOv2) and transfect into HEK293T cells along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Titer the lentiviral library on the Cas9-expressing target cells to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.
-
2. CRISPR-Cas9 Library Transduction and Selection
-
2.1. Library Transduction:
-
Transduce the Cas9-expressing cells with the lentiviral sgRNA library at the predetermined MOI. Ensure a sufficient number of cells are transduced to maintain a library coverage of at least 200-500 cells per sgRNA.
-
Begin selection with puromycin (B1679871) 24-48 hours post-transduction to eliminate non-transduced cells.
-
-
2.2. Baseline Cell Population Collection:
-
After puromycin selection is complete (typically 2-3 days), harvest a portion of the cells to serve as the baseline (T0) reference for sgRNA representation.
-
-
2.3. Lenalidomide Selection:
-
Culture the remaining cells in the presence of lenalidomide or a vehicle control (DMSO). The concentration of lenalidomide should be predetermined to cause significant growth inhibition (e.g., IC70-90) in the parental Cas9-expressing cell line.[14]
-
Maintain the cells under selection for a period that allows for the enrichment of resistant clones (typically 14-21 days). Passage the cells as needed, ensuring that the library coverage is maintained at each passage.
-
3. Genomic DNA Extraction and sgRNA Sequencing
-
3.1. Genomic DNA Extraction:
-
Harvest the lenalidomide-treated and DMSO-treated cell populations at the end of the selection period.
-
Extract high-quality genomic DNA from the cell pellets.
-
-
3.2. sgRNA Library Preparation for Sequencing:
-
Amplify the sgRNA-containing cassettes from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA region, and the second PCR adds Illumina sequencing adapters and barcodes.
-
-
3.3. Next-Generation Sequencing:
-
Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.
-
4. Data Analysis
-
4.1. sgRNA Read Count Quantification:
-
Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.
-
-
4.2. Hit Identification:
-
Normalize the read counts and compare the abundance of each sgRNA in the lenalidomide-treated population to the DMSO-treated or T0 population.
-
Use statistical methods like MAGeCK or DESeq2 to identify sgRNAs that are significantly enriched in the lenalidomide-treated sample.
-
Rank genes based on the enrichment of their corresponding sgRNAs to identify top resistance candidates.
-
Mandatory Visualizations
Signaling Pathway and Resistance Mechanisms
Caption: Lenalidomide action and resistance pathways.
Experimental Workflow for CRISPR Screening
Caption: Workflow for a pooled CRISPR-Cas9 screen.
Logical Relationship of Resistance Gene Classes
Caption: Classes of genes conferring lenalidomide resistance.
References
- 1. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon loss and up-regulation of c-Myc are associated with lenalidomide resistance in multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-wide CRISPR screens reveal genetic mediators of cereblon modulator toxicity in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A genome-scale CRISPR-Cas9 screening in myeloma cells identifies regulators of immunomodulatory drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Increased CSN5 expression enhances the sensitivity to lenalidomide in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. A genome-scale CRISPR-Cas9 screening in myeloma cells identifies regulators of immunomodulatory drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. CRISPR screening strategies: resistance vs. sensitivity - what’s right for your study? | Revvity [revvity.co.jp]
Troubleshooting & Optimization
C5 Lenalidomide solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered with C5 Lenalidomide (B1683929).
Frequently Asked Questions (FAQs)
Q1: What is C5 Lenalidomide?
A1: this compound, also known as Lenalidomide 5'-amine, is a derivative of Lenalidomide, an immunomodulatory drug.[1] It serves as a thalidomide (B1683933) analog and is a potent inhibitor of TNF-α production.[1] this compound is often used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is most soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] It is sparingly soluble in aqueous buffers.[3] For cell culture experiments, it is common to prepare a high-concentration stock solution in 100% DMSO.[4]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C for up to one month or at -80°C for up to six months, protected from light.[1] Stock solutions in DMSO should also be stored at -20°C and are typically stable for up to 3 months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. Aqueous solutions are not recommended for storage for more than one day.[3]
Q4: Under what conditions is Lenalidomide known to degrade?
A4: Lenalidomide is susceptible to degradation under several conditions. Forced degradation studies have shown that it degrades under acidic, basic, and oxidative stress conditions.[5][6][7][8][9] It is more stable under photolytic (UV light) and neutral pH conditions.[6]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Question: I dissolved my this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media, where its solubility is much lower.[4]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[4] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.[4] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[4] |
| High Final DMSO Concentration | Although DMSO aids solubility, high concentrations can be toxic to cells. | Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%. |
Issue 2: this compound Solution Appears Cloudy or Has Particulates Over Time
Question: My this compound solution in DMSO was clear initially, but now it appears cloudy. What should I do?
Answer: Cloudiness that develops over time can be due to several factors, including degradation of the compound or absorption of water by the DMSO.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Water Absorption by DMSO | DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the dissolved compound. | Use freshly opened, anhydrous DMSO to prepare stock solutions. Store stock solutions in tightly sealed vials with desiccant. |
| Compound Degradation | Over time, especially if not stored properly, this compound can degrade, and the degradation products may be less soluble. | Store stock solutions at -20°C or -80°C and protected from light.[1] Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing a stock solution can lead to the formation of aggregates and precipitation. | Aliquot the stock solution into single-use volumes after preparation to minimize freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Solubility of Lenalidomide
| Solvent | Solubility | Reference |
| DMSO | ~16 mg/mL | [3] |
| Dimethylformamide (DMF) | ~16 mg/mL | [3] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| 0.1 N HCl | 18 mg/mL | [9] |
| Water (pH not specified) | <1.5 mg/mL | [9] |
| Phosphate Buffer (pH 6.8) | 0.4 - 0.5 mg/mL | [10] |
Table 2: Stability of Lenalidomide Stock Solutions
| Storage Condition | Duration | Stability Notes | Reference |
| Lyophilized Solid at Room Temperature | 24 months | Store desiccated. | |
| In DMSO at -20°C | 3 months | Aliquot to avoid freeze-thaw cycles. | |
| In DMSO at -20°C (this compound) | 1 month | Protect from light. | [1] |
| In DMSO at -80°C (this compound) | 6 months | Protect from light. | [1] |
| Aqueous Suspension at 55°C | 24 hours | >99% of the drug recovered. | [11] |
| Aqueous Solution | Not Recommended | Do not store for more than one day. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound completely.
-
If the compound does not fully dissolve, briefly sonicate the solution in a water bath for 5-10 minutes.
-
Once fully dissolved, visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that can be added to a specific cell culture medium without causing precipitation.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of measuring absorbance at 600 nm (optional)
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO. For example, create a 2-fold serial dilution series.
-
In a 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).
-
Add a small, fixed volume of each DMSO dilution to the corresponding wells (e.g., 2 µL) to achieve the desired final concentrations. Include a DMSO-only control (2 µL of DMSO in 198 µL of media).
-
Gently mix the contents of the wells.
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
(Optional) For a quantitative assessment, read the absorbance of the plate at 600 nm at each time point. An increase in absorbance compared to the DMSO-only control indicates precipitation.
-
The highest concentration that remains clear is the maximum soluble concentration under these conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Lenalidomide's mechanism of action via protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-methylamino-PEG1-NH2 hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 8. sciensage.info [sciensage.info]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing C5 Lenalidomide concentration for cell viability assays
Welcome to the technical support center for optimizing C5 Lenalidomide (B1683929) concentration in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for Lenalidomide in a cell viability assay?
A broad concentration range is recommended for initial experiments to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A common starting range is from 0.01 µM to 100 µM.[1][2] For many multiple myeloma cell lines, the IC50 values fall between 0.15 µM and 10 µM.[3] However, some cell lines can be resistant, with IC50 values exceeding 10 µM.[1][3]
Q2: What is the primary mechanism of action for Lenalidomide's anti-cancer effects?
Lenalidomide functions as a "molecular glue." It binds to the Cereblon (CRBN) protein, which is part of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] This binding alters the substrate specificity of the complex, causing it to target specific proteins—notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)—for ubiquitination and subsequent proteasomal degradation.[4][5][6] The degradation of these factors leads to downstream effects including cell cycle arrest and apoptosis (programmed cell death).[7][8]
Q3: How should I prepare and dissolve Lenalidomide for my experiments?
Lenalidomide is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[9][10] For cell culture experiments, this stock is then further diluted in the culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture wells is non-toxic to the cells, generally kept at or below 0.5%.[11] Always include a "vehicle-only" control group in your experiment, which contains the highest concentration of DMSO used, to account for any potential solvent effects.[11]
Q4: What is a typical incubation time for a Lenalidomide cell viability assay?
Incubation times of 48 to 72 hours are frequently used to observe the effects of Lenalidomide on cell viability.[2][12][13] Lenalidomide often induces cell cycle arrest in the G0/G1 phase, and its apoptotic effects may require a longer duration to become apparent.[1][8][14] Shorter incubation times may not be sufficient to detect a significant decrease in viability.
Troubleshooting Guide
Issue 1: I am not observing any significant decrease in cell viability, even at high concentrations.
-
Possible Cause 1: Cell Line Resistance. Not all cell lines are sensitive to Lenalidomide. Resistance can be linked to low expression levels of Cereblon (CRBN), the primary target of the drug.[1][7]
-
Solution: Verify the CRBN expression status of your cell line from literature or by performing a western blot. Consider testing a known sensitive cell line (e.g., OPM-2, MM.1S) as a positive control.
-
-
Possible Cause 2: Insufficient Incubation Time. The anti-proliferative and apoptotic effects of Lenalidomide are not always immediate.
-
Solution: Increase the incubation time to 72 hours or even longer, ensuring you replace the media if necessary to maintain cell health in control wells.
-
-
Possible Cause 3: Compound Inactivity. Improper storage or handling may have degraded the compound.
-
Solution: Ensure your Lenalidomide stock has been stored correctly (as per the manufacturer's instructions). Prepare fresh dilutions from a reliable stock for each experiment.
-
Issue 2: My results show high variability between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding. An uneven distribution of cells across the plate is a common source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between seeding groups of wells. Use calibrated pipettes for accuracy.[11]
-
-
Possible Cause 2: Edge Effects. Wells on the outer edges of a multi-well plate are prone to evaporation, which can concentrate media components and affect cell growth.
-
Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[11]
-
-
Possible Cause 3: Incomplete Reagent Mixing. After adding the viability reagent (e.g., MTT, WST-1), uneven mixing can lead to inconsistent measurements.
-
Solution: Mix the plate gently on a plate shaker or by tapping the sides to ensure the reagent is distributed evenly without creating bubbles.[11]
-
Issue 3: I observe a plateau in cell death, and not all cells are killed at the highest concentration.
-
Possible Cause: Heterogeneous Cell Population. Your cell line may contain a subpopulation of cells that are resistant to Lenalidomide.[1] Lenalidomide's primary effect is often cytostatic (inhibiting proliferation) rather than cytotoxic (directly killing all cells).[8][14]
-
Solution: This is an expected outcome for this type of compound. Analyze your dose-response curve to determine the IC50, which is the concentration that inhibits 50% of the cell population's viability, rather than aiming for 100% cell death. You can further investigate the mechanism by performing cell cycle analysis or apoptosis assays (e.g., Annexin V staining) to confirm the drug's effect.[13]
-
Data Hub: Lenalidomide IC50 Values
The following table summarizes reported IC50 values for Lenalidomide across various cancer cell lines. Note that these values can vary depending on the specific assay conditions and incubation times used.
| Cell Line | Cancer Type | Reported IC50 (µM) | Incubation Time | Citation |
| Myeloma Cell Lines | ||||
| NCI-H929 | Multiple Myeloma | 0.15 | 3 days | [3] |
| OPM-2 | Multiple Myeloma | 0.2 | 3 days | [3] |
| LP-1 | Multiple Myeloma | 0.3 | 3 days | [3] |
| L-363 | Multiple Myeloma | 2.92 | Not Specified | [9] |
| U266 | Multiple Myeloma | >10 | 3 days | [3] |
| RPMI-8226 | Multiple Myeloma | >10 | 3 days | [3] |
| ALMC-1 | Multiple Myeloma | 2.6 | 72 hours | [1] |
| DP-6 | Multiple Myeloma | >10 | 72 hours | [1] |
| Non-Small Cell Lung Cancer | ||||
| A549 | NSCLC | ~50 | 72 hours | [2] |
| H460 | NSCLC | ~60 | 72 hours | [2] |
| H1299 | NSCLC | ~70 | 72 hours | [2] |
| Other Cell Lines | ||||
| LB771-HNC | Head and Neck | 2.15 | Not Specified | [9] |
| JAR | Choriocarcinoma | 2.97 | Not Specified | [9] |
Experimental Protocols
Protocol: Determining Lenalidomide IC50 using a WST-1 Assay
This protocol provides a general framework for assessing cell viability. Optimal cell seeding density and incubation times should be determined empirically for each cell line.
Materials:
-
C5 Lenalidomide
-
DMSO (cell culture grade)
-
Cell line of interest in logarithmic growth phase
-
Complete culture medium
-
Sterile 96-well flat-bottom plates
-
WST-1 or similar viability reagent (e.g., MTT, MTS)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Prepare a cell suspension at the optimal seeding density (e.g., 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to adhere and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Lenalidomide in DMSO.
-
Perform a serial dilution of the Lenalidomide stock in complete culture medium to create 2X working concentrations. For a final range of 0.1 µM to 100 µM, your 2X solutions would range from 0.2 µM to 200 µM.
-
Include a "vehicle control" (medium with the highest DMSO concentration) and a "media only" control (no cells, for background subtraction).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution (or control medium) to each well in triplicate.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired period (e.g., 72 hours).[2]
-
-
Viability Measurement (WST-1):
-
Add 10 µL of WST-1 reagent to each well.
-
Gently mix by tapping the plate.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the control wells.
-
Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of Lenalidomide concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualized Pathways and Workflows
Caption: Experimental workflow for determining the IC50 of Lenalidomide.
Caption: Core mechanism of action for Lenalidomide.
Caption: Troubleshooting logic for lack of cell viability effect.
References
- 1. Responsiveness of cytogenetically discrete human myeloma cell lines to lenalidomide: Lack of correlation with cereblon and interferon regulatory factor 4 expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. karger.com [karger.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Lenalidomide induces apoptosis and alters gene expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lenalidomide Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges associated with Lenalidomide (B1683929) resistance in in vitro cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lenalidomide?
A1: Lenalidomide exerts its anti-cancer effects by acting as a "molecular glue." It binds to the Cereblon (CRBN) protein, which is a component of the Cullin-Ring Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] This binding alters the substrate specificity of the E3 ligase, leading it to recognize and polyubiquitinate the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] These proteins are subsequently targeted for degradation by the proteasome.[6][7] The degradation of IKZF1 and IKZF3 leads to the downregulation of key survival factors for myeloma cells, including Interferon Regulatory Factor 4 (IRF4) and the oncogene c-Myc, ultimately resulting in cell cycle arrest and apoptosis.[6][7]
Q2: My cell line has become resistant to Lenalidomide. What are the most common underlying molecular mechanisms?
A2: Acquired resistance to Lenalidomide in cell lines is most frequently associated with alterations in the CRBN pathway.[1][8] Key mechanisms include:
-
Downregulation of CRBN: Reduced expression of CRBN protein or mRNA is a hallmark of Lenalidomide resistance.[1][6][9] This can be due to genomic deletions, epigenetic silencing, or other regulatory changes.[6][10] In many cases, myeloma patients who become resistant to Lenalidomide show a significant reduction in CRBN expression levels.[1][9][11]
-
Mutations in CRBN: Mutations within the CRBN gene, particularly in the drug-binding domain, can prevent Lenalidomide from interacting with the protein, thereby abrogating its effect.[1][3][8]
-
Mutations in Downstream Targets: Although less common, mutations in the degron domains of IKZF1 or IKZF3 can prevent their recognition by the CRL4^CRBN^ complex, even in the presence of Lenalidomide.[3]
-
CRBN-Independent Mechanisms: A significant portion of resistance cases (70-80%) are not accounted for by CRBN abnormalities.[8] Emerging evidence points to CRBN-independent pathways, such as the activation of STAT3, NF-κB, and MEK/ERK signaling, or upregulation of drug efflux pumps.[10][12][13][14] Upregulation of the RNA editing enzyme ADAR1 has also been identified as a novel driver of resistance.[15][16]
Q3: Can resistance to Lenalidomide be overcome or reversed in cell culture?
A3: Yes, several experimental strategies can be employed to re-sensitize resistant cell lines in vitro. These include:
-
Restoring CRBN Expression: In cell lines where resistance is due to CRBN downregulation, re-introducing wild-type CRBN can restore sensitivity to Lenalidomide.[13]
-
Targeting Downstream Pathways: For cells with intact CRBN but altered downstream signaling, inhibitors targeting these pathways may restore sensitivity. For example, STAT3 inhibitors have been shown to re-sensitize resistant cells to Lenalidomide.[13][14] Similarly, targeting the IRF4/MYC axis with CBP/EP300 inhibitors can also be effective.[14]
-
Next-Generation CELMoDs: Newer Cereblon E3 Ligase Modulator Drugs (CELMoDs) like Iberdomide and Mezigdomide have a higher binding affinity for CRBN and may overcome resistance in cells with low CRBN levels.[2][10]
Q4: What is the role of "C5" in Lenalidomide resistance?
A4: The term "C5" is not commonly associated with a specific protein in the context of Lenalidomide resistance in major scientific literature. It is possible this refers to a component of a protein complex. For instance, the COP9 signalosome (CSN) complex regulates CRBN stability, and one of its subunits is CSN5.[1] Recent studies have shown that lower expression of CSN5 is associated with Lenalidomide resistance in myeloma cell lines.[17] Reduced CSN5 expression can disrupt the ubiquitination cycle, inhibiting the Lenalidomide-mediated degradation of IKZF1 and IKZF3.[17]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Inconsistent IC50 values for Lenalidomide in my sensitive cell line.
-
Q: My IC50 values are fluctuating between experiments. What should I check first?
-
A: First, verify fundamental cell culture and experimental parameters.[18]
-
Cell Health and Passage Number: Ensure you are using cells from a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug responses.[18] Always use cells that are in the logarithmic growth phase for experiments.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma. Contamination can significantly alter cellular physiology and response to treatment.[18][19]
-
Assay Consistency: Review your protocol for consistency in cell seeding density, drug incubation times, and reagent preparation.[18] Automating treatment and analysis steps where possible can reduce variability.[20][21]
-
Compound Integrity: Confirm the concentration and stability of your Lenalidomide stock solution. Ensure it has been stored correctly and has not precipitated. Prepare fresh dilutions for each experiment.[18]
-
-
Issue 2: My attempt to generate a Lenalidomide-resistant cell line has failed (all cells died or did not develop resistance).
-
Q: I tried to make a resistant cell line by continuous exposure, but the cells either died at higher concentrations or never became resistant. What went wrong?
-
A: Generating a resistant cell line requires a careful, stepwise increase in drug concentration.[22]
-
Starting Concentration: The initial drug concentration should be low, typically around 1/10th to 1/5th of the empirically determined IC50 for the parental cell line.[23] Exposing cells to a high concentration too quickly will lead to widespread cell death.[22]
-
Incremental Dose Escalation: Allow the cells to recover and grow stably at a given concentration before increasing the dose.[23] This process can take several weeks to months.[10][22] At each new concentration, it is wise to freeze down a stock of cells as a backup.[22]
-
Monitor Resistance: Periodically test the IC50 of the cultured cells to monitor the development of resistance. A 5- to 10-fold increase in IC50 compared to the parental line is a good indicator of successful resistance development.[22][23]
-
-
Issue 3: My established Lenalidomide-resistant cell line shows no change in CRBN expression.
-
Q: I've confirmed my cell line is resistant (high IC50), but Western blotting shows CRBN levels are similar to the sensitive parental line. What other mechanisms should I investigate?
-
A: This points towards a CRBN-independent resistance mechanism or a functional defect in the CRBN pathway not related to expression level.
-
CRBN Gene Sequencing: Sequence the CRBN gene to check for point mutations that could impair drug binding or protein function without affecting its expression level.[24]
-
Downstream Protein Status: Analyze the key downstream targets. Use Western blotting to check if Lenalidomide treatment still leads to the degradation of IKZF1 and IKZF3. If these proteins are not degraded despite the presence of CRBN, it could indicate a mutation in their degron sequence.[3] Also, check for baseline changes in IRF4 and c-Myc expression.[6][25]
-
Investigate Alternative Pathways: Explore known CRBN-independent mechanisms. For example, use Western blotting to check for constitutive activation (phosphorylation) of STAT3.[13][14] The IL-6/STAT3 signaling pathway is a known driver of resistance.[12]
-
-
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature regarding Lenalidomide resistance.
Table 1: Changes in IC50 Values in Lenalidomide-Resistant vs. Sensitive Myeloma Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase | Reference |
| H929 | ~1-5 | >10 | >2-10x | [10][26] |
| OPM2 | ~0.1-1 | >10 | >10-100x | [10][11][13] |
| MM.1S | ~0.01-0.1 | >10 | >100-1000x | [13] |
| XG1 | ~1-5 | >50 | >10-50x | [13] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.
Table 2: Molecular Changes Associated with Acquired Lenalidomide Resistance
| Molecular Marker | Type of Change | Magnitude of Change | Cell/Patient Context | Reference |
| CRBN mRNA | Downregulation | 20% - 90% reduction | Myeloma patients with acquired resistance | [9][11] |
| CRBN Protein | Downregulation/Loss | Significant decrease or absence | Resistant HMCLs (MM.1S, KMS11, OPM2) | [6][13] |
| c-Myc Protein | Upregulation | Small but significant increase | Myeloma patients at time of resistance | [6] |
| CRBN Mutations | Genetic Mutation | Present in resistant clones | Refractory myeloma patients (~9-12%) | [8] |
| CRBN Copy Loss | Genomic Deletion | Increased frequency (1.5% to 7.9%) | Lenalidomide-refractory patients | [8] |
| IKZF1/3 Protein | No Degradation | Levels remain stable post-treatment | Resistant cell lines | [25] |
Diagrams: Pathways and Workflows
Signaling & Resistance Pathway
Caption: Lenalidomide mechanism of action and key resistance pathways.
Experimental Workflow: Generating Resistant Cell Lines
Caption: Workflow for generating and validating a resistant cell line.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting unexpected resistance.
Experimental Protocols
Protocol: Generation of Lenalidomide-Resistant Cell Lines
This protocol describes a method for generating Lenalidomide-resistant cell lines through continuous, escalating dose exposure.[13][22]
Materials:
-
Parental myeloma cell line (e.g., H929, OPM2, MM.1S)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Lenalidomide (high-purity powder)
-
DMSO (for stock solution)
-
Cell counting solution (e.g., Trypan Blue)
-
Standard cell culture flasks, plates, and consumables
-
Cryopreservation medium
Procedure:
-
Establish Baseline: Culture the parental cell line under standard conditions. Perform a cell viability assay (see Protocol 2) to determine the baseline IC50 of Lenalidomide for the parental line.
-
Initiate Low-Dose Exposure: Seed the parental cells at a low density in a culture flask. Add Lenalidomide to the medium at a starting concentration of 1/10th to 1/5th of the determined IC50.[23]
-
Culture and Monitor: Maintain the cells in the drug-containing medium. Monitor cell viability and proliferation. Initially, a significant portion of cells may die. Allow the surviving population to recover and resume logarithmic growth. This may require replacing the medium with fresh drug-containing medium every 3-4 days.
-
Dose Escalation: Once the cells are growing stably at the current drug concentration (i.e., consistent doubling time), subculture them and increase the Lenalidomide concentration by a factor of 1.5 to 2.
-
Cryopreserve Stocks: At each stage where cells have adapted to a new, higher concentration, cryopreserve several vials of cells. This is a critical step to prevent loss of the entire culture.[22]
-
Repeat Escalation: Repeat steps 3-5, gradually increasing the drug concentration over several weeks or months.
-
Confirm Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay on the drug-adapted cells alongside the parental line. The goal is to achieve a stable cell line that can proliferate in a high concentration of Lenalidomide (e.g., >10 µM) and demonstrates at least a 5- to 10-fold increase in IC50 compared to the parental line.[23]
-
Final Validation: Once the desired level of resistance is achieved, culture the resistant cell line in drug-free medium for 2-3 passages to ensure the resistant phenotype is stable. Then, fully characterize the line by comparing its IC50 to the parental line and investigating the molecular mechanisms of resistance.
Protocol: Cell Viability Assay (WST-1 or MTT)
This protocol measures cell proliferation and viability to determine the half-maximal inhibitory concentration (IC50).[27]
Materials:
-
Parental and resistant cell lines
-
96-well clear flat-bottom plates
-
Lenalidomide serial dilutions
-
Complete culture medium
-
WST-1 or MTT reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in logarithmic growth phase. Count viable cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for "no cell" blanks.
-
Drug Treatment: Prepare 2x concentrated serial dilutions of Lenalidomide in culture medium. Add 100 µL of the dilutions to the appropriate wells to achieve the final desired concentrations. Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add Reagent:
-
For WST-1: Add 10 µL of WST-1 reagent to each well.
-
For MTT: Add 20 µL of MTT stock solution (e.g., 5 mg/mL) to each well.
-
-
Incubation with Reagent:
-
For WST-1: Incubate for 1-4 hours until color develops.
-
For MTT: Incubate for 4 hours to allow formazan (B1609692) crystals to form. After incubation, carefully remove the medium and add 150 µL of solubilization buffer to each well.
-
-
Read Absorbance: Shake the plate gently for 5 minutes (for MTT). Measure the absorbance on a microplate reader at 450 nm (WST-1) or 570 nm (MTT).
-
Data Analysis: Subtract the average absorbance of the "no cell" blanks from all other values. Normalize the data to the vehicle control (as 100% viability). Plot the normalized viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50.
Protocol: Western Blotting for CRBN Pathway Proteins
This protocol detects the expression levels of key proteins like CRBN, IKZF1, IKZF3, and c-Myc.[1]
Materials:
-
Cell lysates from sensitive and resistant cells (treated and untreated)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer and electrophoresis running buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CRBN, anti-IKZF1, anti-IKZF3, anti-c-Myc, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 7).
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. Normalize the protein of interest to a loading control (β-actin or GAPDH) to compare expression levels between samples.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.[27][28]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1x Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells (including supernatant for suspension cells) after treatment. Wash cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10^5 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples on a flow cytometer within 1 hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
References
- 1. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Therapeutic Strategies to Overcome Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. haematologica.org [haematologica.org]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. Cereblon loss and up-regulation of c-Myc are associated with lenalidomide resistance in multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 13. Targeted re-sensitization of lenalidomide resistant cell lines using cereblon replacement, inhibition of STAT3 or IRF4 molecular targeting [multiplemyelomahub.com]
- 14. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New breakthrough combats lenalidomide resistance in multiple myeloma - ecancer [ecancer.org]
- 16. How Is Lenalidomide Resistance Developed? - HealthTree for Multiple Myeloma [healthtree.org]
- 17. Increased CSN5 expression enhances the sensitivity to lenalidomide in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cell culture troubleshooting | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 20. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 21. researchgate.net [researchgate.net]
- 22. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Construction of drug-resistant/stable cell lines | GENOM BIO | GENOM Life & Health Holdings Group Co., Ltd.-GENOM BIO [en.genomcell.com]
- 24. Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. PARP1 promotes tumor proliferation in lenalidomide-resistant multiple myeloma via the downregulation of microRNA-192-5p-AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lenalidomide induces apoptosis and alters gene expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: C5 Lenalidomide Analogs in Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing C5-substituted lenalidomide (B1683929) analogs. These molecules are designed as "molecular glues" to modulate the neosubstrate specificity of the E3 ubiquitin ligase Cereblon (CRBN), aiming to enhance on-target effects while minimizing off-target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for C5 Lenalidomide analogs?
A1: this compound analogs, like the parent compound lenalidomide, function as molecular glues. They bind to the Cereblon (CRBN) E3 ubiquitin ligase, altering its substrate specificity.[1][2] This drug-induced proximity leads to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates.[1][2] The modification at the C5 position of the phthalimide (B116566) ring is intended to fine-tune this interaction, thereby altering the profile of degraded neosubstrates to either enhance therapeutic effects or reduce unwanted off-target effects.[3]
Q2: What are the intended "on-target" neosubstrates for lenalidomide, and how do C5 modifications affect them?
A2: The primary on-target neosubstrates of lenalidomide responsible for its therapeutic effects in hematological malignancies are the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), and in some contexts, Casein Kinase 1α (CK1α).[1][2][4][5] C5 modifications aim to modulate the degradation efficiency and selectivity for these targets. Depending on the specific C5 substitution, researchers may observe either enhanced or reduced degradation of these key proteins compared to the parent lenalidomide.
Q3: What are the known "off-target" effects of lenalidomide-based compounds, and how do C5 analogs address them?
A3: A primary off-target effect of lenalidomide-based molecular glues is the degradation of various C2H2 zinc-finger (ZF) transcription factors beyond IKZF1/3.[3][6] Some of these, like SALL4, have been linked to the teratogenic effects of thalidomide (B1683933).[4] C5 modifications are a rational design strategy to reduce these off-target degradation events by sterically hindering the binding of unwanted ZF proteins to the CRBN-drug complex, thereby improving the compound's safety and specificity profile.[3]
Q4: I am observing the "hook effect" in my degradation experiments. What is it and how can I mitigate it?
A4: The "hook effect" is a common phenomenon with molecular glues and PROTACs where target protein degradation decreases at high compound concentrations.[7][8] This occurs because high concentrations favor the formation of binary complexes (e.g., C5-Lenalidomide::CRBN or C5-Lenalidomide::Target) over the productive ternary complex (Target::C5-Lenalidomide::CRBN) required for ubiquitination.[7] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration for maximal degradation and avoid concentrations that are too high.[7]
Troubleshooting Guides
Problem 1: No or Weak Target Degradation Observed
| Possible Cause | Troubleshooting Step | Recommendation |
| Poor Cell Permeability | Assess intracellular compound concentration. | Use a cell permeability assay or LC-MS/MS to quantify intracellular compound levels. Consider using cell lines with higher expression of relevant transporters if known. |
| Low Ternary Complex Stability | Perform a ternary complex formation assay. | Use a NanoBRET™ Ternary Complex Assay to confirm that your C5 analog is inducing the interaction between CRBN and the target protein in live cells.[9][10][11] A weak signal may indicate poor cooperative binding. |
| Inefficient Ubiquitination | Check for target ubiquitination. | Co-treat cells with your C5 analog and a proteasome inhibitor (e.g., MG132). Perform an immunoprecipitation (IP) of your target protein followed by a Western blot for ubiquitin. An accumulation of polyubiquitinated target indicates successful engagement of the degradation machinery.[7] |
| Rapid Protein Synthesis | Measure protein synthesis rate. | The rate of new protein synthesis might be compensating for the degradation. This can be assessed using pulse-chase experiments with labeled amino acids. |
| Incorrect Cell Model | Verify CRBN expression. | Ensure your cell line expresses sufficient levels of endogenous CRBN. CRBN knockout or low-expressing cell lines will be resistant to degradation.[1] Verify by Western blot. |
| Compound Instability | Check compound stability in media. | The C5 analog may be unstable in your cell culture medium over the course of the experiment. Assess its stability via LC-MS/MS at different time points.[8] |
Problem 2: Unexpected Phenotype or Off-Target Effects
| Possible Cause | Troubleshooting Step | Recommendation |
| Unintended Neosubstrate Degradation | Perform unbiased proteomic analysis. | Use quantitative mass spectrometry (e.g., TMT-MS, SILAC) to get a global view of protein level changes upon treatment with your C5 analog.[12] This can identify unexpected off-target neosubstrates. |
| CRBN-Independent Effects | Use a CRBN knockout (KO) cell line. | To confirm that the observed phenotype is dependent on the molecular glue mechanism, repeat the experiment in a CRBN KO cell line. The phenotype should be abrogated in the absence of CRBN. |
| Alteration of CRBN's Endogenous Function | Analyze binding of endogenous CRBN substrates. | Your C5 analog might be displacing endogenous substrates of CRBN, leading to unexpected biological consequences. This can be investigated using competitive binding assays. |
Quantitative Data Summary
The following table summarizes representative quantitative data comparing modified lenalidomide analogs to the parent compound. Note that modifications at the C6 position are presented here as an illustrative example of how phthalimide ring modifications can alter neosubstrate degradation profiles. Researchers should generate similar data for their specific C5 analogs.
Table 1: Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of Lenalidomide Analogs (Data adapted from studies on C6-modified lenalidomide analogs as a proxy for C5-analog characterization)
| Compound | Target Neosubstrate | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Lenalidomide | IKZF1 | 25 | 90 | MM1.S |
| CK1α | 150 | 80 | MM1.S | |
| SALL4 | >1000 | 40 | HEK293T | |
| 6-fluoro Lenalidomide | IKZF1 | 10 | >95 | MM1.S |
| CK1α | 80 | 90 | MM1.S | |
| SALL4 | >1000 | 20 | HEK293T | |
| 6-chloro Lenalidomide | IKZF1 | 50 | 85 | MM1.S |
| CK1α | 500 | 60 | MM1.S | |
| SALL4 | >1000 | <10 | HEK293T |
DC₅₀: Concentration for 50% of maximal degradation. Dₘₐₓ: Maximum percentage of degradation observed. This data illustrates how substitutions on the phthalimide ring can enhance potency and selectivity (e.g., 6-fluoro lenalidomide for IKZF1) or alter the substrate profile (e.g., reduced SALL4 degradation for all analogs shown).[4]
Key Experimental Protocols
Protocol 1: Western Blot for Neosubstrate Degradation
-
Cell Seeding: Seed cells (e.g., MM.1S for IKZF1/3, or a cell line endogenously expressing your target) in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The next day, treat cells with a range of concentrations of your this compound analog and a vehicle control (e.g., DMSO). It is critical to include a broad dose-response (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration and observe any potential hook effect.[7]
-
Incubation: Incubate cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) to determine optimal degradation time.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a validated primary antibody against your target neosubstrate overnight at 4°C. The next day, wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Use a loading control (e.g., β-actin, GAPDH) to normalize protein levels.
-
Quantification: Densitometry analysis can be performed to quantify the extent of degradation relative to the vehicle control.
Protocol 2: NanoBRET™ Ternary Complex Formation Assay (Live Cells)
This protocol is adapted from Promega's technical manual for assessing the formation of the Target::Degrader::CRBN complex.[9][13]
-
Vector Preparation: Clone your protein of interest into a NanoLuc® fusion vector. A HaloTag®-CRBN fusion vector is typically used as the acceptor.
-
Cell Transfection: Co-transfect HEK293T cells (or another suitable cell line) with the NanoLuc®-Target and HaloTag®-CRBN plasmids.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white assay plate.
-
HaloTag® Labeling: Add HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-CRBN fusion protein.
-
Compound Addition: Add serial dilutions of your this compound analog to the wells.
-
Signal Measurement: Measure the donor (NanoLuc®, 460nm) and acceptor (NanoBRET™ 618, >610nm) signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Signal / Donor Signal). An increase in the NanoBRET™ ratio upon compound addition indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of this compound-induced protein degradation.
Caption: A logical workflow for troubleshooting lack of degradation.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.co.uk]
- 10. chempartner.com [chempartner.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometry uncovers actions of protein ‘glues’ - University of Birmingham [birmingham.ac.uk]
- 13. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]
Technical Support Center: Minimizing Lenalidomide Toxicity in Animal Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for managing and minimizing toxicities associated with Lenalidomide (B1683929) in preclinical animal experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your research.
Q1: My animals are experiencing significant weight loss and reduced feed consumption after lenalidomide administration. What is the likely cause and what are the mitigation strategies?
A: Significant weight loss and reduced feed consumption are common signs of maternal toxicity in animal studies.[1][2] In developmental toxicity studies using New Zealand white rabbits, these effects were observed at doses of 10 and 20 mg/kg/day.[1][2]
Potential Causes:
-
Dose-dependent toxicity: The administered dose may be too high for the specific animal model, strain, or age.
-
General malaise: Lenalidomide can cause side effects like sedation and dizziness, which may reduce appetite and activity.[3]
Mitigation Strategies:
-
Dose Adjustment: The most effective strategy is dose reduction.[4] Based on published studies, a No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity in rabbits has been established at 3 mg/kg/day.[1][2] Consider reducing the dose to a level that balances efficacy with animal welfare.
-
Supportive Care: Ensure easy access to palatable, high-calorie food and water. Monitor animal hydration and consider subcutaneous fluid administration if necessary.
-
Staggered Dosing: If the experimental design allows, introducing the drug with a dose-escalation schedule may help the animals acclimatize.
Q2: We are observing a significant drop in neutrophil and platelet counts in our lenalidomide-treated group. Is this an expected outcome?
A: Yes, hematologic toxicity, specifically neutropenia (low neutrophils) and thrombocytopenia (low platelets), is a well-documented and often dose-limiting toxicity of lenalidomide.[5][6][7] In clinical studies, Grade 3 or 4 hematologic toxicity was observed in 80% of patients with del 5q myelodysplastic syndromes.[5][6]
Management and Monitoring:
-
Regular Blood Monitoring: Implement a strict blood monitoring schedule. Complete blood counts (CBCs) should be monitored weekly for the first 8 weeks of therapy and at least monthly thereafter.[5][6]
-
Dose Interruption/Reduction: A temporary halt in dosing or a dose reduction is the standard approach to manage severe hematologic toxicity.[5][8]
-
Growth Factors/Support: In cases of severe, persistent neutropenia or thrombocytopenia, the use of blood product support or growth factors (e.g., G-CSF for neutropenia) may be required, mirroring clinical management.[5]
Q3: Some animals in our study have developed limb swelling and respiratory distress, suggesting potential thromboembolic events. How can we manage this risk?
A: Lenalidomide is known to significantly increase the risk of venous thromboembolism (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE).[5][6][9] While more commonly reported in human clinical trials, this is a critical consideration for animal models, especially in long-term studies.
Risk Mitigation:
-
Prophylactic Anticoagulation: The use of prophylactic antithrombotic therapy is often recommended, particularly when lenalidomide is combined with other agents like dexamethasone.[9] The choice of anticoagulant should be appropriate for the animal model (e.g., low molecular weight heparin).
-
Close Observation: Regularly monitor animals for clinical signs of VTE, which can include limb swelling, tenderness, discoloration, or signs of respiratory distress for PE.
-
Hydration: Ensure animals are well-hydrated, as dehydration can be a contributing factor to thrombosis.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities associated with lenalidomide in animal experiments?
A: The most frequently reported toxicities in preclinical and clinical studies include:
-
Hematologic Toxicity: Neutropenia and thrombocytopenia are the most common dose-limiting toxicities.[5][6][10]
-
Embryo-Fetal Toxicity: Lenalidomide is a thalidomide (B1683933) analogue and is teratogenic. It has been shown to cause limb abnormalities in developmental monkey studies and developmental toxicity in rabbits at maternally toxic doses.[1][2][5][6]
-
Venous and Arterial Thromboembolism: There is a significantly increased risk of deep vein thrombosis (DVT), pulmonary embolism (PE), myocardial infarction, and stroke.[5][6][9]
-
Hepatotoxicity: Liver injury, including hepatic failure, can occur. Monitoring of liver function is recommended.[3][6][11]
-
Other Toxicities: Less frequent but serious adverse effects include severe skin reactions (Stevens-Johnson syndrome), tumor lysis syndrome, and an increased risk of second primary malignancies.[4][5][8][11]
Q2: How does the mechanism of action of lenalidomide relate to its toxicity?
A: Lenalidomide's primary mechanism involves binding to the cereblon (CRBN) protein, which is part of a Cullin-4 E3 ubiquitin ligase complex.[12] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent degradation of specific transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3).[12][13] While this action is key to its anti-myeloma effects, the pleiotropic effects on the immune system and other cellular processes contribute to its toxicity profile. For instance, its immunomodulatory effects, such as altering cytokine production (e.g., TNF-α), can impact normal physiological processes like liver regeneration.[3][14]
Q3: Which animal model is best for studying lenalidomide, and are there species-specific differences in toxicity?
A: The choice of animal model is critical. Standard mice are not susceptible to the therapeutic effects of lenalidomide because a single amino acid difference in their CRBN protein prevents the degradation of the target neosubstrates IKZF1 and IKZF3.[15] To study efficacy, researchers must use genetically engineered mouse models that express human CRBN or a "humanized" mouse Crbn (CrbnI391V).[15]
For toxicity studies, different models are used:
-
Rabbits: New Zealand White (NZW) rabbits are a sensitive model for thalidomide-induced teratogenicity and have been used to evaluate the developmental toxicity of lenalidomide.[1][2]
-
Monkeys: Developmental studies in monkeys have shown that lenalidomide can cause limb abnormalities, similar to thalidomide in humans.[5][6]
-
Mice: While not ideal for efficacy without genetic modification, mice have been used for pharmacokinetic and general toxicity studies.[7]
It is crucial to recognize that toxicity can vary significantly between species, and results from animal studies may not always perfectly predict human responses.[16]
Q4: Are there established No-Observed-Adverse-Effect Levels (NOAELs) for lenalidomide in animal models?
A: Yes, some studies have established NOAELs. In a comprehensive developmental toxicity study in New Zealand white rabbits, the maternal and developmental NOAEL for lenalidomide was determined to be 3 mg/kg/day .[1][2] At higher doses (10 and 20 mg/kg/day), maternal toxicity (reduced weight gain) and developmental toxicity (reduced fetal body weights, increased postimplantation losses) were observed.[1][2]
Data Presentation: Quantitative Toxicity Data
Table 1: Summary of Lenalidomide Toxicities in Preclinical Models
| Toxicity Type | Animal Model(s) | Key Findings | Reference(s) |
| Embryo-Fetal Toxicity | Monkeys, Rabbits | Limb abnormalities observed in monkeys. Reduced fetal weight and increased postimplantation loss in rabbits at maternally toxic doses. | [1][2][5][6] |
| Maternal Toxicity | Rabbits | Reduced body weight gain and feed consumption at ≥10 mg/kg/day. | [1][2] |
| General Toxicity | Mice | Doses up to 15 mg/kg IV, 22.5 mg/kg IP, and 45 mg/kg PO were generally well-tolerated in a short-term (24h) study. | [7] |
| Hematologic Toxicity | (Inferred from clinical data) | Neutropenia and thrombocytopenia are the most frequent dose-limiting toxicities in humans, a key monitoring parameter in animal studies. | [5][7][10] |
Table 2: Dose-Response Data from Developmental Toxicity Study in Rabbits
| Dose Group (mg/kg/day) | Maternal Toxicity Observed | Developmental Toxicity Observed | NOAEL |
| 0 (Control) | No | No | N/A |
| 3 | No | No | 3 mg/kg/day |
| 10 | Yes (Reduced weight gain/feed consumption) | Yes (Reduced fetal weight, increased variations) | < 10 mg/kg/day |
| 20 | Yes (Weight loss, one abortion) | Yes (Reduced fetal weight, increased postimplantation loss) | < 10 mg/kg/day |
| Data sourced from a study in New Zealand white rabbits with dosing on gestation days 7-19.[2] |
Experimental Protocols
Protocol: Developmental Toxicity Assessment of Lenalidomide in Rabbits
This protocol is a summarized methodology based on published studies for assessing the maternal and developmental toxicity of lenalidomide.[1][2]
-
Animal Model:
-
Species: New Zealand White (NZW) Rabbits, known for their sensitivity to thalidomide-induced teratogenicity.
-
Group Size: n=25 females per group.
-
-
Dosing and Administration:
-
Dose Groups:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: 3 mg/kg/day Lenalidomide
-
Group 3: 10 mg/kg/day Lenalidomide
-
Group 4: 20 mg/kg/day Lenalidomide
-
-
Route of Administration: Oral gavage (stomach tube).
-
Dosing Period: Gestation Days (GD) 7 through 19.
-
-
Maternal Monitoring and Endpoints:
-
Observations: Conduct daily clinical observations for signs of toxicity.
-
Body Weight: Record body weight daily from GD 7.
-
Feed Consumption: Measure feed consumption daily from GD 7.
-
Necropsy: On GD 29, perform a full maternal necropsy, including examination of uterine contents (number of corpora lutea, implantations, resorptions, live/dead fetuses).
-
-
Fetal Evaluations:
-
Body Weight: Weigh all live fetuses.
-
External Examination: Examine all fetuses for external malformations and variations.
-
Visceral Examination: Perform detailed visceral examinations on a subset of fetuses from each litter.
-
Skeletal Examination: Process the remaining fetuses for skeletal evaluation (e.g., Alizarin red S staining) to assess for malformations and ossification delays.
-
-
Data Analysis:
-
Compare maternal body weight, feed consumption, and uterine content data between treated and control groups using appropriate statistical methods (e.g., ANOVA).
-
Analyze fetal data (body weights, malformations, variations) for statistically significant differences.
-
Determine the maternal and developmental No-Observed-Adverse-Effect Level (NOAEL).
-
Visualizations
Caption: Lenalidomide binds to CRBN, hijacking the E3 ligase complex to degrade IKZF1/3.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the developmental toxicity of lenalidomide in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lenalidomide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluation of the pharmacokinetics, preclinical, and clinical efficacy of lenalidomide for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. fda.report [fda.report]
- 7. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Lenalidomide in multiple myeloma: an evidence-based review of its role in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lenalidomide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Generation of a lenalidomide-sensitive syngeneic murine in vivo multiple myeloma model by expression of CrbnI391V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? - PMC [pmc.ncbi.nlm.nih.gov]
C5 Lenalidomide In Vitro Degradation Kinetics: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro degradation kinetics of C5 Lenalidomide (B1683929).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Lenalidomide degradation in vitro?
Lenalidomide primarily degrades through non-enzymatic hydrolysis in aqueous solutions. This process involves the hydrolytic cleavage of the glutarimide (B196013) ring.[1][2][3] Biotransformation in humans also includes chiral inversion and minor hydroxylation.[1][2][3]
Q2: Under what conditions is Lenalidomide most susceptible to degradation?
Forced degradation studies indicate that Lenalidomide is highly susceptible to degradation under alkaline (basic), acidic, and oxidative conditions.[4][5][6][7] It is particularly unstable in alkaline solutions, showing extensive degradation.[6]
Q3: Is Lenalidomide stable under light and heat stress?
Lenalidomide is relatively stable under photolytic (UV light) and thermal stress conditions.[4][6][8] One study found no significant degradation products after exposure to UV irradiation or dry heat.[8] However, another study noted substantial degradation under thermal stress at 100-105°C.[7]
Q4: What are the typical degradation products of Lenalidomide?
Several degradation products of Lenalidomide have been identified under various stress conditions.[5][6][7] These are often separated and quantified using stability-indicating HPLC methods. Under acidic and oxidative stress, impurities B, C, D, and E have been noted, with impurity C being most prominent in acidic conditions.[7]
Q5: What is the in vitro half-life of Lenalidomide in human plasma?
The in vitro half-life of Lenalidomide in human plasma is approximately 8 hours due to hydrolysis.[1]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible degradation kinetics results.
-
Possible Cause: Variation in experimental conditions.
-
Solution: Ensure precise control over pH, temperature, and buffer composition. Lenalidomide's degradation is sensitive to these factors.[5] Prepare fresh solutions for each experiment to avoid variability from aged reagents.
-
-
Possible Cause: Impurities in the Lenalidomide sample.
-
Possible Cause: Inadequate analytical method.
Issue 2: Peak tailing or poor resolution in HPLC chromatograms.
-
Possible Cause: Inappropriate mobile phase composition or pH.
-
Solution: Optimize the mobile phase. A common mobile phase consists of a phosphate (B84403) buffer and acetonitrile (B52724) mixture.[4][9] Adjusting the pH of the buffer and the ratio of the organic modifier can significantly improve peak shape and resolution.
-
-
Possible Cause: Column degradation or contamination.
Issue 3: Difficulty in identifying and quantifying degradation products.
-
Possible Cause: Lack of reference standards for degradation products.
-
Solution: When reference standards are unavailable, LC-MS can be used to identify degradation products by determining their mass-to-charge ratio.[6] Relative retention times (RRT) can be used for tracking and semi-quantitative analysis.
-
-
Possible Cause: Co-elution of degradation products with the parent drug or other impurities.
Data on Forced Degradation Studies
The following table summarizes the conditions and outcomes of forced degradation studies on Lenalidomide from various sources.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Identified Impurities | Reference |
| Acid Degradation | 0.5 N HCl | 24 hours | 60°C | - | - | [4] |
| Acid Degradation | 1N HCl | - | 80°C | 20% | Impurity C, Unidentified | [7] |
| Base Degradation | 0.5 N NaOH | 24 hours | 60°C | Extensive | - | [4][6] |
| Oxidative Degradation | 10% H₂O₂ | 24 hours | 60°C | - | Impurities B, C, D, E | [4][7] |
| Photolytic Degradation | UV Chamber | 24 hours | - | Stable | - | [4][6] |
| Thermal Degradation | Hot Air Oven | 10 days | 80°C | - | - | [4] |
| Thermal Degradation | - | - | 100-105°C | Substantial | Impurities B, C | [7] |
| Thermal Stability | Hot Water | 24 hours | 55°C | Stable (>99% recovery) | - | [12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Lenalidomide
This protocol outlines a general procedure for conducting forced degradation studies on Lenalidomide to assess its stability under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of Lenalidomide in a suitable solvent (e.g., methanol (B129727) or a mixture of buffer and acetonitrile) at a known concentration (e.g., 1 mg/mL).[8]
-
Acid Degradation:
-
Base Degradation:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of Lenalidomide to UV light in a photostability chamber for 24 hours.[4]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control solution, using a validated stability-indicating RP-HPLC method.
-
Quantify the amount of remaining Lenalidomide and the formation of any degradation products.
-
Protocol 2: RP-HPLC Method for Lenalidomide and its Degradants
This protocol provides a typical RP-HPLC method for the analysis of Lenalidomide.
-
Instrumentation: A standard HPLC system with a UV or PDA detector.[4][10]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 55:45 v/v).[4] The pH of the buffer should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 242 nm.[4]
-
Column Temperature: 25°C.[4]
-
Injection Volume: 20 µL.[7]
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and samples.
-
Record the chromatograms and determine the retention times and peak areas for Lenalidomide and its degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of Lenalidomide.
Caption: Signaling pathway of Lenalidomide-induced protein degradation.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 12. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability with Lenalidomide in C5 Subtype DLBCL
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lenalidomide in the context of the C5 molecular subtype of Diffuse Large B-Cell Lymphoma (DLBCL). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of your experiments and overcome variability in your results.
Introduction to Lenalidomide and the C5 Subtype of DLBCL
Lenalidomide is an immunomodulatory drug with established anti-neoplastic activity in various hematological malignancies.[1][2][3] The C5 subtype of DLBCL is a molecularly defined subset of Activated B-cell-like (ABC) DLBCL, characterized by a specific genetic signature that includes mutations in CD79B, MYD88 (L265P), PIM1, and PRDM1, as well as gains of BCL2.[4][5] This subtype is associated with a poor prognosis.[4][5] The genetic alterations in the C5 subtype lead to constitutive activation of the B-cell receptor (BCR) and NF-κB signaling pathways, which are critical for tumor cell survival.[6] Lenalidomide's mechanism of action, which involves the targeted degradation of key transcription factors and subsequent inhibition of the NF-κB pathway, makes it a promising therapeutic agent for this aggressive DLBCL subtype.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the key molecular characteristics of the C5 subtype of DLBCL?
A1: The C5 subtype is a molecular cluster of ABC-DLBCL defined by a distinct genetic profile. Its key features are summarized in the table below.[4][5]
Q2: What is the primary mechanism of action of Lenalidomide in C5 DLBCL?
A2: Lenalidomide exerts its anti-tumor effects in C5 DLBCL, a subtype of ABC-DLBCL, primarily through the E3 ubiquitin ligase Cereblon (CRBN).[7][8] By binding to CRBN, Lenalidomide induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8] The degradation of these proteins leads to the downregulation of Interferon Regulatory Factor 4 (IRF4), a critical survival factor for ABC-DLBCL.[7][8] This cascade of events ultimately inhibits the constitutively active NF-κB signaling pathway, a hallmark of C5/ABC-DLBCL, leading to decreased proliferation and apoptosis of the cancer cells.[1][7]
Q3: Are there specific cell lines that represent the C5 DLBCL subtype?
A3: While not always explicitly classified as "C5," several well-characterized ABC-DLBCL cell lines harbor the key mutations found in the C5 subtype (e.g., MYD88 L265P and CD79B mutations) and are commonly used as in vitro models. These include cell lines like OCI-Ly10, HBL-1, and TMD8. It is crucial to verify the genetic signature of your chosen cell line through sequencing to ensure it aligns with the C5 molecular profile.
Q4: What are the typical effective concentrations of Lenalidomide for C5 DLBCL cell lines in vitro?
A4: The effective concentration of Lenalidomide can vary between cell lines. Generally, for sensitive ABC-DLBCL cell lines, IC50 values (the concentration that inhibits 50% of cell growth) are in the low micromolar range. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration for your experiments.
Q5: What are the known mechanisms of resistance to Lenalidomide in DLBCL?
A5: Resistance to Lenalidomide in DLBCL can arise from several mechanisms. Downregulation or mutation of CRBN, the primary target of Lenalidomide, can prevent the drug from exerting its effect.[8] Additionally, alterations in downstream signaling components of the NF-κB pathway or the upregulation of alternative survival pathways can also contribute to resistance.
Data Presentation
Table 1: Molecular Characteristics of the C5 DLBCL Subtype
| Genetic Alteration | Description | Associated Pathway(s) |
| MYD88 L265P Mutation | A gain-of-function mutation in the Myeloid Differentiation Primary Response 88 gene.[4][5] | Toll-like receptor (TLR) signaling, NF-κB activation |
| CD79B Mutation | Mutations in the B-cell receptor co-receptor CD79B.[4][5] | B-cell receptor (BCR) signaling, NF-κB activation |
| PIM1 Mutation | Mutations in the PIM-1 proto-oncogene, a serine/threonine kinase.[4][5] | Cell cycle progression, apoptosis inhibition |
| PRDM1 Inactivation | Inactivating mutations or deletions of the PR/SET Domain 1 gene, a transcriptional repressor.[4] | Plasma cell differentiation, NF-κB regulation |
| BCL2 Gain/Amplification | Increased copy number of the B-cell lymphoma 2 gene, an anti-apoptotic protein.[4][5] | Intrinsic apoptosis pathway |
Table 2: Representative IC50 Values of Lenalidomide in ABC-DLBCL Cell Lines
| Cell Line | Cell of Origin | Key Mutations | Reported IC50 (µM) |
| OCI-Ly10 | ABC | MYD88 L265P, CD79B | 1 - 5 |
| HBL-1 | ABC | MYD88 L265P, CD79B | 5 - 10 |
| TMD8 | ABC | MYD88 L265P | 0.5 - 2 |
| U2932 | ABC | MYD88 L265P, CD79B | > 10 (Resistant) |
| Note: These values are approximate and can vary based on experimental conditions. It is essential to determine the IC50 in your own laboratory setting. |
Experimental Protocols
Protocol 1: Cell Viability Assay for Lenalidomide Treatment of C5 DLBCL Cells
Objective: To determine the effect of Lenalidomide on the viability of C5 DLBCL cell lines.
Materials:
-
C5 DLBCL cell line (e.g., OCI-Ly10)
-
Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
Lenalidomide (powder)
-
DMSO (for dissolving Lenalidomide)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Prepare Lenalidomide Stock Solution: Dissolve Lenalidomide powder in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Treatment: Prepare serial dilutions of Lenalidomide from the 10 mM stock in complete medium. Add 100 µL of the diluted drug to the respective wells to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Lenalidomide concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability against the log of the Lenalidomide concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot Analysis of IRF4 Downregulation
Objective: To assess the effect of Lenalidomide on the protein levels of IRF4 in C5 DLBCL cells.
Materials:
-
C5 DLBCL cell line
-
Complete RPMI-1640 medium
-
Lenalidomide
-
DMSO
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-IRF4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed 2 x 10^6 cells in 6-well plates and treat with the desired concentration of Lenalidomide (e.g., 1 µM) or vehicle (DMSO) for 24, 48, and 72 hours.
-
Protein Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRF4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software and normalize the IRF4 signal to the β-actin signal.
Troubleshooting Guide
Problem 1: High variability in cell viability/apoptosis assay results between experiments.
| Possible Cause | Recommended Solution |
| Cell Line Instability: Genetic drift in continuously passaged cell lines can alter their drug sensitivity. | Use low-passage number cells. Regularly perform cell line authentication (e.g., STR profiling). |
| Inconsistent Drug Preparation: Lenalidomide can be difficult to dissolve. Improperly dissolved or degraded drug will lead to inconsistent effective concentrations. | Prepare fresh dilutions of Lenalidomide from a validated stock solution for each experiment. Ensure complete dissolution in DMSO before further dilution in media. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding. |
| Edge Effects in 96-well Plates: Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. | Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation. |
Problem 2: No significant downregulation of IRF4 protein is observed after Lenalidomide treatment in a supposedly sensitive cell line.
| Possible Cause | Recommended Solution |
| Low Cereblon (CRBN) Expression: Lenalidomide's activity is dependent on the presence of CRBN.[7][8] | Verify the CRBN protein levels in your cell line by Western blot. Compare with a known sensitive cell line as a positive control. |
| Incorrect Time Point for Analysis: The kinetics of IRF4 downregulation can vary between cell lines. | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for observing maximum IRF4 downregulation. |
| Ineffective Antibody: The primary antibody for IRF4 may not be specific or sensitive enough. | Validate your IRF4 antibody using a positive control lysate (from a cell line with high IRF4 expression) and a negative control. Consider testing a different antibody from a reputable supplier. |
| Suboptimal Drug Concentration: The concentration of Lenalidomide used may be too low to induce a significant effect. | Confirm the IC50 of Lenalidomide in your cell line and use a concentration at or above the IC50 for downstream signaling experiments. |
Problem 3: Patient-derived xenograft (PDX) model of C5 DLBCL does not respond to Lenalidomide treatment.
| Possible Cause | Recommended Solution |
| Tumor Heterogeneity: The patient tumor may contain resistant subclones that were selected for during engraftment. | Perform molecular characterization (e.g., targeted sequencing) of the established PDX tumor to confirm that it retains the C5 genetic signature. |
| Inadequate Drug Exposure: Lenalidomide may have poor bioavailability or rapid metabolism in the mouse model. | Conduct pharmacokinetic studies to measure the concentration of Lenalidomide in the plasma and tumor tissue of the treated mice. Adjust the dosing regimen if necessary. |
| Lack of a Humanized Immune System: The immunomodulatory effects of Lenalidomide, which contribute to its efficacy, may be absent in standard immunodeficient mouse models. | Consider using a humanized mouse model (engrafted with human immune cells) to better recapitulate the human tumor microenvironment. |
Mandatory Visualizations
Caption: Lenalidomide's mechanism of action in C5 DLBCL.
Caption: Workflow for screening Lenalidomide sensitivity.
Caption: Troubleshooting flowchart for in vitro experiments.
References
- 1. Lenalidomide in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Application of Lenalidomide on Diffused Large B-cell Lymphoma: Salvage, Maintenance, and Induction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Subtypes of Diffuse Large B-cell Lymphoma are Associated with Distinct Pathogenic Mechanisms and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolving molecular classification of aggressive B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide efficacy in activated B-cell-like subtype diffuse large B-cell lymphoma is dependent upon IRF4 and cereblon expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Preventing C5 Lenalidomide precipitation in culture media
Welcome to the technical support center for C5 Lenalidomide (B1683929). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of C5 Lenalidomide in experimental settings, with a specific focus on preventing its precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a derivative of lenalidomide, a compound known for its immunomodulatory, anti-angiogenic, and antineoplastic properties.[1][2][3] Like its parent compound, this compound is likely a hydrophobic molecule with poor solubility in aqueous solutions such as cell culture media.[4][5] Precipitation, or the compound "crashing out" of solution, often occurs when a concentrated stock solution in an organic solvent like DMSO is diluted into the aqueous environment of the culture medium.[4][5]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are suitable organic solvents for dissolving lenalidomide and its analogues.[6] Lenalidomide has a solubility of approximately 16 mg/mL in these solvents.[6] For cell culture applications, DMSO is more commonly used. It is crucial to ensure the this compound is fully dissolved in the solvent before further dilution.
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
A3: To minimize cytotoxic effects on cells, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%.[4] Always include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to account for any solvent effects.[5]
Q4: Can I store this compound solutions in aqueous buffers?
A4: It is not recommended to store aqueous solutions of lenalidomide for more than one day due to its limited stability and tendency to precipitate over time.[6] It is best to prepare fresh working solutions from a DMSO stock for each experiment.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues related to this compound precipitation during experimental workflows.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to culture media. | The final concentration of this compound exceeds its solubility in the aqueous medium.[4] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[4] |
| Rapid dilution of the concentrated DMSO stock into the large volume of media causes the compound to "crash out".[4] | Perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume. Add the compound dropwise while gently vortexing the media to ensure rapid dispersal.[4] | |
| The culture medium is at a low temperature, decreasing the compound's solubility.[4] | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[4][5] | |
| Precipitation observed in the incubator over time. | Temperature fluctuations from removing the culture vessel from the incubator can affect solubility.[4] | Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with a heated stage.[7] |
| Evaporation of the culture medium in long-term experiments concentrates the compound, exceeding its solubility limit.[4] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[4] | |
| The pH of the medium changes over time in the CO2 environment, affecting the solubility of pH-sensitive compounds.[7] | Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH.[5] | |
| Precipitate is observed after thawing a frozen stock solution. | The compound has poor solubility at lower temperatures and has precipitated during the freeze-thaw cycle.[7] | Gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved before use. Aliquot the stock solution to minimize freeze-thaw cycles.[7] |
Quantitative Data Summary
Table 1: Solubility of Lenalidomide in Various Solvents
| Solvent/Buffer | Solubility | Reference |
| DMSO | ~16 mg/mL | [6] |
| Dimethylformamide (DMF) | ~16 mg/mL | [6] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
| Less acidic buffers | ~0.4 to 0.5 mg/mL | [2][8][9] |
| 0.1N HCl | ~18 mg/mL | [10] |
| Water | < 1.5 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution in Culture Medium
-
Objective: To dilute the this compound DMSO stock solution into culture medium while preventing precipitation.
-
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium (containing serum, if applicable)
-
Sterile conical tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
-
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Intermediate Dilution (Recommended):
-
Pipette a small volume of the pre-warmed medium into a sterile tube.
-
Add the required volume of the this compound DMSO stock to this small volume of medium to create an intermediate dilution. Vortex gently.
-
-
Final Dilution:
-
Add the intermediate dilution (or the DMSO stock directly if not performing an intermediate step) dropwise to the final volume of pre-warmed medium while gently vortexing or swirling the tube.
-
Ensure the final DMSO concentration remains below the cytotoxic level for your cell line (typically <0.5%).
-
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, reconsider the final concentration or the dilution method.
-
Visualizations
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solutions to minimize precipitation.
Lenalidomide Signaling Pathway
Caption: Simplified signaling pathway of Lenalidomide's mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. tga.gov.au [tga.gov.au]
Technical Support Center: Managing Myelosuppression with Lenalidomide in C57BL/6 In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing myelosuppression in C57BL/6 mice treated with lenalidomide (B1683929).
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with lenalidomide in C57BL/6 mice.
Issue 1: Unexpectedly Severe Myelosuppression (Neutropenia/Thrombocytopenia)
Question: My C57BL/6 mice are showing severe neutropenia and/or thrombocytopenia at a standard dose of lenalidomide (e.g., 25-50 mg/kg). What should I do?
Answer:
-
Confirm Dosing and Formulation: Double-check your calculations for dosing and the stability of your lenalidomide formulation. Lenalidomide can be prepared in various vehicles, and insolubility can lead to inaccurate dosing.[1]
-
Review Mouse Strain and Sub-strain: While C57BL/6 is a common strain, sub-strains can have different sensitivities. Ensure you are using a consistent and well-characterized sub-strain.
-
Immediate Dose Interruption: For severe (Grade 3 or 4) myelosuppression, immediately interrupt lenalidomide administration.[2][3][4]
-
Supportive Care:
-
Neutropenia: For severe neutropenia (Absolute Neutrophil Count [ANC] < 500/µL), consider administration of Granulocyte-Colony Stimulating Factor (G-CSF). A common dose for mice is 100-300 µg/kg/day subcutaneously until neutrophil recovery.[5][6][7]
-
Thrombocytopenia: For severe thrombocytopenia (platelet count < 20,000/µL) or signs of bleeding, platelet transfusions may be necessary, although this is technically challenging in mice.
-
-
Dose Reduction Strategy: Once blood counts recover to a safe level (e.g., ANC > 1,000/µL and platelets > 50,000/µL), you can consider restarting lenalidomide at a reduced dose (e.g., 50% of the original dose).[2][8] Monitor CBCs frequently (e.g., every 2-3 days) after restarting.
-
Staggered Dosing Schedule: Consider a modified dosing schedule, such as 5 days on, 2 days off, to allow for bone marrow recovery.
Issue 2: Animal Morbidity or Mortality
Question: I am observing weight loss, lethargy, or unexpected deaths in my lenalidomide-treated C57BL/6 mice. How can I troubleshoot this?
Answer:
-
Assess for Myelosuppression-Related Complications: Morbidity and mortality are often secondary to severe myelosuppression.
-
Infection: Neutropenic mice are highly susceptible to infections. Look for signs such as ruffled fur, hunched posture, and reduced activity. Prophylactic antibiotics may be considered in consultation with a veterinarian.
-
Bleeding: Thrombocytopenic mice may exhibit signs of bleeding, such as petechiae or hematomas.
-
-
Necropsy: If a death occurs, perform a necropsy to determine the cause of death. This can help differentiate between toxicity-related death and other causes.
-
Hydration and Nutrition: Ensure easy access to food and water. Supportive measures like providing gel-based hydration and softened food can be beneficial for lethargic animals.
-
Dose-Finding Study: If you continue to see toxicity, it is highly recommended to perform a dose-finding study to determine the maximum tolerated dose (MTD) in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of lenalidomide-induced myelosuppression?
A1: Lenalidomide exerts its effects by binding to the Cereblon (CRBN) protein, which is part of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[9] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the Ikaros family transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[10] These transcription factors are crucial for the development and survival of hematopoietic cells. Their degradation disrupts normal hematopoiesis, leading to cytopenias.
Q2: What is a typical starting dose of lenalidomide for in vivo studies in C57BL/6 mice?
A2: The dose of lenalidomide can vary depending on the experimental goal. Doses ranging from 5 mg/kg to 50 mg/kg daily have been used in mice.[1][10][11] A common starting point for efficacy studies is 25-30 mg/kg administered orally or via intraperitoneal injection.[11] However, it is always recommended to perform a pilot study to determine the optimal dose for your specific model and endpoint.
Q3: How should I monitor for myelosuppression in my C57BL/6 mouse studies?
A3: Regular monitoring of complete blood counts (CBCs) is essential. A recommended schedule is:
-
Baseline: Before starting treatment.
-
Initial Phase (First 2-3 weeks): Every 3-4 days to capture the nadir of blood counts.
-
Maintenance Phase: Weekly or bi-weekly, depending on the dose and duration of the study.[4] Blood can be collected via tail vein or saphenous vein for analysis.
Q4: Can I use G-CSF to manage neutropenia in my lenalidomide-treated mice?
A4: Yes, G-CSF can be used to ameliorate lenalidomide-induced neutropenia in mice.[5][6] This can help reduce the risk of infection and allow for the continuation of lenalidomide treatment. It is important to monitor neutrophil counts to guide the duration of G-CSF administration.
Q5: Are there any known resistance mechanisms to lenalidomide that I should be aware of in my experiments?
A5: Yes, the primary mechanism of resistance is the downregulation or mutation of the CRBN gene. Without functional Cereblon protein, lenalidomide cannot bind to the E3 ligase complex to induce the degradation of its target proteins. If your in vivo model is not responding to lenalidomide, you may consider analyzing CRBN expression in your tumor cells.
Data Presentation
Table 1: Dose-Dependent Myelosuppression of Lenalidomide in Preclinical Models (Illustrative Data)
| Dose of Lenalidomide (mg/kg/day) | Mouse Strain | Route of Administration | Duration | % Decrease in ANC (Approx.) | % Decrease in Platelets (Approx.) | Reference |
| 10 | C57BL/6 | Intraperitoneal | 21 days | 20-30% | 15-25% | Fictional Example |
| 25 | C57BL/6 | Intraperitoneal | 21 days | 40-60% | 30-50% | [11] |
| 50 | BALB/c nude | Oral | 28 days | 60-80% | 50-70% | Fictional Example |
Note: This table provides illustrative data based on findings from various preclinical studies. Actual results may vary depending on the specific experimental conditions.
Table 2: Recommended Dose Adjustments for Myelosuppression in C57BL/6 Mice (Adapted from Clinical Guidelines)
| Toxicity Grade | Absolute Neutrophil Count (ANC) (/µL) | Platelet Count (/µL) | Recommended Action |
| Grade 1 | 1,500 - < 2,000 | 75,000 - < 100,000 | Continue treatment, monitor CBCs |
| Grade 2 | 1,000 - < 1,500 | 50,000 - < 75,000 | Continue treatment, increase monitoring frequency |
| Grade 3 | 500 - < 1,000 | 25,000 - < 50,000 | Interrupt lenalidomide until recovery. Consider restarting at a 50% dose reduction.[2][8] |
| Grade 4 | < 500 | < 25,000 | Interrupt lenalidomide. Consider G-CSF for neutropenia. Restart at a significantly reduced dose only after recovery and careful consideration.[2][8] |
Experimental Protocols
Protocol 1: Preparation and Administration of Lenalidomide for In Vivo Studies
-
Materials:
-
Lenalidomide powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles or insulin (B600854) syringes for IP injection
-
-
Procedure:
-
Calculate the required amount of lenalidomide based on the desired dose and the number and weight of the mice.
-
In a sterile microcentrifuge tube, weigh the appropriate amount of lenalidomide powder.
-
Add the vehicle to the tube to achieve the final desired concentration.
-
Vortex vigorously for 2-5 minutes to suspend the compound. If solubility is an issue, brief sonication may be helpful. Ensure a uniform suspension before each administration.[1]
-
Administer the lenalidomide suspension to the mice via oral gavage or intraperitoneal injection at the calculated volume.
-
Protocol 2: Monitoring of Complete Blood Counts (CBCs) in C57BL/6 Mice
-
Materials:
-
Mouse restrainer
-
Lancets or fine-gauge needles
-
EDTA-coated microcapillary tubes or collection tubes
-
Automated hematology analyzer
-
-
Procedure:
-
Gently warm the mouse's tail with a heat lamp or warm water to promote blood flow.
-
Place the mouse in a restrainer.
-
Make a small nick in the lateral tail vein with a lancet.
-
Collect 20-50 µL of blood into an EDTA-coated microcapillary tube.
-
Apply gentle pressure to the tail to stop the bleeding.
-
Analyze the blood sample using an automated hematology analyzer calibrated for mouse blood to obtain CBC parameters, including white blood cell count, neutrophil count, and platelet count.
-
Mandatory Visualizations
Caption: Lenalidomide binds to Cereblon, leading to the degradation of IKZF1/3 and subsequent myelosuppression.
Caption: Workflow for an in vivo lenalidomide study with integrated myelosuppression management.
References
- 1. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revlimid (lenalidomide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. packageinserts.bms.com [packageinserts.bms.com]
- 4. REVLIMID® (lenalidomide) | Indications and Important Safety Information [bmsaccesssupport.com]
- 5. Should prophylactic granulocyte-colony stimulating factor be used in multiple myeloma patients developing neutropenia under lenalidomide-based therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intermittent granulocyte colony-stimulating factor for neutropenia management in patients with relapsed or refractory multiple myeloma treated with lenalidomide plus dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Approaches to the Use of Lenalidomide in Multiple Myeloma: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.cloud-cme.com [mdanderson.cloud-cme.com]
- 10. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells | Haematologica [haematologica.org]
- 11. researchgate.net [researchgate.net]
Addressing batch-to-batch variation of C5 Lenalidomide
Welcome to the technical support center for C5 Lenalidomide. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation, with a particular focus on troubleshooting batch-to-batch variation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Lenalidomide?
A1: this compound, also known as Lenalidomide 5'-amine, is an analog of thalidomide (B1683933) and a potent inhibitor of TNF-α production.[1] It shares the core structure of Lenalidomide but is modified at the 5-position of the phthalimide (B116566) ring. This modification can be used to create derivatives, such as this compound-dipiperazine-NH2, which serves as a building block for Proteolysis-Targeting Chimeras (PROTACs) by enabling conjugation to other molecules.
Q2: What is the primary mechanism of action for Lenalidomide and its analogs?
A2: Lenalidomide and its analogs exert their effects by acting as a "molecular glue" between the E3 ubiquitin ligase Cereblon (CRBN) and specific substrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these transcription factors.[2][3] The degradation of IKZF1 and IKZF3 is critical for the anti-myeloma and immunomodulatory effects of the drug.[2]
Q3: We are observing inconsistent results between different batches of this compound. What are the potential causes?
A3: Batch-to-batch variation is a common challenge in chemical and pharmaceutical manufacturing. The primary causes can be categorized as follows:
-
Raw Material Variability: Differences in the purity, concentration, and moisture content of starting materials and reagents can impact the final product.
-
Process Parameter Deviations: Minor fluctuations in reaction conditions such as temperature, pressure, pH, and mixing speed can lead to inconsistencies.
-
Equipment and Environmental Factors: Inadequate cleaning of reaction vessels, equipment wear, and variations in ambient humidity and light can affect the synthesis.
-
Human Factors: Manual steps in the manufacturing process can introduce variability.
-
Final Product Attributes: Differences in crystalline structure (polymorphism), particle size, and impurity profiles between batches can significantly alter the compound's solubility, bioavailability, and ultimately, its biological activity.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues arising from batch-to-batch variation of this compound.
Problem 1: Reduced or no biological activity in cell-based assays.
Possible Cause 1: Incorrect compound concentration due to poor solubility.
-
Troubleshooting Step 1: Verify Solubility. Visually inspect the dissolved this compound solution for any precipitates. Determine the solubility of each new batch in your chosen solvent (e.g., DMSO) before preparing stock solutions.
-
Troubleshooting Step 2: Adjust Dissolution Protocol. If solubility is an issue, try gentle warming, vortexing, or sonication. Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells (typically <0.5%).
Possible Cause 2: Degradation of the compound.
-
Troubleshooting Step 1: Check Storage Conditions. this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month), protected from light.[1]
-
Troubleshooting Step 2: Perform Quality Control on Stored Aliquots. If you suspect degradation, compare the activity of a freshly prepared solution with your stored aliquots.
Possible Cause 3: Intrinsic inactivity of the new batch.
-
Troubleshooting Step 1: Analytical Characterization. Request the Certificate of Analysis (CoA) for each batch from the supplier. If not provided, perform your own analytical characterization to confirm identity and purity.
-
Troubleshooting Step 2: Perform a Dose-Response Curve. Test a wide range of concentrations for the new batch to determine its IC50 or EC50 and compare it to previous successful batches.
Problem 2: Inconsistent results in protein degradation studies (e.g., Western Blot for IKZF1/IKZF3).
Possible Cause 1: Sub-optimal assay conditions.
-
Troubleshooting Step 1: Optimize Treatment Time and Concentration. The degradation of IKZF1 and IKZF3 can be rapid. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) and a dose-response experiment to determine the optimal conditions for observing maximal degradation.
-
Troubleshooting Step 2: Ensure Efficient Cell Lysis and Protein Extraction. Use a suitable lysis buffer and ensure complete cell lysis to efficiently extract nuclear proteins like IKZF1 and IKZF3.
Possible Cause 2: Differences in the potency of this compound batches.
-
Troubleshooting Step 1: Standardize with a Reference Batch. If possible, maintain an internal "gold standard" batch of this compound to which all new batches are compared.
-
Troubleshooting Step 2: Quantitative Comparison. Run Western blots for different batches side-by-side on the same gel to allow for a direct comparison of their ability to induce IKZF1/IKZF3 degradation.
Data Presentation: Analytical & Biological QC Parameters
To effectively manage batch-to-batch variation, it is crucial to establish and monitor key quality control parameters. The following tables provide examples of acceptable ranges for analytical and biological characterization.
Table 1: Analytical Quality Control Parameters for this compound Batches
| Parameter | Method | Acceptance Criteria |
| Identity | LC-MS, NMR | Matches reference spectra |
| Purity | RP-HPLC (UV detection at 210-272 nm)[4][5] | ≥ 98% |
| Individual Impurity | RP-HPLC | ≤ 0.15% |
| Total Impurities | RP-HPLC | ≤ 1.0% |
| Residual Solvents | GC-MS | Within ICH limits |
| Moisture Content | Karl Fischer Titration | ≤ 0.5% |
Table 2: Biological Quality Control Parameters for this compound Batches
| Parameter | Assay | Acceptance Criteria |
| Cellular Potency (IC50) | Cell Proliferation/Viability Assay (e.g., MTT, WST-1) | Within 2-fold of the reference batch IC50 |
| Target Engagement (DC50) | IKZF1/IKZF3 Degradation Assay (Western Blot or HiBiT) | Within 2-fold of the reference batch DC50 |
| Apoptosis Induction | Annexin V/PI Staining | Demonstrates a dose-dependent increase in apoptosis comparable to the reference batch |
Experimental Protocols
Protocol 1: Cell Proliferation/Viability Assay (WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.
Protocol 3: Western Blot for IKZF1/IKZF3 Degradation
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-15% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of IKZF1/IKZF3 degradation relative to the loading control.
Visualizations
Caption: this compound Signaling Pathway
Caption: Batch Variation Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. jidps.com [jidps.com]
- 5. ijpar.com [ijpar.com]
- 6. IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
C5 Lenalidomide Experimental Controls and Best Practices: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing C5 Lenalidomide in their experiments. The information is tailored for scientists and drug development professionals to ensure the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound exerts its effects by acting as a molecular glue between the E3 ubiquitin ligase Cereblon (CRBN) and specific substrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[1][2] The degradation of these transcription factors is a key mechanism behind Lenalidomide's anti-proliferative and immunomodulatory effects in various hematological malignancies.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents like DMSO. For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. To minimize the toxic effects of the solvent on your cells, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1%. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What are appropriate vehicle controls for in vitro and in vivo experiments with this compound?
A3: For in vitro experiments, the vehicle control should be the same solvent used to dissolve the Lenalidomide, typically DMSO, at the same final concentration used in the treatment groups.[1][3] For in vivo studies, the vehicle used for drug formulation (e.g., a solution of PBS) should be administered to the control group following the same route and schedule as the Lenalidomide-treated group.
Q4: What are essential positive and negative controls for a Lenalidomide experiment?
A4:
-
Positive Controls: A cell line known to be sensitive to Lenalidomide, such as the multiple myeloma cell line MM.1S, can serve as a positive control to ensure the drug is active. For mechanism-specific assays, a compound known to induce degradation of IKZF1/IKZF3 could be used, if available.
-
Negative Controls: A cell line known to be resistant to Lenalidomide can be used as a negative control. Alternatively, cells with a knockout or knockdown of Cereblon (CRBN) will be resistant to Lenalidomide's effects and can serve as an excellent negative control to demonstrate the CRBN-dependency of the observed phenotype.
Troubleshooting Guides
Problem 1: Inconsistent or no degradation of IKZF1/IKZF3 is observed after Lenalidomide treatment.
| Possible Cause | Troubleshooting Step |
| Cell line is resistant to Lenalidomide | Verify the CRBN expression levels in your cell line. Low or absent CRBN expression can lead to resistance. Use a sensitive cell line (e.g., MM.1S) as a positive control. |
| Incorrect drug concentration or treatment duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for observing IKZF1/IKZF3 degradation in your specific cell line. Degradation can often be observed within a few hours of treatment. |
| Issues with Western blot protocol | Ensure your Western blot protocol is optimized for detecting IKZF1 and IKZF3. Check the quality of your antibodies and use appropriate loading controls (e.g., β-actin, GAPDH) to confirm equal protein loading. |
| Drug degradation | Prepare fresh stock solutions of Lenalidomide. Avoid repeated freeze-thaw cycles of stock solutions. |
Problem 2: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform number of cells are seeded in each well. Variations in cell density can significantly impact the response to treatment. |
| Edge effects in multi-well plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile media or PBS. |
| Cell clumping | Ensure single-cell suspension before seeding. Cell clumps can lead to uneven growth and drug exposure. |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of cells, media, and drug solutions. |
Problem 3: Off-target effects or unexpected cellular responses.
| Possible Cause | Troubleshooting Step |
| High concentration of Lenalidomide | Use the lowest effective concentration of Lenalidomide determined from your dose-response experiments to minimize potential off-target effects. |
| DMSO toxicity | Ensure the final DMSO concentration in your cell culture medium is below cytotoxic levels (typically <0.1%). Run a vehicle control with the same DMSO concentration. |
| Cell line-specific responses | Be aware that the cellular response to Lenalidomide can be context-dependent. Characterize the specific signaling pathways affected in your cell line of interest. |
Quantitative Data Summary
Table 1: IC50 Values of Lenalidomide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H929 | Multiple Myeloma | 0.15 - 7 | [4] |
| OPM-2 | Multiple Myeloma | 0.15 - 7 | [4] |
| LP-1 | Multiple Myeloma | 0.15 - 7 | [4] |
| U266 | Multiple Myeloma | 0.15 - 7 | [4] |
| MM.1S | Multiple Myeloma | 0.15 - 7 | [4] |
| RPMI-8226 | Multiple Myeloma | >10 (Resistant) | [4] |
| JIM-3 | Multiple Myeloma | >10 (Resistant) | [4] |
| XG-7 | Multiple Myeloma | >10 (Resistant) | [4] |
| T regulatory cells | N/A | ~10 | [5] |
Experimental Protocols
Protocol 1: Western Blot for IKZF1 and IKZF3 Degradation
-
Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with the desired concentrations of Lenalidomide or vehicle control (DMSO) for the indicated time period (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Lenalidomide signaling pathway.
Caption: General experimental workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Lenalidomide targets clonogenic side population in multiple myeloma: pathophysiologic and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide overcomes suppression of human natural killer cell anti-tumor functions by neuroblastoma microenvironment-associated IL-6 and TGFβ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle in the Petri Dish: Lenalidomide vs. Pomalidomide's In Vitro Efficacy
For researchers, scientists, and drug development professionals, understanding the nuanced differences between immunomodulatory drugs (IMiDs) is critical for advancing therapeutic strategies. This guide provides an objective in vitro comparison of Lenalidomide (B1683929) and Pomalidomide (B1683931), focusing on their mechanisms of action, anti-proliferative and immunomodulatory effects, supported by experimental data and detailed protocols.
Lenalidomide and Pomalidomide are cornerstone therapies for multiple myeloma and other hematological malignancies. While structurally related to Thalidomide (B1683933), they exhibit distinct molecular and cellular activities. Their primary mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation underlies their direct anti-tumor effects and immunomodulatory properties.
Comparative Efficacy: A Quantitative Look
The in vitro potency of Lenalidomide and Pomalidomide can be assessed through various assays that measure their impact on cancer cell viability, immune cell activation, and binding affinity to their molecular target.
Cereblon Binding Affinity
The initial and crucial step in the mechanism of action of both drugs is their binding to Cereblon. In vitro binding assays consistently demonstrate that Pomalidomide has a higher affinity for the CRBN-DDB1 complex compared to Lenalidomide.
| Compound | Assay Type | System | IC50 / Ki | Reference |
| Pomalidomide | Competitive Titration | hsDDB1-hsCRBN | 156.60 nM (Ki) | [1] |
| Lenalidomide | Competitive Titration | hsDDB1-hsCRBN | 177.80 nM (Ki) | [1] |
| Pomalidomide | Thermal Shift Assay | CRBN-DDB1 complex | ~3 µM (IC50) | [2] |
| Lenalidomide | Thermal Shift Assay | CRBN-DDB1 complex | ~3 µM (IC50) | [2] |
| Pomalidomide | Competitive Binding | U266 myeloma cell extracts | ~2 µM (IC50) | [2][3] |
| Lenalidomide | Competitive Binding | U266 myeloma cell extracts | ~2 µM (IC50) | [2][3] |
Anti-Proliferative Activity
The cytotoxic effects of Lenalidomide and Pomalidomide have been evaluated in various human myeloma cell lines (HMCLs). Pomalidomide generally exhibits greater anti-proliferative potency.
| Cell Line | Drug | IC50 (µM) | Reference |
| DAUDI | Pomalidomide | 0.3 | [4] |
| MUTU-I | Pomalidomide | 0.25 | [4] |
| DAUDI | Lenalidomide | > 0.6 (Did not reach IC50) | [4] |
| MUTU-I | Lenalidomide | > 1 (Did not reach IC50) | [4] |
| Various HMCLs | Lenalidomide | 0.15 - 7 | [5] |
Immunomodulatory Effects
A key aspect of the efficacy of these drugs is their ability to modulate the immune system. Pomalidomide is generally more potent in its immunomodulatory effects.
| Effect | Cell Type | Assay | Finding | Reference |
| Inhibition of T regulatory cell expansion | PBMCs | Proliferation Assay | Pomalidomide IC50 ~1 µM, Lenalidomide IC50 ~10 µM | [6] |
| Enhancement of ADCC | NK cells and various tumor cell lines | ADCC Assay | Both drugs synergistically increased NK cell-mediated killing up to 6-fold. | [7] |
| T-cell Co-stimulation (IL-2 production) | Activated T cells | IL-2 Production Assay | S-enantiomer of methyl-pomalidomide IC50 = 0.02 µM | [2] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the core signaling pathway of IMiDs and a typical experimental workflow for their in vitro comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key in vitro assays used to compare Lenalidomide and Pomalidomide.
Cereblon Binding Assay (Thermal Shift Assay)
Objective: To determine the binding affinity of the compounds to the CRBN-DDB1 complex.
Methodology:
-
Protein Complex: A purified recombinant human CRBN-DDB1 complex is used.
-
Reaction Mixture: The protein complex is mixed with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of Lenalidomide or Pomalidomide in a suitable buffer.
-
Thermal Denaturation: The reaction mixture is subjected to a gradual temperature increase in a real-time PCR instrument.
-
Data Acquisition: The fluorescence intensity is measured as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A shift in the Tm in the presence of the drug indicates binding. The dose-dependent shift is used to calculate the IC50 value.[2]
Cell Proliferation Assay ([³H]-Thymidine Incorporation Assay)
Objective: To measure the inhibitory effect of the drugs on cell division.
Methodology:
-
Cell Seeding: Human myeloma cell lines are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with a range of concentrations of Lenalidomide or Pomalidomide for a specified period (e.g., 72 hours).
-
Radiolabeling: [³H]-thymidine is added to the cell cultures for the final hours of incubation (e.g., 8 hours). Actively proliferating cells will incorporate the radiolabeled thymidine (B127349) into their DNA.
-
Harvesting and Scintillation Counting: Cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.
-
Analysis: The percentage of inhibition of proliferation is calculated relative to untreated control cells, and IC50 values are determined.[5]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after drug treatment.
Methodology:
-
Cell Treatment: Cells are treated with Lenalidomide or Pomalidomide for a defined period (e.g., 48 hours).
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Analysis: The percentage of cells in different quadrants (live, early apoptotic, late apoptotic/necrotic) is determined based on their fluorescence.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To assess the ability of the drugs to enhance the killing of antibody-coated tumor cells by immune effector cells.
Methodology:
-
Effector Cell Pre-treatment: Peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells are pre-treated with Lenalidomide or Pomalidomide for a specific duration (e.g., overnight).[7]
-
Target Cell Opsonization: Tumor cells are coated with a specific monoclonal antibody (e.g., Rituximab for lymphoma cells, Trastuzumab for HER2+ breast cancer cells).[7]
-
Co-culture: The pre-treated effector cells are co-cultured with the antibody-coated target cells at various effector-to-target (E:T) ratios.
-
Cytotoxicity Measurement: Cell lysis is measured using methods such as chromium-51 (B80572) release assay or flow cytometry-based assays.
-
Analysis: The percentage of specific lysis is calculated, and the enhancement of ADCC by the drugs is determined.[7]
Conclusion
In vitro studies consistently demonstrate that both Lenalidomide and Pomalidomide are potent anti-myeloma agents with significant immunomodulatory activities. Pomalidomide generally exhibits higher potency in terms of Cereblon binding, anti-proliferative effects, and immunomodulation compared to Lenalidomide. These in vitro findings provide a fundamental basis for understanding their clinical efficacy and for the rational design of combination therapies. The provided experimental frameworks serve as a guide for researchers aiming to further investigate the intricate mechanisms of these important therapeutic agents.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
A Comparative Guide to the Mechanisms of Lenalidomide and Thalidomide
Published: December 10, 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lenalidomide (B1683929) and its parent compound, Thalidomide (B1683933), are cornerstone immunomodulatory drugs (IMiDs) for treating hematological malignancies, most notably multiple myeloma (MM). While sharing a common ancestry and a core mechanism of action, critical differences in their molecular interactions and clinical profiles distinguish them. Both drugs function as "molecular glues," redirecting the Cullin-Ring E3 ligase 4 (CRL4) complex via its substrate receptor Cereblon (CRBN) to induce the degradation of specific "neosubstrate" proteins. However, Lenalidomide exhibits greater potency, driven by a higher binding affinity for CRBN, which translates to a distinct clinical profile of superior efficacy and different toxicities compared to Thalidomide. This guide provides an in-depth comparison of their mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Hijacking the CRL4-CRBN E3 Ligase
The primary mechanism for both Lenalidomide and Thalidomide is the modulation of the CRL4-CRBN E3 ubiquitin ligase complex.[1] In its native state, this complex tags specific cellular proteins with ubiquitin, marking them for degradation by the proteasome.
IMiDs act by binding to a specific pocket on the Cereblon (CRBN) protein.[2] This binding event alters the surface of CRBN, creating a novel interface that enhances its affinity for a set of proteins not typically targeted by this E3 ligase, known as neosubstrates. The CRL4-CRBN complex then ubiquitinates these neosubstrates, leading to their degradation and triggering the downstream anti-cancer and immunomodulatory effects of the drugs.[3]
Comparative Molecular Interactions and Effects
While the overarching mechanism is the same, the potency and specificity of Lenalidomide and Thalidomide differ significantly at the molecular level. Lenalidomide, a structural analog of Thalidomide, was designed for enhanced activity and an improved safety profile.[4]
Binding Affinity to Cereblon (CRBN)
Lenalidomide binds to the CRBN-DDB1 complex with a higher affinity than Thalidomide.[5] This stronger interaction is a key determinant of its increased potency in inducing the degradation of neosubstrates.[6][7]
| Compound | Binding Affinity (KD or Ki) to CRBN | Assay Method |
| Thalidomide | ~249 nM | Competitive Titration (Fluorescence) |
| Lenalidomide | ~178 nM | Competitive Titration (Fluorescence) |
| Lenalidomide | 0.64 µM (KD) | Isothermal Titration Calorimetry (ITC) |
| Table 1: Comparison of binding affinities of IMiDs to the Cereblon (CRBN) E3 ligase complex. Data compiled from multiple sources. Note that absolute values can vary based on the specific assay conditions and protein constructs used.[8][9] |
Neosubstrate Degradation and Downstream Pathways
The anti-myeloma effects of both drugs are primarily driven by the degradation of two lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3) .[3][10] These factors are critical for the survival of myeloma cells. Their degradation leads to the downregulation of key oncogenes like MYC and interferon regulatory factor 4 (IRF4), inducing cancer cell apoptosis.[10]
Lenalidomide is also uniquely effective in myelodysplastic syndrome (MDS) with a deletion on chromosome 5q [del(5q)]. This is due to its efficient degradation of another neosubstrate, Casein Kinase 1α (CK1α) , which is encoded by a gene within the deleted region.[3]
Immunomodulatory and Anti-Angiogenic Effects
Beyond direct anti-tumor activity, both drugs exert powerful effects on the tumor microenvironment. The degradation of IKZF1 and IKZF3 in T-cells reduces their repressive activity on the Interleukin-2 (IL-2) promoter, leading to increased IL-2 production. This, in turn, stimulates T-cell proliferation and enhances the cytotoxic activity of Natural Killer (NK) cells.[6][11][12] While both drugs share these effects, Lenalidomide is reported to be 100-1000 times more potent in stimulating T-cell proliferation.[12]
| Effect | Lenalidomide | Thalidomide | Primary Mechanism |
| Direct Anti-Tumor | High | Moderate | Degradation of IKZF1/IKZF3 and CK1α.[3] |
| T-Cell Co-stimulation | High | Moderate | Increased IL-2 production via IKZF1/IKZF3 degradation.[6] |
| NK-Cell Activation | High | Moderate | Indirectly via increased IL-2.[11] |
| Anti-Angiogenesis | Moderate | Moderate-High | Inhibition of pro-angiogenic factors (e.g., VEGF).[7][11] |
| Table 2: Comparative summary of the biological activities of Lenalidomide and Thalidomide. |
Comparative Clinical Performance and Safety
The molecular advantages of Lenalidomide translate into superior clinical efficacy in newly diagnosed multiple myeloma (NDMM). Retrospective analyses and indirect meta-analyses consistently show that Lenalidomide-based regimens lead to better outcomes than Thalidomide-based regimens.[13][14]
| Parameter | Lenalidomide + Dex (len/dex) | Thalidomide + Dex (thal/dex) | P-value |
| Partial Response (≥PR) | 80.3% | 61.2% | < .001 |
| Very Good Partial Response (≥VGPR) | 34.2% | 12.0% | < .001 |
| Median Time to Progression | 27.4 months | 17.2 months | .019 |
| Median Progression-Free Survival | 26.7 months | 17.1 months | .036 |
| Grade 3/4 Neutropenia | 14.6% | 0.6% | < .001 |
| Grade 3/4 Peripheral Neuropathy | 0.9% | 10.4% | < .001 |
| Grade 3/4 Venous Thromboembolism | 9.2% | 15.3% | .058 |
| Table 3: Comparative efficacy and toxicity in newly diagnosed multiple myeloma. Data from a retrospective study of 411 patients.[14] |
The safety profiles are notably different. Thalidomide is associated with a significantly higher risk of severe peripheral neuropathy, whereas Lenalidomide's dose-limiting toxicity is primarily hematologic, especially neutropenia.[14] Discontinuation rates due to adverse events are generally higher in Thalidomide trials.[13][15]
Key Experimental Protocols
Protocol: Cereblon Binding Affinity Assay (HTRF)
This protocol describes a competitive binding assay using Homogeneous Time-Resolved Fluorescence (HTRF) to determine the affinity of a test compound (e.g., Lenalidomide) for CRBN.
Principle: A fluorescently labeled tracer (e.g., Thalidomide-Red) competes with the unlabeled test compound for binding to a tagged CRBN protein (e.g., GST-tagged). The CRBN protein is detected by a Cryptate-labeled anti-tag antibody. When the tracer is bound to CRBN, the donor (Cryptate) and acceptor (Red) fluorophores are in close proximity, generating a high FRET signal. The test compound displaces the tracer, leading to a decrease in the FRET signal, which is proportional to its binding affinity.[16]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (Lenalidomide) and a reference compound (Thalidomide) in assay buffer.
-
Dispensing: Add 5 µL of the compound dilutions or buffer (control) to a 384-well low-volume white plate.
-
Protein Addition: Add 5 µL of GST-tagged human CRBN protein to each well and incubate for 10-15 minutes at room temperature.
-
Detection Reagent Addition: Add 10 µL of a pre-mixed solution containing the anti-GST Cryptate antibody and the Thalidomide-Red tracer.
-
Incubation: Seal the plate and incubate for 2-4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of thalidomide elucidated | news.myScience / news / news from the lab 2014 [myscience.ch]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Lenalidomide and thalidomide: mechanisms of action--similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide mode of action: linking bench and clinical findings [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Lenalidomide versus thalidomide based regimens as first-line therapy for patients with multiple myeloma - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Lenalidomide plus dexamethasone versus thalidomide plus dexamethasone in newly diagnosed multiple myeloma: a comparative analysis of 411 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. revvity.com [revvity.com]
Cross-Validation of Lenalidomide's Anti-Proliferative and Pro-Apoptotic Effects in Diverse Cancer Cell Lines
A Comparative Guide for Researchers
Lenalidomide (B1683929), a thalidomide (B1683933) analog, has emerged as a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action, centered on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, leads to the targeted degradation of specific proteins, thereby inducing anti-tumor effects. This guide provides a comparative analysis of lenalidomide's efficacy across various cancer cell lines, supported by experimental data and detailed protocols to aid researchers in their investigations. While the term "C5 Lenalidomide" is noted in chemical synthesis contexts as a derivative for constructing PROTACs (Proteolysis Targeting Chimeras), this guide will focus on the widely studied parent compound, lenalidomide.[1]
Comparative Efficacy of Lenalidomide Across Cell Lines
The sensitivity of cancer cell lines to lenalidomide varies, underscoring the importance of cell context in its therapeutic action. This variation is often linked to the expression levels of CRBN and the dependency of the cancer cells on the downstream targets of lenalidomide.
Table 1: Comparative IC50 Values of Lenalidomide in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 (µM) | Noteworthy Characteristics |
| Sensitive | ||
| MM.1S | ~3 - 5 | Lenalidomide-sensitive |
| KMS-11 | <10 | |
| OPM-2 | 12 | |
| XG-5 | ~7 | |
| Resistant | ||
| U266 | >10 | Lenalidomide-resistant |
| RPMI-8226 | >10 | Lenalidomide-resistant |
| JIM-3 | >10 | |
| XG-7 | >10 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from multiple sources. The exact values can vary based on experimental conditions.
Table 2: Apoptotic Response to Lenalidomide in MM Cell Lines
| Cell Line | Treatment | Apoptosis Induction |
| MM.1S | Lenalidomide | Sensitive, shows significant apoptosis.[2] |
| U266 | Lenalidomide | Resistant, less sensitive to apoptosis induction.[2] |
Core Mechanism of Action: Targeted Protein Degradation
Lenalidomide's primary mechanism involves its function as a "molecular glue." It binds to the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex, altering its substrate specificity.[3][4] This new complex then targets specific "neosubstrates" for ubiquitination and subsequent degradation by the proteasome.
Key neosubstrates in multiple myeloma include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5][6] The degradation of IKZF1 and IKZF3 leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and c-MYC, which are critical for the survival of myeloma cells.[2] This cascade of events ultimately results in cell cycle arrest and apoptosis.[7]
In T-cells, the degradation of IKZF1 and IKZF3 has an immunomodulatory effect, leading to increased production of Interleukin-2 (IL-2), which enhances T-cell and Natural Killer (NK) cell activity against tumor cells.[3][5]
Experimental Protocols
To ensure reproducibility and accurate cross-validation, detailed experimental protocols are crucial. Below are summaries of common methods used to assess lenalidomide's effects.
Cell Viability and Proliferation Assays (MTT/WST-1)
-
Cell Seeding: Plate cells (e.g., MM.1S, U266) in 96-well plates at a density of 1-2 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Treat cells with varying concentrations of lenalidomide (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Determine the IC50 value by plotting cell viability against the log of the drug concentration.
Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Culture cells in 6-well plates and treat with a selected concentration of lenalidomide (e.g., 10 µM) for 24-48 hours.
-
Cell Harvesting: Collect the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of apoptotic cells in the treated versus control groups.
Protein Degradation Analysis (Western Blotting)
-
Cell Lysis: Treat cells with lenalidomide for a specified time (e.g., 4, 8, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein levels compared to the loading control.
Conclusion
The anti-tumor activity of lenalidomide is well-established, primarily through the CRBN-mediated degradation of IKZF1 and IKZF3. However, the degree of response varies significantly across different cancer cell lines. This guide provides a framework for comparing the effects of lenalidomide, highlighting the differential sensitivity in proliferation and apoptosis induction. For researchers, cross-validating these effects in their specific cell lines of interest using standardized protocols is essential for interpreting experimental outcomes and advancing the development of novel therapeutic strategies.
References
- 1. This compound-dipiperazine-NH2 hydrochloride [sigmaaldrich.com]
- 2. Combination Lenalidomide/Bortezomib Treatment Synergistically Induces Calpain-Dependent Ikaros Cleavage and Apoptosis in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of C5-Position Lenalidomide Analogs in Novel Cancer Models: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of lenalidomide (B1683929) and its derivatives, with a focus on analogs modified at the C5 position of the phthalimide (B116566) ring, in various cancer models. The information is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and therapeutic potential of novel immunomodulatory drugs (IMiDs).
While specific public data on a compound named "C5 Lenalidomide" as a standalone therapeutic is limited, the term is present in the context of chemical biology tools. For instance, "this compound-C9-NH2" is available as a building block for creating Proteolysis Targeting Chimeras (PROTACs), where the C5 position serves as an attachment point for a linker.[1] This guide, therefore, synthesizes available data on closely related C5-substituted and other phthalimide-modified lenalidomide analogs to provide insights into their potential efficacy and mechanisms of action.
Mechanism of Action: Lenalidomide and its Analogs
Lenalidomide and its derivatives exert their anticancer effects by acting as a "molecular glue" between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, known as neosubstrates.[2][3] This interaction leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrates.[2][4] Key neosubstrates in hematological malignancies include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and in myelodysplastic syndromes with a 5q deletion (del(5q) MDS), Casein Kinase 1α (CK1α).[2] The degradation of these proteins is central to the anti-proliferative, immunomodulatory, and anti-angiogenic effects of these drugs.[4][5][6]
The general signaling pathway for lenalidomide and its analogs that bind to CRBN is depicted below.
Caption: General signaling pathway of Lenalidomide and its analogs.
Comparative Efficacy of Lenalidomide Analogs
Modifications to the phthalimide ring of lenalidomide can significantly alter the efficacy and selectivity of neosubstrate degradation. Below is a comparison of lenalidomide with a recently developed analog, 6-fluoro lenalidomide (F-Le), which demonstrates enhanced potency in specific cancer cell lines.
Table 1: Comparative Anti-Proliferative Activity of Lenalidomide and 6-Fluoro Lenalidomide (F-Le)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Lenalidomide | MDS-L | Myelodysplastic Syndrome | >10 |
| 6-Fluoro Lenalidomide | MDS-L | Myelodysplastic Syndrome | 1.8 |
| Lenalidomide | KMS-11 | Multiple Myeloma | 0.091 |
| 6-Fluoro Lenalidomide | KMS-11 | Multiple Myeloma | 0.021 |
Data extracted from a study on lenalidomide derivatives, where F-Le showed stronger anti-proliferative effects than the parent compound.[7][8]
The enhanced efficacy of 6-fluoro lenalidomide is attributed to its ability to induce more selective degradation of neosubstrates like CK1α, which is crucial for its activity in MDS cell lines.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate the efficacy of lenalidomide analogs.
1. Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell lines.
-
Method:
-
Cancer cell lines (e.g., MDS-L, KMS-11) are seeded in 96-well plates at a specified density.
-
The cells are treated with a range of concentrations of the test compounds (e.g., lenalidomide, 6-fluoro lenalidomide) for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a commercial assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve.
-
2. Western Blot Analysis for Neosubstrate Degradation
-
Objective: To quantify the degradation of target proteins (neosubstrates) following treatment with the compounds.
-
Method:
-
Cancer cells are treated with the test compounds or a vehicle control (e.g., DMSO) for a specified time.
-
Cells are harvested and lysed to extract total proteins.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the neosubstrates of interest (e.g., anti-IKZF1, anti-CK1α) and a loading control (e.g., anti-GAPDH).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
Below is a diagram illustrating a typical experimental workflow for evaluating a novel lenalidomide analog.
Caption: A representative experimental workflow for testing a new lenalidomide analog.
Conclusion and Future Directions
The exploration of lenalidomide analogs with modifications at the C5 and other positions of the phthalimide ring is a promising area of cancer research. As demonstrated by compounds like 6-fluoro lenalidomide, such modifications can lead to enhanced potency and selectivity. While "this compound" derivatives are currently prominent as tools for building PROTACs, further research into their potential as standalone therapeutics is warranted. Future studies should focus on comprehensive in vivo testing in novel cancer models, such as patient-derived xenografts (PDXs) and organoids, to fully elucidate their therapeutic potential and safety profiles. The continued investigation of structure-activity relationships will be crucial in designing the next generation of highly effective and selective IMiDs.
References
- 1. This compound-C9-NH2 hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel lenalidomide-based combinations for treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Neosubstrate Selectivity: A Comparative Analysis of C5 Lenalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, the quest for potent and selective protein degraders is paramount. Proteolysis-targeting chimeras (PROTACs) that leverage the E3 ligase Cereblon (CRBN) have emerged as a powerful modality in targeted protein degradation. Lenalidomide (B1683929), a well-established CRBN ligand, is a common component of these heterobifunctional molecules. However, optimizing the degradation efficiency and minimizing off-target effects remain key challenges. This guide provides a comparative analysis of C5 lenalidomide-based PROTACs, focusing on how modifications at the C5 position of the phthalimide (B116566) ring can influence degradation performance and selectivity. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of next-generation protein degraders.
Performance Comparison: The Impact of C5 Substitution
The strategic modification of the lenalidomide core, particularly at the C5 position of the phthalimide ring, has been shown to significantly impact the degradation profile of the resulting PROTAC. While direct head-to-head quantitative data for a comprehensive panel of C5-lenalidomide-based PROTACs is still emerging in the public domain, studies on the closely related pomalidomide-based PROTACs offer valuable insights. Research has demonstrated that substitutions at the C5 position can mitigate the off-target degradation of certain zinc-finger (ZF) proteins, a common liability for CRBN-recruiting PROTACs.
One study rationally designed a series of pomalidomide (B1683931) analogues with substitutions at the C5 position to reduce the degradation of off-target ZF proteins. The data revealed that increasing the steric bulk at the C5 position can disrupt the formation of the ternary complex required for the degradation of these off-target substrates, while aiming to maintain on-target degradation.
Below is a summary of hypothetical comparative data for a BRD4-targeting PROTAC, illustrating how a C5 modification on the lenalidomide moiety could influence on-target degradation and off-target effects.
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) [BRD4] | Dmax (%) [BRD4] | Off-Target ZF Degradation (Relative %) |
| PROTAC-A | Lenalidomide (unmodified) | BRD4 | 15 | >90 | 100 |
| PROTAC-B | C5-Methyl-Lenalidomide | BRD4 | 25 | >90 | 60 |
| PROTAC-C | C5-Ethyl-Lenalidomide | BRD4 | 40 | >85 | 35 |
| PROTAC-D | C5-Phenyl-Lenalidomide | BRD4 | 75 | >80 | <10 |
This data is illustrative and intended to demonstrate the potential impact of C5 substitutions based on findings from related studies.
Signaling Pathways and Experimental Workflows
The mechanism of action of lenalidomide-based PROTACs involves the recruitment of a target protein to the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
A Head-to-Head Comparison of C5 Lenalidomide Generics in Research
For researchers and drug development professionals, the interchangeability of a generic drug with its brand-name counterpart is a critical consideration. This guide provides an objective comparison of the performance of generic C5 Lenalidomide (B1683929) formulations against the reference product, Revlimid®, based on publicly available bioequivalence studies. The focus is on pharmacokinetic parameters and the underlying experimental protocols that support the determination of therapeutic equivalence.
Pharmacokinetic Bioequivalence of Lenalidomide Generics
Bioequivalence studies are fundamental to the approval of generic drugs. These studies compare the rate and extent of absorption of the active pharmaceutical ingredient from the generic product to that of the reference listed drug. The key pharmacokinetic (PK) parameters evaluated are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). For a generic drug to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric least-squares means of Cmax and AUC for the test (generic) and reference products should fall within the range of 80% to 125%.[1][2]
The following tables summarize the results from several bioequivalence studies conducted on different generic lenalidomide formulations compared to Revlimid®.
Fasting Condition Studies
| Generic Manufacturer | Strength | Subjects | Cmax Ratio (90% CI) | AUC0-t Ratio (90% CI) | AUC0-∞ Ratio (90% CI) | Reference |
| Hikma Pharmaceuticals | 25 mg | 24 healthy volunteers | 104.4% (93.7% - 116.3%) | 100.0% (97.8% - 102.3%) | 100.1% (97.9% - 102.4%) | [1][3] |
| Eurofarma Laboratórios S/A | 25 mg | 32 healthy male subjects | (90.03% - 114.13%) | (88.21% - 101.02%) | Not Reported | [2] |
| Chongqing LUMMY Pharmaceutical Co., Ltd. | 10 mg | Chinese patients with Multiple Myeloma | (92.40% - 106.30%) | (94.98% - 100.16%) | (95.20% - 100.17%) | [4] |
| Test Formulation (China) | 25 mg | 24 healthy Chinese adult males | Not Reported Directly | 100.0% | 100.0% | [5] |
Fed Condition Study
| Generic Manufacturer | Strength | Subjects | Cmax Ratio (90% CI) | AUC0-t Ratio (90% CI) | AUC0-∞ Ratio (90% CI) | Reference |
| Test Formulation (China) | 25 mg | 23 healthy Chinese adult males | Not Reported Directly | 101.7% | 102.3% | [5] |
The data consistently demonstrates that the tested generic formulations of lenalidomide meet the stringent criteria for bioequivalence under both fasting and fed conditions. The 90% confidence intervals for the ratios of Cmax and AUC values fall well within the acceptable range of 80-125%.[1][2][4][5] This indicates that the generic products deliver the same amount of active ingredient to the bloodstream at a similar rate as the brand-name drug, Revlimid®.
Experimental Protocols
The bioequivalence studies cited in this guide generally follow a standardized methodology. Below is a detailed description of a typical experimental protocol.
Study Design
The studies are typically designed as single-center, randomized, open-label, single-dose, two-period, two-sequence crossover trials.[1][4][5] This design allows each subject to serve as their own control, minimizing variability. A washout period, typically 7 days, separates the two treatment periods to ensure that the first administered drug is completely eliminated from the body before the second is given.[6][7]
Study Population
Healthy adult male volunteers are most commonly enrolled in these studies.[2][5] Female subjects are often excluded due to the known teratogenic risks associated with lenalidomide.[6] All participants undergo a thorough screening process to ensure they meet the inclusion and exclusion criteria of the study protocol.
Drug Administration and Blood Sampling
A single oral dose of either the test generic lenalidomide or the reference Revlimid® is administered to the subjects after an overnight fast of at least 10 hours.[3][4] Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes a pre-dose sample and multiple samples collected over a 24-hour period (e.g., at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose).[6][7]
Bioanalytical Method
The concentration of lenalidomide in the collected plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][6] This highly sensitive and specific technique allows for accurate quantification of the drug.
Mechanism of Action: Signaling Pathways
Lenalidomide's therapeutic effects are mediated through multiple mechanisms, including direct anti-tumor activity and immunomodulatory effects.[8][9] A key target of lenalidomide is the Cereblon (CRBN) E3 ubiquitin ligase complex.[10] By binding to CRBN, lenalidomide alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[8][10]
In multiple myeloma, lenalidomide induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10][11] This leads to the downregulation of interferon regulatory factor 4 (IRF4), a critical survival factor for myeloma cells, ultimately resulting in apoptosis.[11]
Lenalidomide also exerts immunomodulatory effects by enhancing T-cell and Natural Killer (NK) cell function.[8][12] It promotes T-cell proliferation and the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[11][12]
Caption: Lenalidomide's mechanism of action in multiple myeloma cells.
Experimental Workflow: Bioequivalence Study
The logical flow of a typical bioequivalence study is depicted in the diagram below.
Caption: A typical workflow for a lenalidomide bioequivalence study.
Conclusion
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and bioequivalence evaluation of lenalidomide in Chinese patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioequivalence study of single-dose lenalidomide capsule vs. Revlimid® capsule in healthy Chinese males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Bioequivalence study between two formulations of 25 mg lenalidomide capsules in healthy male subjects [scielo.org.mx]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Original Versus Generic Lenalidomide in Patients with Relapsed/Refractory Multiple Myeloma: Comparison of Efficacy and Adverse Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Original Versus Generic Lenalidomide in Patients with Relapsed/Refractory Multiple Myeloma: Comparison of Efficacy and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Generic Lenalidomide Rivelime Versus Brand-name Revlimid® in the Treatment of Relapsed/Refractory Multiple Myeloma: A Retrospective Single-center Experience on Efficacy, Safety and Survival Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of Lenalidomide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory properties of lenalidomide (B1683929) and its key alternatives, thalidomide (B1683933) and pomalidomide (B1683931). The information presented herein is supported by experimental data to assist researchers in evaluating these compounds for therapeutic development. While the prompt specified "C5 Lenalidomide," extensive database searches did not yield a specific immunomodulatory agent with this designation. Therefore, this guide will focus on the well-characterized and clinically relevant analogs of lenalidomide.
Introduction to Immunomodulatory Drugs (IMiDs)
Lenalidomide, along with its precursor thalidomide and the more potent analog pomalidomide, belongs to a class of drugs known as immunomodulatory drugs (IMiDs). These agents exhibit a broad range of biological activities, including anti-proliferative, anti-angiogenic, and immunomodulatory effects. Their primary mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, including the Ikaros family zinc finger proteins Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is central to the immunomodulatory and anti-neoplastic effects of IMiDs.
Comparative Immunomodulatory Activity
The immunomodulatory effects of lenalidomide, pomalidomide, and thalidomide are primarily characterized by their ability to enhance T-cell and Natural Killer (NK) cell function and to modulate cytokine production. Pomalidomide is generally considered the most potent of the three, followed by lenalidomide, and then thalidomide.[1][2]
T-Cell Co-stimulation and Proliferation
IMiDs act as potent co-stimulators of T-cells, enhancing their proliferation and effector functions. This effect is particularly pronounced when the T-cell receptor (TCR) is sub-optimally stimulated. Both lenalidomide and pomalidomide are significantly more potent than thalidomide in inducing T-cell proliferation.[2] They have been shown to inhibit the proliferation and function of T regulatory cells, which can suppress anti-tumor immunity.[1]
| Compound | T-Cell Proliferation (Relative Potency) | Inhibition of T-regulatory Cell Proliferation | Reference |
| Lenalidomide | +++ | Yes | [1][2] |
| Pomalidomide | ++++ | Yes | [1][2] |
| Thalidomide | + | No significant effect | [1] |
Cytokine Modulation
A hallmark of IMiD activity is the modulation of cytokine production. They are known to increase the production of Th1-type cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2][3] Lenalidomide and pomalidomide are more potent inducers of IL-2 and IFN-γ and more effective inhibitors of TNF-α compared to thalidomide.[2][3]
| Compound | IL-2 Production (Relative Potency) | IFN-γ Production (Relative Potency) | TNF-α Inhibition (IC50) | Reference |
| Lenalidomide | +++ | +++ | ~1 µM | [2][3] |
| Pomalidomide | ++++ | ++++ | ~0.1 µM | [2][4] |
| Thalidomide | + | + | >10 µM | [2][4] |
Natural Killer (NK) Cell Activation and Cytotoxicity
Lenalidomide and pomalidomide enhance the cytotoxic activity of NK cells against tumor targets.[5] This is achieved through both direct activation of NK cells and indirectly by increasing IL-2 production from T-cells, which in turn stimulates NK cells.[6] Thalidomide has a minimal effect on NK cell-mediated cytotoxicity.[5]
| Compound | Enhancement of NK Cell Cytotoxicity | Reference |
| Lenalidomide | Yes | [5] |
| Pomalidomide | Yes | [5] |
| Thalidomide | No | [5] |
Signaling Pathway and Experimental Workflows
IMiD Signaling Pathway
The binding of an IMiD to Cereblon (CRBN) initiates a cascade of downstream events culminating in immunomodulation.
Caption: IMiD Signaling Pathway.
Experimental Workflow for T-Cell Proliferation Assay
A common method to assess T-cell proliferation is the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay.
Caption: T-Cell Proliferation Assay Workflow.
Experimental Workflow for Cytokine Release Assay
Cytokine levels in culture supernatants can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Cytokine Release Assay Workflow.
Experimental Workflow for NK Cell Cytotoxicity Assay
A standard method to measure NK cell-mediated cytotoxicity is the Chromium-51 (⁵¹Cr) release assay.
Caption: NK Cell Cytotoxicity Assay Workflow.
Experimental Protocols
T-Cell Proliferation Assay (CFSE Dilution)
Objective: To quantify the proliferation of T-cells in response to IMiD treatment.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Anti-CD3 and Anti-CD28 antibodies
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Lenalidomide, Pomalidomide, Thalidomide (and vehicle control, e.g., DMSO)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells at 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells three times with complete medium.
-
Resuspend the CFSE-labeled cells at 1 x 10⁶ cells/mL in complete medium.
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. Wash the plate with PBS before use.
-
Add 1 x 10⁵ cells per well to the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody (1-2 µg/mL) to each well.
-
Add serial dilutions of lenalidomide, pomalidomide, thalidomide, or vehicle control to the respective wells.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the lymphocyte population and measure the CFSE fluorescence intensity. Proliferation is indicated by a decrease in CFSE intensity as the dye is diluted with each cell division.
Cytokine Release Assay (ELISA)
Objective: To measure the concentration of IL-2, IFN-γ, and TNF-α secreted by T-cells following IMiD treatment.
Materials:
-
PBMCs
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies
-
Lenalidomide, Pomalidomide, Thalidomide (and vehicle control)
-
96-well flat-bottom plates
-
ELISA kits for human IL-2, IFN-γ, and TNF-α
-
Microplate reader
Procedure:
-
Isolate and prepare PBMCs as described in the T-cell proliferation assay.
-
Seed 2 x 10⁵ cells per well in a 96-well flat-bottom plate.
-
Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
Add serial dilutions of lenalidomide, pomalidomide, thalidomide, or vehicle control.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the culture supernatant without disturbing the cell pellet.
-
Perform the ELISA for IL-2, IFN-γ, and TNF-α according to the manufacturer's instructions.[7][8] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
NK Cell Cytotoxicity Assay (Chromium-51 Release)
Objective: To determine the ability of IMiDs to enhance NK cell-mediated lysis of target tumor cells.
Materials:
-
Effector cells: NK cells isolated from PBMCs
-
Target cells: K562 (a human erythroleukemic cell line sensitive to NK cell lysis)
-
RPMI-1640 medium with 10% FBS
-
Sodium Chromate (⁵¹Cr)
-
Lenalidomide, Pomalidomide, Thalidomide (and vehicle control)
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Isolate NK cells from PBMCs using a negative selection kit.
-
Label the K562 target cells with 100 µCi of ⁵¹Cr for 1 hour at 37°C.
-
Wash the labeled target cells three times with complete medium.
-
Resuspend the target cells at 1 x 10⁵ cells/mL.
-
Pre-treat the NK effector cells with serial dilutions of lenalidomide, pomalidomide, thalidomide, or vehicle control for 24 hours.
-
In a 96-well V-bottom plate, add 1 x 10⁴ labeled target cells per well.
-
Add the pre-treated NK effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).[9]
-
For spontaneous release control, add only target cells to wells with medium.
-
For maximum release control, add target cells to wells with a detergent (e.g., 1% Triton X-100).
-
Centrifuge the plate at 100 x g for 1 minute and incubate for 4 hours at 37°C.
-
Centrifuge the plate again at 200 x g for 5 minutes.
-
Harvest 100 µL of supernatant from each well and measure the radioactivity using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
Lenalidomide and its analogs, particularly pomalidomide, are potent immunomodulatory agents with significant therapeutic implications. Their ability to enhance T-cell and NK cell function while modulating cytokine profiles underscores their utility in treating various malignancies and other conditions. This guide provides a framework for the comparative evaluation of these compounds, offering standardized methodologies and a summary of their relative potencies. Researchers are encouraged to adapt these protocols to their specific experimental needs to further elucidate the nuanced immunomodulatory effects of these important drugs.
References
- 1. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bingcenterforwm.org [bingcenterforwm.org]
- 6. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. ashpublications.org [ashpublications.org]
A Comparative Guide to the Reproducibility of Lenalidomide's Anti-Proliferative and Protein Degradation Effects
This guide provides a comparative analysis of published experimental data on the immunomodulatory drug Lenalidomide (B1683929). It is intended for researchers, scientists, and drug development professionals to assess the reproducibility of key findings related to its mechanism of action and anti-proliferative effects, particularly in the context of multiple myeloma. While the initial topic of interest was "C5 Lenalidomide," available literature predominantly focuses on Lenalidomide itself. "this compound" appears in the context of chemical linkers for Proteolysis Targeting Chimeras (PROTACs) rather than as a standalone therapeutic agent with extensive experimental data. Therefore, this guide focuses on the well-documented effects of Lenalidomide.
Data Presentation: Quantitative Comparison
Anti-Proliferative Activity of Lenalidomide in Multiple Myeloma Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Lenalidomide in various human multiple myeloma cell lines (HMCLs) as reported in different studies. This comparison highlights the variable sensitivity of different cell lines to Lenalidomide.
| Cell Line | IC50 (μM) - Study 1[1] | IC50 (μM) - Study 2[2] | Notes |
| Sensitive Lines | |||
| L363 | 0.15 | ||
| LP1 | 0.2 | ||
| OPM2 | 0.2 | ||
| U266 | 0.3 | 0.592 (pre-treated) | |
| NCI-H929 | 0.4 | ||
| OPM1 | 0.5 | ||
| UM6 | 0.6 | ||
| AMO1 | 0.7 | ||
| UM3 | 1 | ||
| ALMC-1 | 2.608 (single dose) | Repeated dosing significantly lowered the IC50 to 0.005 μM.[2] | |
| ANBL6 | 3 | ||
| XG-1 | 5 | ||
| XG-20 | 7 | ||
| Resistant Lines | |||
| JIM-3 | >10 | ||
| XG-7 | >10 | ||
| XG-6 | >10 | ||
| RPMI-8226 | >10 | ||
| JJN3 | >10 | ||
| Karpas-620 | >10 | ||
| SKMM2 | >10 | ||
| KMS12-PE | >10 | ||
| KMM1 | >10 | ||
| MDN | >10 | ||
| DP-6 | >50 |
Lenalidomide-Induced Degradation of Ikaros Family Zinc Finger Proteins 1 and 3 (IKZF1 and IKZF3)
A key mechanism of action for Lenalidomide is the targeted degradation of the lymphoid transcription factors IKZF1 and IKZF3. The following table presents quantitative proteomic data on the reduction of these proteins in the MM1S multiple myeloma cell line after treatment with Lenalidomide.
| Protein | Log2 Ratio of Protein Abundance (Lenalidomide-treated vs. Untreated)[3] |
| IKZF1 (Ikaros) | -1.54 |
| IKZF3 (Aiolos) | -2.09 |
This data indicates a significant decrease in the abundance of both IKZF1 and IKZF3 upon Lenalidomide treatment.[3]
Experimental Protocols
Cell Proliferation Assay (3H-Thymidine Incorporation)
This method was used to determine the anti-proliferative effect of Lenalidomide on a panel of human myeloma cell lines.[1]
-
Cell Culture: Human myeloma cell lines were cultured in appropriate media. For interleukin-6 (IL-6) dependent cell lines, 3 ng/ml of IL-6 was added to the culture medium.
-
Treatment: Cells were treated with varying concentrations of Lenalidomide for 3 days.
-
Proliferation Measurement: Cell proliferation was assessed by measuring the incorporation of 3H-thymidine into the DNA of dividing cells.
-
Data Analysis: The results were expressed as the percentage of inhibition of cell proliferation compared to untreated controls. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Quantitative Proteomics (SILAC-based Mass Spectrometry)
This protocol was employed to identify and quantify proteins that are ubiquitinated and degraded in response to Lenalidomide treatment in the MM1S multiple myeloma cell line.[3]
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): MM1S cells were cultured in media containing either "light" (12C6, 14N2-lysine and 12C6, 14N4-arginine) or "heavy" (13C6, 15N2-lysine and 13C6, 15N4-arginine) isotopes of lysine (B10760008) and arginine.
-
Lenalidomide Treatment: "Heavy" labeled cells were treated with Lenalidomide, while "light" labeled cells served as the control.
-
Cell Lysis and Protein Digestion: Cells were lysed, and the proteins were extracted and digested into peptides.
-
Ubiquitinated Peptide Enrichment: Peptides containing the di-glycine remnant of ubiquitin were enriched using a specific antibody.
-
Mass Spectrometry: The enriched peptides were analyzed by mass spectrometry to identify and quantify the changes in ubiquitination and protein abundance between the Lenalidomide-treated and control cells.
Mandatory Visualization
Lenalidomide Signaling Pathway
References
- 1. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Responsiveness of cytogenetically discrete human myeloma cell lines to lenalidomide: Lack of correlation with cereblon and interferon regulatory factor 4 expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lenalidomide and Novel Cereblon E3 Ligase Modulators
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapies targeting the cereblon (CRBN) E3 ubiquitin ligase is rapidly evolving. From the established immunomodulatory agent lenalidomide (B1683929) to the next-generation cereblon E3 ligase modulators (CELMoDs), understanding the nuances of their mechanisms, potency, and clinical potential is crucial for advancing cancer treatment. This guide provides an objective comparison of lenalidomide and novel CELMoDs, supported by experimental data and detailed methodologies.
Introduction to Cereblon Modulation
Cereblon is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). Small molecules that bind to cereblon can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates. This targeted protein degradation has emerged as a powerful therapeutic strategy, particularly in hematological malignancies.
Lenalidomide , a derivative of thalidomide, is a well-established immunomodulatory drug (IMiD) that binds to cereblon. Its therapeutic effects are mediated, in part, by the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1][2]. However, the development of resistance to lenalidomide has spurred the creation of novel, more potent cereblon modulators.
Novel Cereblon E3 Ligase Modulators (CELMoDs) , such as iberdomide (B608038) (CC-220) and mezigdomide (B2442610) (CC-92480), represent a new class of oral agents designed for enhanced and more selective binding to cereblon.[3][4] This improved interaction leads to more efficient and deeper degradation of target neosubstrates, offering the potential to overcome IMiD resistance and enhance anti-tumor activity.[3][5][6]
While the term C5-substituted lenalidomide is found in the context of building blocks for Proteolysis Targeting Chimeras (PROTACs), where the C5 position of the isoindolinone ring serves as an attachment point for linkers, this guide will focus on the comparison between lenalidomide and the clinically investigated novel CELMoDs, which represent the next generation of standalone cereblon-modulating agents.
Comparative Data
The following tables summarize the key quantitative data comparing the performance of lenalidomide with the novel CELMoDs, iberdomide and mezigdomide.
Table 1: Cereblon Binding Affinity
| Compound | Assay Type | IC50 (nM) | Reference |
| Lenalidomide | TR-FRET | 1500 | [7] |
| Pomalidomide | TR-FRET | 1200 | [7] |
| Iberdomide (CC-220) | TR-FRET | 60 | [7] |
| Mezigdomide (CC-92480) | Not Specified | Higher than lenalidomide and pomalidomide | [6] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer
Table 2: Neosubstrate Degradation (IKZF1/IKZF3)
| Compound | Cell Line | Assay Type | DC50 (nM) | Dmax (%) | Reference |
| Lenalidomide | MM.1S | Western Blot | ~100-1000 | Not Specified | [8] |
| Iberdomide (CC-220) | MM.1S | Western Blot | <10 | >90 | [6] |
| Mezigdomide (CC-92480) | MM.1S | Western Blot | <10 | >90 | [9] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation
Table 3: In Vitro Anti-proliferative Activity in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Lenalidomide | RPMI 8226 | >1000 | [10] |
| Iberdomide (CC-220) | H929 | ~25 | [11] |
| Mezigdomide (CC-92480) | H929 | ~5 | [9] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanism of action of cereblon modulators and a typical experimental workflow for their characterization.
Caption: Mechanism of action of cereblon modulators.
Caption: Workflow for characterizing cereblon modulators.
Experimental Protocols
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To determine the binding affinity (IC50) of test compounds to the cereblon E3 ligase complex.
Principle: This assay measures the disruption of FRET between a terbium-labeled anti-His antibody bound to a His-tagged CRBN-DDB1 complex and a fluorescently labeled small molecule tracer that binds to the cereblon thalidomide-binding pocket. Competitive binding of a test compound displaces the tracer, leading to a decrease in the FRET signal.
Methodology:
-
Reagents:
-
Recombinant His-tagged CRBN-DDB1 complex.
-
Terbium-labeled anti-His antibody.
-
Fluorescently labeled tracer (e.g., a derivative of thalidomide).
-
Test compounds (Lenalidomide, Iberdomide, Mezigdomide) serially diluted.
-
Assay buffer.
-
-
Procedure:
-
The CRBN-DDB1 complex is incubated with the terbium-labeled anti-His antibody.
-
The fluorescent tracer is added to the complex.
-
Serial dilutions of the test compounds are added to the wells of a microplate.
-
The CRBN-DDB1/antibody/tracer mixture is added to the wells containing the test compounds.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
-
Neosubstrate Degradation Assay (Western Blot)
Objective: To quantify the degradation of target neosubstrates (IKZF1 and IKZF3) in response to treatment with cereblon modulators.
Methodology:
-
Cell Culture and Treatment:
-
Multiple myeloma cell lines (e.g., MM.1S) are cultured to optimal density.
-
Cells are treated with a range of concentrations of the test compounds (Lenalidomide, Iberdomide, Mezigdomide) for a specified time (e.g., 4-24 hours).
-
-
Protein Extraction:
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the protein bands is quantified using densitometry software.
-
The levels of IKZF1 and IKZF3 are normalized to the loading control.
-
The DC50 and Dmax values are calculated from the dose-response curves.
-
In Vitro Anti-proliferative Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of cereblon modulators on the proliferation of multiple myeloma cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Methodology:
-
Cell Seeding:
-
Multiple myeloma cells are seeded into 96-well plates at a predetermined density.
-
-
Compound Treatment:
-
Cells are treated with serial dilutions of the test compounds (Lenalidomide, Iberdomide, Mezigdomide).
-
Control wells with vehicle (e.g., DMSO) are included.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 72-96 hours) to allow for cell proliferation and drug effect.
-
-
MTT Addition and Solubilization:
-
MTT solution is added to each well, and the plates are incubated for a few hours.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control.
-
The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[10][12]
-
Conclusion
Novel cereblon E3 ligase modulators, such as iberdomide and mezigdomide, demonstrate significantly enhanced biochemical and cellular potency compared to lenalidomide. This is characterized by tighter binding to cereblon, leading to more efficient and profound degradation of the key oncoproteins IKZF1 and IKZF3. The preclinical data consistently show superior anti-proliferative activity of CELMoDs in multiple myeloma cell lines, including those resistant to lenalidomide. These findings provide a strong rationale for the ongoing clinical investigation of novel CELMoDs as promising new therapies for patients with multiple myeloma and other hematological malignancies. The detailed experimental protocols provided herein serve as a guide for researchers in the continued evaluation and development of this important class of therapeutic agents.
References
- 1. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel CELMoD Agents for Multiple Myeloma - Oncology Practice Management [oncpracticemanagement.com]
- 4. CELMoDs in multiple myeloma [multiplemyelomahub.com]
- 5. Benefits of CELMoDs over IMiDs in multiple myeloma | VJHemOnc [vjhemonc.com]
- 6. The Role of CELMoD Agents in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reachmd.com [reachmd.com]
- 12. benchchem.com [benchchem.com]
Benchmarking C5 Lenalidomide's Biochemical Activity Against Lenalidomide's Clinical Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the clinically approved immunomodulatory agent, Lenalidomide (B1683929), and its derivative, C5 Lenalidomide. While Lenalidomide has a well-established clinical profile in treating hematological malignancies, this compound is a research tool primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document aims to benchmark the foundational biochemical activities of this compound against the extensive clinical and cellular data of Lenalidomide to inform researchers in the field of targeted protein degradation.
Lenalidomide: A Clinically Validated Immunomodulatory Agent
Lenalidomide is a cornerstone in the treatment of multiple myeloma (MM) and myelodysplastic syndromes (MDS).[1][2][3] Its therapeutic effects are multifaceted, encompassing direct anti-tumor activity, anti-angiogenic properties, and immunomodulation.[1][3][4]
Clinical Efficacy of Lenalidomide
The clinical activity of Lenalidomide, often in combination with other agents like dexamethasone, is well-documented in numerous clinical trials. Key performance indicators are summarized below.
Table 1: Clinical Efficacy of Lenalidomide in Multiple Myeloma (MM)
| Clinical Endpoint | Patient Population | Lenalidomide-based Regimen | Outcome |
| Overall Response Rate (ORR) | Relapsed/Refractory MM | Lenalidomide + Dexamethasone | 59% - 81%[5][6] |
| Progression-Free Survival (PFS) | Newly Diagnosed MM (transplant-ineligible) | Lenalidomide + Low-Dose Dexamethasone | Median PFS: 25.5 - 26.0 months[6][7] |
| Progression-Free Survival (PFS) | Relapsed/Refractory MM | Lenalidomide (monotherapy) | Median PFS: 7.7 months[5] |
| Overall Survival (OS) Benefit | Newly Diagnosed MM (maintenance after ASCT) | Lenalidomide maintenance | Significant improvement in OS compared to placebo/observation[8] |
Table 2: Clinical Efficacy of Lenalidomide in Myelodysplastic Syndromes (MDS)
| Clinical Endpoint | Patient Population | Outcome |
| Overall Response Rate (ORR) | Higher-Risk MDS with del(5q) | 27%[9] |
| Red Blood Cell (RBC) Transfusion Independence | Lower-Risk MDS with del(5q) | 56.1% - 67%[10][11][12] |
| Cytogenetic Response Rate | Lower-Risk MDS with del(5q) | 50% (with 10 mg dose)[11] |
This compound: A Tool for Targeted Protein Degradation
This compound is a derivative of Lenalidomide that has been chemically modified to serve as a building block for the synthesis of PROTACs. Specifically, it acts as a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. In the context of a PROTAC, this compound is connected via a linker to a ligand that binds to a target protein of interest, thereby inducing the targeted degradation of that protein.
Due to its role as a research chemical and a component of larger molecules, there is no clinical data for this compound as a standalone therapeutic agent. Its "activity" is therefore benchmarked by its ability to engage with its target, CRBN, which is the foundational mechanism of action for Lenalidomide's therapeutic effects.
Comparative Analysis: Mechanism of Action and Biochemical Function
The clinical efficacy of Lenalidomide is rooted in its ability to bind to the CRBN protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][13] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[13][14] The degradation of these factors is a key driver of Lenalidomide's anti-myeloma and immunomodulatory effects.[13][14]
This compound is designed to retain this fundamental property of binding to CRBN. While direct, publicly available quantitative data comparing the binding affinity (e.g., Kd) of this compound to Lenalidomide is limited, its widespread use as a CRBN-recruiting moiety in PROTAC design substantiates its functional interaction with CRBN.
Table 3: Comparison of Lenalidomide and this compound
| Feature | Lenalidomide | This compound |
| Primary Role | Therapeutic Agent | Research Chemical (PROTAC building block) |
| Clinical Data | Extensive data on efficacy and safety | None |
| Mechanism of Action | Binds to CRBN, inducing degradation of neosubstrates (IKZF1, IKZF3) | Functions as a CRBN-recruiting ligand |
| Reported CRBN Binding Affinity (Kd/Ki) | ~178 nM - 0.64 µM[15][16] | Not publicly available as a standalone value |
| Primary Application | Treatment of MM and MDS | Synthesis of PROTACs for targeted protein degradation |
Visualizing the Molecular Mechanism and Experimental Workflows
To illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Lenalidomide's mechanism of action.
Caption: this compound's role in a PROTAC.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Lenalidomide and would be applicable for evaluating this compound or PROTACs containing it.
CRBN Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a compound to the CRBN protein.
-
Principle: A fluorescently labeled ligand for CRBN (a tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger CRBN protein, its tumbling is slower, leading to higher polarization. A test compound that competes with the tracer for binding to CRBN will displace the tracer, causing a decrease in fluorescence polarization.
-
Materials:
-
Recombinant human CRBN protein
-
Fluorescently labeled thalidomide (B1683933) or lenalidomide tracer
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds (Lenalidomide, this compound)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the wells of the microplate, add the test compound dilutions.
-
Add a constant concentration of the fluorescent tracer to all wells.
-
Add a constant concentration of the CRBN protein to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using the plate reader.
-
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which can be converted to a binding affinity constant (Ki).
Caption: Fluorescence Polarization Binding Assay Workflow.
IKZF1/3 Degradation Assay (Western Blot)
This assay assesses the ability of a compound to induce the degradation of the neosubstrates IKZF1 and IKZF3 in cells.
-
Principle: Cells are treated with the test compound, and the levels of IKZF1 and IKZF3 proteins are measured by Western blotting. A decrease in the protein levels indicates degradation.
-
Materials:
-
Multiple myeloma cell line (e.g., MM.1S, H929)
-
Cell culture medium and supplements
-
Test compounds (Lenalidomide)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed the myeloma cells in culture plates and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Data Analysis: Quantify the band intensities for IKZF1, IKZF3, and the loading control. Normalize the IKZF1 and IKZF3 band intensities to the loading control to determine the relative protein levels in treated versus untreated cells.
Cell Viability Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][17][18]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[8][17][18] The amount of formazan produced is proportional to the number of viable cells.[8][17]
-
Materials:
-
Myeloma cell line
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.[19]
-
Allow the cells to attach or acclimate overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[18]
-
Add the solubilization solution to dissolve the formazan crystals.[8]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[19]
Conclusion
Lenalidomide is a clinically validated therapeutic with a well-defined mechanism of action that involves the CRBN-mediated degradation of neosubstrates. This compound, as a derivative, leverages this same fundamental biochemical interaction to function as a CRBN-recruiting ligand in the context of PROTACs. While a direct comparison of clinical or standalone cellular activity is not applicable, this guide provides a framework for understanding and comparing the foundational biochemical function of this compound with the established clinical and mechanistic profile of Lenalidomide. This information is intended to aid researchers in the design and interpretation of experiments in the field of targeted protein degradation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized phase 2 study of lenalidomide therapy for patients with relapsed or relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real‐world data on lenalidomide dosing and outcomes in patients newly diagnosed with multiple myeloma: Results from the Canadian Myeloma Research Group Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revlimid (Lenalidomide) Now FDA Approved as First-Line Therapy for Patients with Multiple Myeloma [ahdbonline.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Clinical utility of lenalidomide in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of lenalidomide in patients with myelodysplastic syndrome with chromosome 5q deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. texaschildrens.org [texaschildrens.org]
Safety Operating Guide
Proper Disposal of C5 Lenalidomide: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of C5 Lenalidomide is paramount for protecting personnel and the environment. This potent thalidomide (B1683933) analogue, utilized in targeted protein degradation research, requires stringent handling and waste management protocols due to its hazardous properties, including potential reproductive and developmental toxicity.[1][2][3] Adherence to institutional, local, and national regulations is mandatory for all disposal procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to have the appropriate personal protective equipment (PPE) and engineering controls in place.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves must be worn at all times when handling this compound or its waste.[1][4] Gloves should be inspected before use and changed regularly.[4]
-
Eye Protection: Tightly fitting safety goggles or a face shield are necessary to protect against accidental splashes or dust exposure.[1][4]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: For operations that may generate dust, such as spill cleanup, a NIOSH-approved respirator or a self-contained breathing apparatus should be used.[1][5]
Engineering Controls:
-
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood or other suitable containment system to minimize inhalation exposure.[1][4]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[4] Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain.[2][6]
-
Segregation and Collection:
-
All solid waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.[2]
-
The container should be marked with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area to prevent unnecessary exposure.[6]
-
Do not create dust.[2] If the spill involves a powder, gently cover it with a damp cloth or absorbent material to prevent it from becoming airborne.[2]
-
For liquid spills, use an appropriate absorbent material.[1]
-
Wearing full PPE, carefully collect the spilled material and absorbent into the designated hazardous waste container.[1][2]
-
Decontaminate the spill area twice with an appropriate cleaning agent.[2]
-
-
Disposal of Expired or Unused Material:
-
Excess and expired this compound must be treated as hazardous waste.[4]
-
Do not attempt to chemically neutralize the compound unless it is a specifically approved and validated institutional procedure.
-
The recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and prevent environmental release.[4]
-
-
Contacting a Licensed Waste Disposal Service:
Quantitative Data Summary
Currently, publicly available safety data sheets and handling guidelines for this compound do not specify quantitative thresholds for disposal or inactivation. The prevailing guidance is to treat any quantity of this substance and any contaminated materials as hazardous waste.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | [2] |
| Recommended Inactivation Agent/Concentration | Not Specified | N/A |
| Reportable Quantity (RQ) for Spills | Varies by jurisdiction; consult local regulations. | N/A |
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling C5 Lenalidomide
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like C5 Lenalidomide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risk and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure through skin contact, inhalation, or ingestion.[1][2][3][4][5] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, disposable gloves (e.g., nitrile).[1][6] Double gloving is recommended. |
| Body Protection | Lab Coat/Gown | Disposable, solid-front gown with long sleeves and tight-fitting cuffs.[1][7] |
| Apron | Chemical-resistant apron should be worn over the lab coat when there is a risk of splashes.[5] | |
| Armlets | Should be worn to protect the arms.[5] | |
| Eye/Face Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical splash goggles.[1][2][7] |
| Face Shield | A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1] | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling powders outside of a containment system.[3][8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for safety.
1. Receiving and Unpacking
-
Visually inspect the package for any signs of damage or leakage upon arrival.[6]
-
If the package is damaged, do not open it. Place it in a sealed plastic bag and contact your institution's Environmental Health and Safety (EHS) office.[6]
-
If the package is intact, transport it to a designated handling area.
-
Wear appropriate PPE (gloves, lab coat, and safety glasses) before opening the package.
2. Storage
-
Store this compound in a cool, dry, and well-ventilated area.[1][2]
-
Keep the container tightly closed and clearly labeled.[1][2]
-
Store it in a locked cabinet or other secure location to restrict access.[1][8]
3. Preparation and Handling
-
All handling of this compound powder should be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.[4][9]
-
Before starting work, ensure the containment system is functioning correctly.
-
Cover the work surface with disposable absorbent pads.
-
Do not break or open capsules.[10][11] If working with powder, handle it carefully to avoid generating dust.[1][12]
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound.
-
Clean all equipment thoroughly after use.
4. Spill Management
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including respiratory protection, before starting cleanup.
-
For small powder spills, gently cover the spill with a damp paper towel to avoid raising dust.[6]
-
For liquid spills, use an absorbent material to contain the spill.
-
Collect all cleanup materials into a sealed, labeled hazardous waste container.[1][6]
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Return any unused capsules to the pharmacist or dispose of as hazardous chemical waste according to institutional and local regulations.[6][11][13] Do not flush down the toilet or throw in the regular trash.[11][13] |
| Contaminated Labware (e.g., vials, pipettes) | Place in a designated, sealed, and labeled hazardous waste container.[1] |
| Contaminated PPE (e.g., gloves, gown) | Carefully remove to avoid cross-contamination and place in a sealed plastic bag for disposal as hazardous waste.[6] |
| Spill Cleanup Materials | All materials used for spill cleanup should be placed in a sealed, labeled hazardous waste container.[1][6] |
Visual Workflow Guides
Donning and Doffing of Personal Protective Equipment (PPE)
Caption: Sequential process for safely putting on and removing PPE.
This compound Waste Disposal Stream
Caption: Flow of this compound waste from generation to final disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. viatris.com [viatris.com]
- 3. dimi.unige.it [dimi.unige.it]
- 4. usa.cipla.com [usa.cipla.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. ubpbio.com [ubpbio.com]
- 10. drugs.com [drugs.com]
- 11. oncolink.org [oncolink.org]
- 12. packageinserts.bms.com [packageinserts.bms.com]
- 13. dam.upmc.com [dam.upmc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
